Product packaging for O-Phenylhydroxylamine hydrochloride(Cat. No.:CAS No. 6092-80-4)

O-Phenylhydroxylamine hydrochloride

Cat. No.: B1366627
CAS No.: 6092-80-4
M. Wt: 145.59 g/mol
InChI Key: DBTXKJJSFWZJNS-UHFFFAOYSA-N
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Description

O-Phenylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO and its molecular weight is 145.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClNO B1366627 O-Phenylhydroxylamine hydrochloride CAS No. 6092-80-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

O-phenylhydroxylamine;hydrochloride
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InChI

InChI=1S/C6H7NO.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DBTXKJJSFWZJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80209756
Record name O-Phenylhydroxylamine hydrochloride
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Molecular Weight

145.59 g/mol
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CAS No.

6092-80-4
Record name Hydroxylamine, O-phenyl-, hydrochloride (1:1)
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Record name O-Phenylhydroxylamine hydrochloride
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Record name O-Phenylhydroxylamine hydrochloride
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Record name O-phenylhydroxylamine hydrochloride
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Foundational & Exploratory

O-Phenylhydroxylamine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of O-Phenylhydroxylamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (CAS No. 6092-80-4), a versatile and pivotal reagent in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative on the compound's structure, reactivity, synthesis, and application, grounded in established scientific principles.

Core Identity and Molecular Architecture

This compound, also known as Phenoxyamine hydrochloride, is the hydrochloric acid salt of O-phenylhydroxylamine.[1][2][3] Its fundamental utility stems from the unique arrangement of a phenoxy group attached to an amino group, which imparts distinct reactive properties compared to its N-phenyl isomer.

Key Identifiers:

  • IUPAC Name: O-phenylhydroxylamine;hydrochloride[4]

  • CAS Number: 6092-80-4[1][2][3]

  • Molecular Formula: C₆H₈ClNO[1][2][4]

  • Molecular Weight: 145.59 g/mol [1][2][4]

The structure features a primary amine attached to an oxygen atom, which is in turn bonded to a benzene ring. This O-linkage is critical to its reactivity profile.

Caption: Molecular structure of this compound.

Physicochemical and Stability Profile

Understanding the physical properties of a reagent is fundamental to its effective use in experimental design. This compound is typically a white to yellow crystalline powder.[5]

PropertyValueSource(s)
Appearance White to yellow/light reddish-yellow powder/crystals[5]
Melting Point ~132 °C (decomposes)[2]
Stability Stable under recommended conditions; Hygroscopic[1]
Storage Temperature 2-8°C, under an inert atmosphere[6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[1]

The compound's hygroscopic nature necessitates storage in a tightly sealed container in a dry, well-ventilated place to prevent degradation from atmospheric moisture.[1] Exposure to excess heat should also be avoided.[1]

Synthesis Pathway: A Mechanistic Perspective

A common method for synthesizing this compound involves the reaction of phenol with an aminating agent, followed by salt formation. A representative procedure is outlined in patent CN104529816A.[7] The choice of reagents and conditions is dictated by the reaction mechanism.

Experimental Protocol: Synthesis of this compound [7]

  • Deprotonation of Phenol:

    • Add sodium hydride (NaH) to a reaction vessel containing dimethylformamide (DMF) under a nitrogen atmosphere.

    • Causality: NaH is a strong, non-nucleophilic base used to deprotonate the weakly acidic hydroxyl group of phenol, forming the sodium phenoxide salt. This significantly increases the nucleophilicity of the oxygen atom, making it ready to attack the electrophile in the next step. DMF is a polar aprotic solvent that effectively solvates the sodium cation.

  • Nucleophilic Aromatic Substitution:

    • Cool the mixture to 0-5 °C and slowly add a DMF solution of phenol.

    • After the initial reaction, add a DMF solution of 2,4-dinitrobenzene oxyamine.

    • Causality: The phenoxide ion acts as a nucleophile, attacking the electron-deficient nitrogen of the 2,4-dinitrobenzene oxyamine. The dinitro groups are strong electron-withdrawing groups that make the substrate susceptible to nucleophilic attack.

  • Workup and Isolation:

    • Quench any residual NaH with a mild acid (e.g., trifluoroacetic acid).

    • Add a saturated sodium bicarbonate solution and extract the product into an organic solvent like diethyl ether.

    • Wash the organic layer to remove impurities.

    • Causality: Quenching safely neutralizes the reactive NaH. The aqueous workup and extraction separate the desired organic product from inorganic salts and other water-soluble byproducts.

  • Salt Formation and Purification:

    • Dry the organic layer (e.g., with anhydrous magnesium sulfate).

    • Bubble dry hydrogen chloride (HCl) gas through the solution until saturation.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter and dry the solid product under vacuum.

    • Causality: The free base of O-phenylhydroxylamine is an amine and readily reacts with HCl to form the stable, solid hydrochloride salt, which is often less soluble in nonpolar organic solvents, facilitating its isolation via precipitation.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Amination cluster_2 Step 3: Workup & Salt Formation Phenol Phenol in DMF NaH Sodium Hydride (NaH) Phenol->NaH Deprotonation (0-5 °C) Phenoxide Sodium Phenoxide NaH->Phenoxide AminatingAgent 2,4-Dinitrobenzene oxyamine Phenoxide->AminatingAgent Nucleophilic Attack Intermediate Crude O-Phenylhydroxylamine (free base) AminatingAgent->Intermediate HCl_gas Dry HCl Gas in Ether Intermediate->HCl_gas Acid-Base Reaction Product O-Phenylhydroxylamine HCl (Precipitate) HCl_gas->Product Filtration & Drying

References

An In-Depth Technical Guide to the Synthesis of O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: O-Phenylhydroxylamine hydrochloride is a valuable reagent in organic synthesis, serving as a key building block in the development of novel pharmaceutical compounds and other fine chemicals. This guide provides a detailed examination of a robust and widely applicable pathway for its synthesis: the selective catalytic reduction of 2-nitrophenol. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and offer field-proven insights for process optimization and safety. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Compound and Its Significance

Chemical Identity and Properties

This compound is the hydrochloride salt of O-phenylhydroxylamine.[1] It is a crystalline powder, typically white to yellow in appearance, with moderate solubility in water. Key physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 6092-80-4[1]
Molecular Formula C₆H₈ClNO[1][2]
Molecular Weight 145.59 g/mol
Melting Point ~132 °C (decomposes)[2]
Synonyms Phenoxyamine hydrochloride
EC Number 228-039-0[1]
Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate in chemical research and drug development. Its bifunctional nature, possessing both a nucleophilic amine and an ether linkage, makes it a versatile precursor for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other novel chemical entities.

Overview of Synthetic Strategies

The synthesis of phenylhydroxylamines, as a class, is most commonly achieved through the controlled reduction of the corresponding aromatic nitro compounds.[3][4] While various reducing agents and systems have been explored—including zinc dust, sodium borohydride with catalysts, and electrochemical methods—catalytic hydrogenation offers a clean, efficient, and scalable approach.[5][6][7] The primary challenge in this synthesis is preventing over-reduction to the thermodynamically more stable aniline derivative (in this case, 2-aminophenol).[3][4] Achieving high selectivity for the hydroxylamine intermediate is the central goal of a successful synthesis protocol. Another documented method involves the reaction of phenol with 2,4-dinitrobenzene oxyamine followed by salification with hydrogen chloride gas.[8] This guide will focus on the selective catalytic reduction pathway due to its prevalence and adaptability.

Core Synthesis Pathway: Selective Catalytic Reduction of 2-Nitrophenol

Rationale for Pathway Selection

The selective catalytic reduction of 2-nitrophenol is chosen for its operational simplicity, use of readily available starting materials, and the high degree of control offered by modern catalytic systems. The process involves two main stages: the selective reduction of the nitro group and the subsequent formation of the stable hydrochloride salt. This pathway avoids harsh reagents and provides a clear route to a high-purity product.

Reaction Mechanism

The catalytic reduction of an aromatic nitro compound is a stepwise process occurring on the surface of a heterogeneous catalyst, typically a noble metal like platinum or palladium.[3][9] The reaction proceeds through a nitroso intermediate, as depicted below.

  • Adsorption: Both the nitroaromatic compound (2-nitrophenol) and the hydrogen source (e.g., H₂ gas) adsorb onto the catalyst surface.

  • Stepwise Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

  • Hydroxylamine Formation: The nitroso group is further reduced to the hydroxylamine group (-NHOH).

  • Desorption: The O-phenylhydroxylamine product desorbs from the catalyst surface.

Controlling reaction conditions such as temperature, pressure, solvent, and the potential use of catalyst modifiers or inhibitors is critical to halt the reaction at the hydroxylamine stage and prevent further reduction to 2-aminophenol.[9]

G cluster_mechanism Reaction Mechanism 2_Nitrophenol 2-Nitrophenol (Ar-NO₂) Nitroso_Intermediate Nitroso Intermediate (Ar-NO) 2_Nitrophenol->Nitroso_Intermediate +2H⁺, +2e⁻ (Catalyst) Hydroxylamine_Product O-Phenylhydroxylamine (Ar-NHOH) Nitroso_Intermediate->Hydroxylamine_Product +2H⁺, +2e⁻ (Catalyst) Amine_Byproduct 2-Aminophenol (Ar-NH₂) (Over-reduction) Hydroxylamine_Product->Amine_Byproduct +2H⁺, +2e⁻ (Catalyst) caption Fig. 1: Simplified catalytic reduction pathway.

Fig. 1: Simplified catalytic reduction pathway.

Detailed Experimental Protocol

This protocol outlines a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Reagents
ReagentGradeSupplierNotes
2-NitrophenolReagent Grade, >98%Standard SupplierStarting material.
Platinum on Carbon (5% Pt/C)Catalyst GradeStandard SupplierSulfided or lead-poisoned catalysts can increase selectivity.
Ethyl AcetateAnhydrousStandard SupplierReaction solvent.
Hydrogen Gas (H₂)High PurityGas SupplierReducing agent.
Hydrogen ChlorideGas or in Diethyl EtherStandard SupplierFor salt formation.
Anhydrous Magnesium SulfateReagent GradeStandard SupplierDrying agent.
Celite®Filtration GradeStandard SupplierFilter aid.

Synthesis Workflow Diagram

G cluster_workflow Synthesis Workflow A 1. Dissolution Dissolve 2-Nitrophenol in Ethyl Acetate B 2. Catalyst Addition Add 5% Pt/C catalyst under Nitrogen A->B C 3. Hydrogenation Pressurize with H₂ gas and react with vigorous stirring B->C D 4. Reaction Monitoring Monitor H₂ uptake and use TLC/HPLC to check conversion C->D E 5. Catalyst Filtration Filter reaction mixture through Celite® to remove catalyst D->E F 6. Solvent Removal Concentrate the filtrate under reduced pressure E->F G 7. Salt Formation Dissolve crude product in ether and bubble dry HCl gas F->G H 8. Isolation & Drying Filter the precipitated solid and dry under vacuum G->H caption Fig. 2: Step-by-step experimental workflow.

Fig. 2: Step-by-step experimental workflow.
Step-by-Step Synthesis Procedure

  • Reactor Setup: Equip a hydrogenation vessel (e.g., a Parr shaker) with a magnetic stir bar, a gas inlet, and a pressure gauge. Ensure the system is clean, dry, and leak-tested.

  • Charging the Reactor: To the vessel, add 2-nitrophenol (e.g., 10.0 g). Add ethyl acetate (e.g., 200 mL) and stir until all solid has dissolved.

  • Catalyst Handling: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pt/C catalyst (e.g., 0.5 g). Causality Note: Handling the catalyst under an inert atmosphere is crucial as dry Pt/C can be pyrophoric.

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel to the target pressure (e.g., 40-50 psi) and begin vigorous stirring. The reaction is exothermic; maintain the temperature at or near room temperature (20-25 °C) with external cooling if necessary.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For precise control, pause the reaction periodically, vent the system, and analyze a small aliquot by Thin Layer Chromatography (TLC) or HPLC to assess the consumption of starting material and the formation of the product, while checking for the formation of the 2-aminophenol byproduct. The goal is to stop the reaction once the 2-nitrophenol is consumed but before significant over-reduction occurs.

  • Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The catalyst on the filter pad is highly pyrophoric and must be kept wet with solvent (e.g., water) and disposed of according to institutional safety protocols.

  • Concentration: Transfer the clear filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield the crude O-phenylhydroxylamine as an oil or low-melting solid.

  • Hydrochloride Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. Slowly bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise. The this compound will precipitate as a white or off-white solid.

  • Final Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Safety and Handling

Hazard Identification

This compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[1][10][11] It is essential to handle this compound with appropriate care to avoid ingestion, inhalation, and skin contact.

  • Hazard Statements: H301 (Toxic if swallowed).[10]

  • Signal Word: Danger.

Personal Protective Equipment (PPE)

Adherence to good laboratory practice is mandatory. The following PPE should be used at all times when handling the compound and its precursors:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.

  • Skin and Body Protection: A lab coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: Use only in a well-ventilated chemical fume hood.[11] If dusts are generated, a NIOSH/MSHA-approved respirator with appropriate particulate filters may be necessary.[11]

Emergency Procedures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[10]

  • Eye Contact: Rinse cautiously with water for several minutes.[11]

Waste Disposal

Dispose of all chemical waste, including the filtered catalyst and residual solvents, in accordance with local, state, and federal regulations. The pyrophoric catalyst requires special handling and should be quenched safely before disposal.

Conclusion

The synthesis of this compound via the selective catalytic reduction of 2-nitrophenol represents a reliable and scalable method for producing this important chemical intermediate. Success hinges on the careful control of reaction parameters to maximize selectivity for the desired hydroxylamine and prevent over-reduction. By understanding the underlying mechanism and adhering to strict safety protocols, researchers and drug development professionals can effectively utilize this pathway to generate high-purity material for their synthetic needs.

References

An In-depth Technical Guide to the Solubility of O-Phenylhydroxylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Versatile Reagent

O-Phenylhydroxylamine hydrochloride (CAS No. 6092-80-4) is a crucial reagent in synthetic organic chemistry, valued for its role in the formation of heterocycles and as a precursor in the synthesis of various complex molecules.[1][2][3] Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of this compound in common organic solvents. Moving beyond a simple tabulation of data, this document elucidates the underlying chemical principles governing its solubility, provides a robust experimental framework for its determination, and offers practical insights to empower researchers in their experimental design.

Physicochemical Profile and Its Implications for Solubility

This compound is the hydrochloride salt of O-phenylhydroxylamine. It typically presents as a white to yellow crystalline powder with a molecular weight of 145.59 g/mol and a melting point of approximately 132 °C, at which it undergoes decomposition.[2][4]

The key to understanding its solubility lies in its molecular structure: a polar hydroxylamine group and an aromatic phenyl ring, combined with its nature as a hydrochloride salt. The presence of the -ONH3+Cl- moiety makes the molecule ionic and therefore highly polar. This ionic character suggests a strong affinity for polar solvents capable of solvating the charged species. Conversely, the nonpolar phenyl group contributes some lipophilic character, which might suggest some interaction with less polar organic solvents. However, the dominant factor governing its solubility is overwhelmingly its salt nature.

The general principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For a salt like this compound, solubility is favored in solvents that can effectively solvate both the cation (C6H5ONH3+) and the chloride anion (Cl-). Protic solvents, which can donate hydrogen bonds, are often particularly effective at solvating anions.

Qualitative Solubility Profile in Common Organic Solvents

Solvent Chemical Class Polarity Expected Qualitative Solubility Rationale for Prediction
Water (H₂O) ProticHighSolubleAs a salt, it is expected to be soluble in water due to favorable ion-dipole interactions.
Methanol (MeOH) ProticHighSolubleThe high polarity and hydrogen bonding ability of methanol should effectively solvate the ionic compound.
Ethanol (EtOH) ProticHighSoluble to Moderately SolubleSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Dimethyl Sulfoxide (DMSO) AproticHighSolubleA highly polar aprotic solvent capable of solvating cations effectively.
Dimethylformamide (DMF) AproticHighSolubleAnother highly polar aprotic solvent that should readily dissolve the hydrochloride salt.
Acetonitrile (ACN) AproticMediumSparingly Soluble to InsolubleWhile polar, its solvating power for salts is generally lower than DMSO or DMF.
Acetone AproticMediumSparingly Soluble to InsolubleIts moderate polarity is likely insufficient to overcome the lattice energy of the salt.
Dichloromethane (DCM) AproticLowInsolubleA nonpolar solvent that will not effectively solvate the ionic species.
Chloroform (CHCl₃) AproticLowInsolubleSimilar to DCM, it lacks the polarity to dissolve the salt.
Toluene AproticLowInsolubleA nonpolar aromatic solvent, unsuitable for dissolving ionic compounds.
Hexanes AproticLowInsolubleA nonpolar aliphatic solvent, completely unsuitable for dissolving the salt.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

To obtain precise and reliable quantitative solubility data, the Saturation Shake-Flask Method is the gold standard, ensuring that a true thermodynamic equilibrium is reached.[5] This protocol is designed to be self-validating by ensuring that the system is at equilibrium and that the analytical method is accurate.

Principle

Equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid.[6][7] This method involves agitating an excess of the solid compound with the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound in the supernatant.

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative quantitative method.

Step-by-Step Methodology
  • Preparation of Stock Standards for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations. This calibration curve is essential for the accurate quantification of the solute in the saturated solution.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to several pre-weighed glass vials. The presence of undissolved solid at the end of the experiment is critical to confirm that saturation has been achieved.[7]

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to achieve a stable concentration by sampling at different time points (e.g., 24, 48, and 72 hours).

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic shaker for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a controlled temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Analysis of the Saturated Solution:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using a validated HPLC method.

    • Quantify the concentration of this compound by comparing the peak area of the sample to the standard calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity (mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess O-Phenylhydroxylamine HCl B Add known volume of organic solvent A->B C Seal vials and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Centrifuge vials to settle excess solid D->E F Filter supernatant through 0.22 µm syringe filter E->F G Dilute filtered aliquot F->G H Analyze by HPLC-UV G->H I Quantify using calibration curve H->I J J I->J Calculate Solubility (mg/mL, mol/L)

Caption: Workflow for determining the thermodynamic solubility of this compound.

Factors Influencing Solubility and Experimental Causality

Several factors can significantly impact the measured solubility of this compound. Understanding these provides the causality behind the experimental choices outlined in the protocol.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. The use of a thermostatic shaker is therefore critical for maintaining a constant and known temperature to ensure reproducible results.

  • pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility. While this guide focuses on organic solvents, any residual water or acidic/basic impurities in the solvent can affect the ionization state and thus the solubility.

  • Solvent Polarity and Hydrogen Bonding: As discussed, polar solvents are required to dissolve this polar salt. Protic solvents like methanol and ethanol can offer additional stabilization through hydrogen bonding with the chloride anion, potentially enhancing solubility compared to aprotic solvents of similar polarity.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is good practice to characterize the solid form before and after the equilibration experiment to ensure no phase transformation has occurred.

  • Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using high-purity reagents is essential for obtaining accurate thermodynamic solubility data.

Safety and Handling Precautions

This compound is classified as toxic if swallowed.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[8][9]

Conclusion: A Framework for Empirical Success

This guide provides a comprehensive technical framework for understanding and determining the solubility of this compound in organic solvents. While a definitive list of quantitative solubility data is elusive in current literature, the principles outlined, coupled with the detailed and robust experimental protocol, empower researchers to generate the high-quality, application-specific data they require. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, scientists can confidently navigate the solubility landscape of this important chemical reagent, ensuring its effective and efficient use in their research and development endeavors.

References

An In-depth Technical Guide to the Stability and Storage of O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of a Reactive Moiety

O-Phenylhydroxylamine hydrochloride is a valuable reagent in synthetic chemistry, finding application in the development of novel pharmaceuticals and other complex organic molecules. However, the inherent reactivity of the hydroxylamine functional group presents significant challenges regarding its stability and handling. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound. It provides a comprehensive overview of its stability profile, recommended storage conditions, and a framework for establishing a robust stability-testing program. By understanding the fundamental principles governing its degradation, and by implementing the rigorous protocols outlined herein, users can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This document moves beyond a simple recitation of storage temperatures; it delves into the "why" behind the recommendations, empowering the user with the scientific rationale needed to handle this compound with the confidence and care it requires.

Physicochemical Properties and Inherent Stability Considerations

This compound (CAS RN: 6092-80-4) is a white to yellow crystalline powder.[1] Its structure, featuring an oxygen atom bridging a phenyl group and a hydroxylamine moiety, is the primary determinant of its chemical behavior.

PropertyValueSource
Molecular Formula C₆H₇NO·HCl[1]
Molecular Weight 145.59 g/mol [1]
Melting Point ~121-122 °C[1][2]
Appearance White to yellow powder[1]
Solubility Soluble in water[3]

The presence of the -O-NH₂ group makes the molecule susceptible to several degradation pathways, primarily hydrolysis and oxidation. The hydrochloride salt form enhances its water solubility but also introduces considerations regarding its behavior in solution and its hygroscopicity.[4]

Hygroscopicity and Moisture Sensitivity

This compound is hygroscopic and moisture-sensitive.[4][5] Absorption of atmospheric moisture can lead to the initiation of hydrolytic degradation pathways. Therefore, stringent control of the storage environment to exclude moisture is paramount.

Susceptibility to Oxidation

The nitrogen atom in the hydroxylamine group is in a reduced state and is therefore susceptible to oxidation. The oxidation of the related N-phenylhydroxylamine has been shown to yield products such as nitrosobenzene, nitrobenzene, and azoxybenzene in an oxygen-dependent manner, a reaction that is catalyzed by both acids and bases. While the degradation pathway of the O-phenyl isomer may differ, a similar susceptibility to oxidation is anticipated. This necessitates the exclusion of oxygen and other oxidizing agents during storage and handling.

Thermal and Photolytic Stability

Recommended Storage and Handling Protocols

Based on its chemical properties, the following storage and handling procedures are recommended to maintain the purity and stability of this compound:

  • Temperature: Store in a refrigerator at 2-8°C.[6] This low temperature will slow down the rate of any potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[5] This is critical to prevent oxidative degradation.

  • Container: Use a tightly sealed, opaque glass container.[4][5] The tight seal prevents moisture ingress, and the opaque glass protects the compound from light.

  • Handling:

    • Handle only in a well-ventilated area or a fume hood.[4]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4]

    • Avoid inhalation of dust.[4]

    • Wash hands thoroughly after handling.[4]

    • Due to its toxicity if swallowed, ingestion must be strictly avoided.[1][5][8]

    • Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

A Framework for a Comprehensive Stability Testing Program

To rigorously assess the stability of this compound, a forced degradation (stress testing) study is essential. This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation. The information gleaned from such studies is invaluable for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.

The Cornerstone: A Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products and any other impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for such studies.

Proposed HPLC Method Parameters (A Starting Point for Method Development):

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure the analyte is in its protonated, more water-soluble form. Formic acid is a volatile modifier suitable for potential LC-MS analysis of degradation products.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to ensure the elution of both the polar parent compound and potentially less polar degradation products within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times and can improve peak shape.
Detection Wavelength 210 nm and 254 nmThe phenyl group will have a strong absorbance around 254 nm. Monitoring at a lower wavelength like 210 nm can help in detecting degradation products that may have lost the aromatic chromophore. A photodiode array (PDA) detector would be ideal to assess peak purity.
Injection Volume 10 µLA standard injection volume.
Diluent Mobile Phase ATo ensure good peak shape and compatibility with the mobile phase.

Method Validation:

This proposed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated through forced degradation studies.

  • Linearity: A linear relationship between the concentration and the detector response.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation (Stress Testing) Protocol

The following stress conditions are proposed to investigate the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the parent compound.

Experimental Workflow for Stress Testing:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of O-Phenylhydroxylamine HCl in appropriate solvents (e.g., water, methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose samples base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose samples oxid Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxid Expose samples therm Thermal Degradation (Solid & Solution, 80°C) prep->therm Expose samples photo Photolytic Degradation (ICH Q1B conditions) prep->photo Expose samples neutralize Neutralize acidic and basic samples acid->neutralize base->neutralize hplc Analyze all samples by validated stability-indicating HPLC method oxid->hplc therm->hplc photo->hplc neutralize->hplc mass_spec Characterize degradation products by LC-MS hplc->mass_spec Identify peaks

Caption: Workflow for forced degradation studies.

Detailed Stress Conditions:

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Maintain the solution at room temperature and at 60°C in separate experiments.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water/methanol).

    • Add 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Solid State: Place the solid compound in a controlled temperature oven at 80°C.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water) and heat at 80°C.

    • Sample at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

Analysis of Stressed Samples:

All samples from the stress testing should be analyzed by the validated stability-indicating HPLC method. The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. Peak purity of the parent compound should be assessed using a PDA detector to ensure no degradation products are co-eluting.

Characterization of Degradation Products:

Significant degradation products should be characterized using liquid chromatography-mass spectrometry (LC-MS) to determine their molecular weights, which can provide insights into the degradation pathways.

Hypothesized Degradation Pathways:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent O-Phenylhydroxylamine (C₆H₅ONH₂) phenol Phenol (C₆H₅OH) parent->phenol H₂O / H⁺ or OH⁻ hydroxylamine Hydroxylamine (NH₂OH) parent->hydroxylamine H₂O / H⁺ or OH⁻ nitroso Nitrosobenzene (C₆H₅NO) parent->nitroso [O] nitro Nitrobenzene (C₆H₅NO₂) parent->nitro [O] azoxy Azoxybenzene (C₁₂H₁₀N₂O) parent->azoxy [O]

Caption: Potential degradation pathways of O-Phenylhydroxylamine.

Conclusion: A Proactive Approach to Ensuring Compound Integrity

This compound is a reactive and sensitive compound that requires careful storage and handling to ensure its integrity. A proactive approach to stability, grounded in a thorough understanding of its chemical properties, is essential for any researcher or organization utilizing this reagent. The recommendations and protocols outlined in this guide provide a robust framework for the safe storage, handling, and stability assessment of this compound. By implementing these practices, scientists can mitigate the risks of using degraded material, thereby enhancing the reliability and reproducibility of their research and development efforts.

References

An In-depth Technical Guide to the Reactivity of O-Phenylhydroxylamine Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Reagent for Complex Challenges

In the landscape of modern organic synthesis, the demand for versatile, efficient, and direct methods for constructing complex molecular architectures is unceasing. O-Phenylhydroxylamine hydrochloride (CAS No: 6092-80-4) has emerged as a uniquely potent building block, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles. Its true utility, however, lies in understanding the nuances of its reactivity. As a hydrochloride salt, its nucleophilicity is masked, requiring strategic activation to engage with electrophiles. This guide moves beyond a simple recitation of reactions; it aims to provide a deep, mechanistic understanding of how and why this compound behaves as it does, empowering researchers in drug development and materials science to harness its full synthetic potential.

This document is structured to build from foundational principles to advanced applications, reflecting a logical workflow for experimental design. We will dissect its core reactivity, explore its transformative reactions with various electrophiles, and provide field-tested protocols that ensure reproducibility and safety.

Foundational Principles: Structure, Properties, and Activation

This compound is a white to yellow crystalline powder with a molecular weight of 145.59 g/mol and a melting point of approximately 132 °C, at which it decomposes.[1][2] Its structure, featuring a hydroxylamine moiety tethered to a phenyl group via an oxygen atom, is distinct from its isomer, N-phenylhydroxylamine.[3] This "O-aryl" linkage is key to its unique reactivity profile.

The commercially available hydrochloride salt form confers stability and ease of handling. However, in this state, the nitrogen lone pair is protonated, rendering it non-nucleophilic. The critical first step in nearly all its applications is the liberation of the free base, O-phenylhydroxylamine, through the addition of a suitable base. This in-situ generation is often preferred as the free base can be less stable over long periods.

G cluster_reactants Reactants cluster_products Products reac1 O-Phenylhydroxylamine HCl (Ph-O-NH3+ Cl-) prod1 Free O-Phenylhydroxylamine (Ph-O-NH2) reac1->prod1 Deprotonation reac2 Base (B:) prod2 Protonated Base (BH+) reac2->prod2 Protonation G start O-Phenylhydroxylamine + Ketone (R1-CO-R2) step1 Condensation Formation of Oxime Ether Intermediate start->step1 MsOH, 60°C step2 [3,3]-Sigmatropic Rearrangement Key C-C bond formation step1:f1->step2:f0 step3 Cyclization Intramolecular attack on aromatic ring step2:f1->step3:f0 step4 Elimination Loss of Ammonia (NH3) step3:f1->step4:f0 end_product Substituted Benzofuran step4:f1->end_product G cluster_workflow Nitrile Synthesis Workflow start Aldehyde + O-Phenylhydroxylamine HCl step1 Dissolve in MeOH / Phosphate Buffer (pH 6.5) start->step1 step2 Heat at 60 °C (Monitor by TLC) step1->step2 step3 Workup: DCM Extraction step2->step3 step4 Purification: Silica Gel Chromatography step3->step4 end_product Purified Nitrile Product step4->end_product

References

O-Phenylhydroxylamine hydrochloride potential biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of O-Phenylhydroxylamine Hydrochloride

Abstract

This compound is a versatile chemical intermediate primarily utilized in organic synthesis. While its direct biological applications are not extensively documented, its structure—possessing a reactive hydroxylamine moiety linked to an aromatic system—presents a compelling case for potential pharmacological and toxicological activity. This guide synthesizes information from analogous compounds, particularly N-substituted hydroxylamines, to hypothesize potential biological activities for this compound. We explore its potential as an antimicrobial agent via ribonucleotide reductase inhibition, its capacity to modulate cellular redox homeostasis, and its broader utility as a scaffold in drug discovery. This document provides the theoretical framework and detailed experimental protocols required to systematically investigate these hypotheses, offering a roadmap for researchers seeking to unlock the biological potential of this intriguing molecule.

Introduction and Physicochemical Profile

O-Phenylhydroxylamine, also known as Phenoxyamine, is an organic compound distinct from its more commonly studied isomer, N-Phenylhydroxylamine.[1] It is typically supplied as a hydrochloride salt (C₆H₇NO·HCl) to improve stability and solubility.[2] Its primary role in the scientific landscape has been as a building block for creating more complex molecules, including pharmaceuticals and agrochemicals.[3][4]

However, the inherent reactivity of the hydroxylamine functional group suggests that the molecule's utility may extend beyond synthesis. Hydroxylamine derivatives are increasingly recognized for their diverse biological effects, from antibacterial action to their role as bioisosteres in modern medicinal chemistry.[5][6] This guide posits that this compound is not merely a passive scaffold but a molecule with latent biological activities worthy of investigation.

Physicochemical Data

A summary of the key properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 6092-80-4[2][7][8]
Molecular Formula C₆H₈ClNO[7][8]
Molecular Weight 145.59 g/mol [2][8]
Appearance White to beige crystalline solid[3]
Synonyms Phenoxyamine hydrochloride[2]
Purity Typically ≥97%[2][9][10]
Storage Temperature 2-8°C[8]
Core Structure and Potential Reactive Sites

The structure of O-Phenylhydroxylamine features an aminooxy group (-ONH₂) attached to a benzene ring. This arrangement presents several sites for potential biological interactions and metabolic transformation.

cluster_molecule O-Phenylhydroxylamine Core Structure cluster_reactivity Potential Interaction Sites C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 C4 C C3->C4 p3 Aromatic Ring Metabolism (CYP450) C3->p3 C5 C C4->C5 C6 C C5->C6 C6->C1 N N O->N p1 Redox Cycling & Radical Scavenging N->p1 p2 Nucleophilic Attack N->p2

Caption: Core structure and key reactive sites of O-Phenylhydroxylamine.

Hypothesized Biological Activities and Mechanisms

Based on its chemical structure and data from related compounds, we propose three primary avenues of potential biological activity for this compound.

Hypothesis A: Antimicrobial Activity via Ribonucleotide Reductase (RNR) Inhibition

A compelling body of research demonstrates that N-substituted hydroxylamine derivatives possess potent antibacterial properties.[6][11] The mechanism of action is attributed to the inhibition of ribonucleotide reductase (RNR), an enzyme essential for producing deoxyribonucleotides, the building blocks for DNA synthesis and repair in bacteria.[6][12] These compounds act as radical scavengers, quenching the critical tyrosyl radical within the RNR active site, thereby halting enzyme activity and bacterial proliferation.[6]

We hypothesize that O-Phenylhydroxylamine, by virtue of its hydroxylamine moiety, can function similarly. It may act as a radical scavenger, disrupting bacterial DNA synthesis and exhibiting broad-spectrum antimicrobial effects. This presents a promising avenue for developing new antibiotics, particularly against drug-resistant pathogens that thrive in biofilms.[6][12]

compound O-Phenylhydroxylamine inhibition Radical Quenching (Enzyme Inhibition) compound->inhibition Enters Bacterium rnr Bacterial RNR Enzyme (with Tyrosyl Radical) rnr->inhibition dna_block dNTP Pool Depleted inhibition->dna_block replication_block DNA Synthesis & Repair Halted dna_block->replication_block death Bacteriostatic / Bactericidal Effect replication_block->death

Caption: Proposed antimicrobial mechanism via RNR inhibition.

Hypothesis B: Modulation of Redox Homeostasis and Potential Cytotoxicity

The biological activity of the isomeric N-Phenylhydroxylamine is closely linked to its metabolic activation.[3] It can be oxidized to form reactive intermediates like nitrosobenzene, which interact with hemoglobin to cause methemoglobinemia and can induce oxidative stress within cells.[13] This metabolic pathway often involves cytochrome P450 enzymes.[13]

We propose that O-Phenylhydroxylamine could be susceptible to similar metabolic transformations. The aromatic ring is a substrate for hepatic enzymes, and oxidation of the hydroxylamine group could generate reactive oxygen species (ROS) or other electrophilic intermediates. Such activity could lead to:

  • Cytotoxicity: At higher concentrations, the induction of oxidative stress can overwhelm cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death.

  • Genotoxicity: Reactive intermediates have the potential to form adducts with DNA, a mechanism associated with the mutagenicity of some aromatic amines.[3]

Investigating this "double-edged sword" is critical. While it underpins potential toxicity, controlled generation of ROS is also a mechanism exploited by some anticancer agents.

Hypothesis C: Scaffold for Novel Enzyme Inhibitors

The hydroxylamine group is a well-established pharmacophore in drug design. Its ability to chelate metal ions makes it a valuable functional group for inhibitors of metalloenzymes. Furthermore, its nucleophilicity allows for the formation of stable covalent or coordinate bonds with residues in enzyme active sites. Trisubstituted hydroxylamines are now being explored as novel bioisosteres for nitrogen heterocyles, improving drug properties without increasing molecular weight.[5]

Given that this compound is a readily available and simple starting material, it serves as an excellent foundational scaffold for medicinal chemistry campaigns.[4][14] By derivatizing the amine or the phenyl ring, libraries of compounds can be generated and screened against various enzyme targets, such as:

  • Matrix Metalloproteinases (MMPs)

  • Histone Deacetylases (HDACs)

  • Kinases

  • Cytochrome P450 enzymes

A Framework for Experimental Validation

To systematically test the hypotheses outlined above, a tiered experimental approach is recommended. The following protocols provide detailed, self-validating methodologies for an initial investigation.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial strains.

Methodology (Broth Microdilution):

  • Preparation: Prepare a 10 mg/mL stock solution of O-Phenylhydroxylamine HCl in sterile deionized water and filter-sterilize. Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

  • Bacterial Culture: Inoculate colonies of test strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into MHB and incubate until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in fresh MHB to obtain the final inoculum of ~1 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution (or a working dilution) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Eukaryotic Cytotoxicity Assessment

Objective: To determine the 50% cytotoxic concentration (CC₅₀) in a human cell line, allowing for calculation of a preliminary therapeutic index (CC₅₀/MIC).

Methodology (Resazurin Reduction Assay):

  • Cell Culture: Seed human embryonic kidney (HEK293) or human liver carcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of O-Phenylhydroxylamine HCl in culture medium.

  • Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) and cells with medium only (vehicle control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well. Incubate for another 2-4 hours, or until the vehicle control wells have turned a distinct pink/purple.

  • Measurement: Read the fluorescence (Ex/Em: ~560/590 nm) or absorbance (~570 nm with a reference at 600 nm) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the CC₅₀ value.

start Seed Cells in 96-Well Plate incubate1 Incubate 24h start->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_reagent Add Resazurin Reagent incubate2->add_reagent incubate3 Incubate 2-4h add_reagent->incubate3 read Measure Fluorescence / Absorbance incubate3->read analyze Calculate CC50 Value read->analyze

Caption: Workflow for the in vitro cytotoxicity assay.

Protocol: Assessment of Intracellular ROS Induction

Objective: To determine if this compound induces oxidative stress in a cell-based model.

Methodology (DCFDA Assay):

  • Cell Culture: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate as described in Protocol 3.2.

  • Dye Loading: After 24 hours, remove the medium and wash cells once with warm PBS. Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) solution in serum-free medium. Incubate for 45 minutes at 37°C, 5% CO₂.

  • Treatment: Remove the DCFDA solution, wash cells once with PBS, and add 100 µL of O-Phenylhydroxylamine HCl dilutions prepared in serum-free medium. Include a vehicle control (medium only) and a positive control (e.g., 100 µM H₂O₂).

  • Measurement: Immediately measure the fluorescence (Ex/Em: ~485/535 nm) at time zero and then kinetically every 15-30 minutes for 2-4 hours on a plate reader maintained at 37°C.

  • Data Analysis: Subtract the background fluorescence (wells without cells). Normalize the fluorescence of treated wells to the vehicle control at each time point. A significant, dose-dependent increase in fluorescence indicates ROS production.

Summary and Future Directions

This compound is a compound of untapped biological potential. While its established role is in chemical synthesis, its structure strongly suggests plausible activities as an antimicrobial agent and a modulator of cellular redox states. The proposed mechanisms—inhibition of bacterial RNR and induction of oxidative stress—are grounded in the well-documented behavior of analogous hydroxylamine derivatives.[6][13]

The experimental framework provided in this guide offers a clear, multi-tiered strategy for the initial validation of these hypotheses. Positive results from these assays would warrant a significant expansion of research, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the phenyl ring and the amino group to optimize potency and selectivity while minimizing eukaryotic cytotoxicity.

  • Advanced Mechanistic Studies: Employing techniques like electron paramagnetic resonance (EPR) to confirm radical scavenging, and transcriptomics/proteomics to identify downstream cellular pathways affected by the compound.

  • ADME/Tox Profiling: Conducting preliminary in vitro absorption, distribution, metabolism, excretion, and toxicity studies to assess the compound's drug-like properties.

By approaching this compound with both mechanistic insight and rigorous experimental validation, the research community can fully explore its potential to become a valuable lead compound in drug discovery.

References

O-Phenylhydroxylamine Hydrochloride: A Comprehensive Toxicological Evaluation for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenylhydroxylamine hydrochloride is a chemical intermediate of significant interest in synthetic chemistry and pharmaceutical development. As with any novel compound intended for potential therapeutic application, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for guiding preclinical development. This technical guide provides a comprehensive overview of the known and inferred toxicological data for this compound, drawing upon available information and data from structurally related aromatic hydroxylamines. The subsequent sections will delve into its acute toxicity, potential for genetic damage, carcinogenic and reproductive risks, and the underlying mechanisms of its toxicity. Detailed experimental protocols for key toxicological assays are also provided to empower researchers in their preclinical safety assessments.

Acute Toxicity

Oral LD50 Data (Analog Compound)

A study on N-phenylhydroxylamine reported the following acute oral toxicity data:

CompoundSpeciesRouteLD50
N-PhenylhydroxylamineRatOral100 mg/kg[1]

This value suggests a high degree of acute toxicity for this class of compounds. Given the structural similarity, it is prudent to handle this compound with the same level of caution, assuming a comparable toxicity profile until specific data becomes available.

Dermal and Inhalation Toxicity

Data on the dermal and inhalation toxicity of this compound is limited. However, it is known to be an irritant to the skin and mucous membranes[2]. Absorption through the skin is possible, and appropriate personal protective equipment should be utilized at all times.

Clinical Signs of Acute Toxicity

Exposure to hydroxylamine derivatives can lead to a range of clinical signs, primarily related to their ability to induce methemoglobinemia. Symptoms may include:

  • Cyanosis (bluish discoloration of the skin)

  • Headache and dizziness

  • Nausea and vomiting

  • In severe cases, respiratory distress, convulsions, and loss of consciousness

Mechanism of Toxicity: Methemoglobinemia and Oxidative Stress

The primary mechanism of toxicity for this compound and related aromatic hydroxylamines is the induction of methemoglobinemia and subsequent oxidative stress .

The Methemoglobinemia Pathway

Hydroxylamine compounds are potent inducers of methemoglobin. In red blood cells, they can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia[3][4][5]. This process can involve a futile cycle where the hydroxylamine is oxidized, and the resulting product is then reduced back to the hydroxylamine by intracellular reducing agents, leading to the continuous production of methemoglobin and reactive oxygen species (ROS)[6][7].

cluster_hemoglobin Hemoglobin Cycle O-Phenylhydroxylamine O-Phenylhydroxylamine Oxidation Oxidation O-Phenylhydroxylamine->Oxidation in Erythrocyte Methemoglobin (Fe³⁺) Methemoglobin (Fe³⁺) O-Phenylhydroxylamine->Methemoglobin (Fe³⁺) Nitrosobenzene derivative Nitrosobenzene derivative Oxidation->Nitrosobenzene derivative Reduction Reduction Nitrosobenzene derivative->Reduction NADPH/GSH Hemoglobin (Fe²⁺) Hemoglobin (Fe²⁺) Nitrosobenzene derivative->Hemoglobin (Fe²⁺) Reduction->O-Phenylhydroxylamine Futile Cycle Hemoglobin (Fe²⁺)->Methemoglobin (Fe³⁺) Oxidation Methemoglobin (Fe³⁺)->Hemoglobin (Fe²⁺) Methemoglobin Reductase Cyanosis/Hypoxia Cyanosis/Hypoxia Methemoglobin (Fe³⁺)->Cyanosis/Hypoxia

Caption: Proposed mechanism of methemoglobin formation by O-Phenylhydroxylamine.

Induction of Oxidative Stress

The redox cycling of phenylhydroxylamines also contributes to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide[8]. This increase in ROS can overwhelm the antioxidant capacity of the cell, leading to oxidative stress. Oxidative stress can cause damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA[9][10]. This oxidative damage is a key contributor to the broader toxic effects of these compounds, including potential genotoxicity and carcinogenicity.

cluster_cellular_defense Cellular Defense Mechanisms O-Phenylhydroxylamine O-Phenylhydroxylamine Redox Cycling Redox Cycling O-Phenylhydroxylamine->Redox Cycling in vivo Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation Redox Cycling->Reactive Oxygen Species (ROS) Generation ROS Generation ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Glutathione (GSH) Glutathione (GSH) ROS Generation->Glutathione (GSH) Depletion Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Damage Protein Damage Oxidative Stress->Protein Damage DNA Damage DNA Damage Oxidative Stress->DNA Damage Detoxification Detoxification Glutathione (GSH)->Detoxification Antioxidant Enzymes Antioxidant Enzymes Antioxidant Enzymes->Detoxification

Caption: Pathway of oxidative stress induction by O-Phenylhydroxylamine.

Genotoxicity

While direct mutagenicity data for this compound is not available, the broader class of aromatic amines and their hydroxylamine metabolites are known to have genotoxic potential[11][12]. The primary concern is their ability to form DNA adducts, which can lead to mutations if not properly repaired.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical[13][14][15]. Aromatic amines often require metabolic activation by liver enzymes (S9 fraction) to become mutagenic in this assay[12][16]. The N-hydroxylamine metabolite is a key intermediate in this activation pathway. It is therefore highly recommended that this compound be evaluated in an Ames test, both with and without metabolic activation, using a standard panel of Salmonella typhimurium strains.

In Vitro Mammalian Cell Genotoxicity Assays

To further investigate the genotoxic potential in a mammalian system, the following assays are recommended:

  • In Vitro Micronucleus Assay: This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events[13][17][18][19][20]. It is a robust method for identifying compounds that can cause chromosomal damage.

  • In Vitro Chromosomal Aberration Test: This assay provides a more detailed analysis of structural and numerical chromosomal abnormalities induced by a test substance[21][22][23][24][25].

Carcinogenicity

The carcinogenic potential of this compound has not been directly studied. However, there is a well-established link between exposure to certain aromatic amines and an increased risk of cancer, particularly of the bladder[11]. The mechanism is believed to involve the metabolic activation of the aromatic amine to an N-hydroxylamine, which can then form DNA adducts and initiate carcinogenesis[26][27][28][29][30].

Given this established mechanism for the class, this compound should be considered a potential carcinogen until proven otherwise through long-term animal bioassays.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound. However, studies on hydroxylamine and its derivatives have indicated the potential for developmental toxicity. One study demonstrated that while hydroxylamine itself did not cause malformations, it did lead to increased resorptions in pregnant rabbits, an effect attributed to maternal toxicity (methemoglobinemia)[31]. Another study suggested that the hydroxylamine moiety is associated with early embryonic cell death, potentially through a free radical mechanism[32]. These findings underscore the need for thorough reproductive and developmental toxicity testing for this compound if it is to be considered for further development.

Experimental Protocols

The following are generalized protocols for key in vitro toxicology assays. These should be adapted and validated according to specific laboratory conditions and regulatory guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 value.

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), typically young adults.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).

  • Dosing: Administer a single oral dose by gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down based on the outcome of the previously dosed animal.

  • Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days. Record body weights periodically.

  • Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and deaths.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
  • Strains: Use a set of Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan auxotroph Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: Expose the bacterial strains to a range of concentrations of the test substance in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Plating: Plate the treated bacteria onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Start Start Prepare Bacterial Strains (his- Salmonella) Prepare Bacterial Strains (his- Salmonella) Start->Prepare Bacterial Strains (his- Salmonella) Prepare Test Compound Dilutions Prepare Test Compound Dilutions Prepare Bacterial Strains (his- Salmonella)->Prepare Test Compound Dilutions Mix Bacteria, Compound, and S9 (or buffer) Mix Bacteria, Compound, and S9 (or buffer) Prepare Test Compound Dilutions->Mix Bacteria, Compound, and S9 (or buffer) Pour onto Minimal Agar Plates Pour onto Minimal Agar Plates Mix Bacteria, Compound, and S9 (or buffer)->Pour onto Minimal Agar Plates Incubate (37°C, 48-72h) Incubate (37°C, 48-72h) Pour onto Minimal Agar Plates->Incubate (37°C, 48-72h) Count Revertant Colonies (his+) Count Revertant Colonies (his+) Incubate (37°C, 48-72h)->Count Revertant Colonies (his+) Analyze Data (Dose-Response) Analyze Data (Dose-Response) Count Revertant Colonies (his+)->Analyze Data (Dose-Response) Conclusion (Mutagenic/Non-mutagenic) Conclusion (Mutagenic/Non-mutagenic) Analyze Data (Dose-Response)->Conclusion (Mutagenic/Non-mutagenic)

Caption: Workflow for the Ames Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) or primary cells (e.g., human peripheral blood lymphocytes).

  • Exposure: Treat the cells with at least three concentrations of the test substance, with and without S9 metabolic activation, for a defined period.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining: Stain the chromosomes with a suitable dye (e.g., Giemsa).

  • Microscopic Analysis: Analyze at least 200 metaphases per concentration for structural and numerical chromosomal aberrations.

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.

Conclusion and Recommendations

This compound is a compound with a high potential for acute toxicity, primarily through the induction of methemoglobinemia. Based on data from structurally similar aromatic hydroxylamines, there is also a significant concern for genotoxicity and carcinogenicity. The lack of specific toxicological data for this compound necessitates a cautious approach in its handling and a thorough experimental evaluation of its safety profile.

For drug development professionals, it is imperative to conduct a comprehensive battery of in vitro and in vivo toxicology studies early in the preclinical phase. This should include, at a minimum, a validated Ames test, an in vitro micronucleus or chromosomal aberration assay, and a robust acute toxicity study. Further investigation into its carcinogenic and reproductive toxicity potential will be necessary if the compound progresses in development. Researchers and scientists handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment to prevent oral, dermal, and inhalation exposure.

References

O-Phenylhydroxylamine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Phenylhydroxylamine hydrochloride stands as a versatile and pivotal reagent in the landscape of modern organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its discovery, historical context, synthesis, and multifaceted applications. We will delve into the mechanistic underpinnings of its preparation and utility, offering field-proven insights and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding and more effective application of this valuable chemical entity.

Historical Context and Discovery

The history of O-Phenylhydroxylamine is intrinsically linked to the pioneering work of German chemist Eugen Bamberger in the late 19th century. His extensive investigations into the reduction of nitro compounds led to the synthesis and characterization of a new class of compounds: the phenylhydroxylamines. In 1894, Bamberger published his seminal work on the reduction of nitrobenzene and the properties of the resulting N-phenylhydroxylamine.[1][2] While his primary focus was on the N-substituted isomer and its acid-catalyzed rearrangement to 4-aminophenol, famously known as the Bamberger Rearrangement , this research laid the fundamental groundwork for the entire class of arylhydroxylamines, including the O-substituted isomer.[1][2][3]

The specific isolation and characterization of O-Phenylhydroxylamine and its hydrochloride salt emerged from this broader exploration of hydroxylamine derivatives. While a singular "discovery" paper for the O-isomer is not as prominently cited as the work on its N-isomer, its existence and synthesis are a direct consequence of the chemical principles established by Bamberger. Historically, the synthesis of O-arylhydroxylamines has been approached through methods like SNAr-type processes with electron-deficient aromatic systems.[4] However, these classical methods often faced limitations in scope and efficiency.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. The choice of method often depends on the desired scale, available starting materials, and required purity.

Classical Approach: Reduction of Nitrobenzene

A traditional and widely taught method for the synthesis of the parent N-phenylhydroxylamine involves the controlled reduction of nitrobenzene.[5][6] This is typically achieved using zinc powder in the presence of an ammonium chloride solution.[5][6] While this method primarily yields the N-isomer, it is a foundational concept in phenylhydroxylamine chemistry.

Modern Synthetic Protocol: A Patented Industrial Method

A more recent and industrially relevant synthesis of this compound is detailed in Chinese patent CN104529816A. This method offers high yield and is amenable to large-scale production.[7]

Reaction Scheme:

  • Formation of Sodium Phenoxide: Phenol is reacted with sodium hydride in dimethylformamide (DMF) to generate sodium phenoxide.

  • Nucleophilic Aromatic Substitution: The resulting phenoxide undergoes a nucleophilic aromatic substitution reaction with 2,4-dinitrophenoxyamine.

  • Salification: The product is then treated with dry hydrogen chloride gas to yield this compound.

Experimental Protocol (Adapted from CN104529816A): [7]

  • To a reaction vessel containing dimethylformamide (DMF), add sodium hydride under a nitrogen atmosphere.

  • At 0-5 °C, slowly add a 15-20% solution of phenol in DMF and stir for 0.5-1 hour. The molar ratio of sodium hydride to phenol should be in the range of 0.4-0.8:1.

  • Allow the reaction mixture to warm to room temperature, then add a 15-20% solution of 2,4-dinitrophenoxyamine in DMF and react for 2-3 hours. The molar ratio of 2,4-dinitrophenoxyamine to phenol should be between 0.5-1:1.

  • Quench any residual sodium hydride with trifluoroacetic acid.

  • Add a saturated sodium bicarbonate solution at 0-5 °C and extract the product with diethyl ether.

  • Wash the organic layer with an alkali solution and saturated brine, then dry over anhydrous magnesium sulfate.

  • Transfer the dried organic layer to a reaction vessel and bubble dry hydrogen chloride gas through the solution until saturation.

  • Filter the resulting precipitate and dry under vacuum at 30-40 °C to obtain this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is critical due to the reactivity of sodium hydride with moisture and air.

  • Controlled Temperature: The initial low temperature for the formation of sodium phenoxide controls the exothermic reaction.

  • Molar Ratios: The specified molar ratios are optimized for high yield and minimal side product formation.

  • Quenching and Workup: The quenching and extraction steps are essential for isolating and purifying the intermediate product before salification.

  • Anhydrous HCl: The use of dry hydrogen chloride gas ensures the formation of the hydrochloride salt without introducing water, which could lead to side reactions or impurities.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Salification Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide 0-5 °C NaH Sodium Hydride NaH->Phenoxide DMF DMF (solvent) DMF->Phenoxide DNPA 2,4-Dinitrophenoxyamine O_Phenyl O-Phenyl-2,4-dinitrophenylhydroxylamine Phenoxide->O_Phenyl Room Temp. DNPA->O_Phenyl HCl Dry HCl gas Final_Product O-Phenylhydroxylamine Hydrochloride O_Phenyl->Final_Product HCl->Final_Product Reaction_Pathway OPHCl O-Phenylhydroxylamine Hydrochloride Oxime O-Phenyl Oxime OPHCl->Oxime Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Aldehyde->Oxime Rearrangement [3,3] Sigmatropic Rearrangement Oxime->Rearrangement Benzofuran Substituted Benzofuran Rearrangement->Benzofuran

References

Theoretical studies on O-Phenylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of O-Phenylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phenylhydroxylamine and its hydrochloride salt are compounds of significant interest due to their roles as synthetic intermediates, their potential toxicological profiles, and their activity as radical scavengers.[1] Understanding the molecular properties, reactivity, and stability of this compound is paramount for its safe handling and effective application. Theoretical and computational chemistry provide a powerful, non-experimental lens through which to explore these characteristics at a quantum-mechanical level. This guide offers a comprehensive overview of the principles, methodologies, and practical workflows for conducting theoretical studies on this compound, providing researchers with the foundational knowledge to predict its behavior and guide experimental design.

Introduction: The Rationale for Theoretical Scrutiny

This compound (C₆H₅ONH₂ · HCl) is an organic salt that serves as a precursor in various chemical syntheses and has been studied for its biological activities, including potential genotoxicity.[1] Its parent compound, phenylhydroxylamine, is a known metabolite of nitrobenzene and aniline, implicated in mechanisms of toxicity.[2] The molecule's reactivity is dictated by the interplay between the aromatic ring and the hydroxylamine functional group, making it susceptible to rearrangements, such as the Bamberger rearrangement in acidic conditions, and oxidation-reduction reactions.[3]

Experimental investigation of unstable or reactive intermediates can be challenging and resource-intensive. Computational modeling offers a predictive framework to:

  • Determine the most stable three-dimensional structure (conformation).

  • Analyze the electronic landscape of the molecule, identifying sites prone to electrophilic or nucleophilic attack.

  • Calculate thermodynamic properties and reaction energetics to predict stability and reactivity.

  • Elucidate complex reaction mechanisms, mapping out transition states and energy barriers.

  • Simulate spectroscopic properties (e.g., IR, Raman) to aid in experimental characterization.

This guide is structured to walk the reader from fundamental theory to practical application, demonstrating how computational tools can yield profound insights into the chemical nature of this compound.

Core Methodologies in Computational Chemistry

The accuracy of a theoretical study is contingent upon the chosen computational method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for studying organic molecules. It offers a favorable compromise between accuracy and computational expense by approximating the complex many-electron wavefunction with the simpler electron density.[4]

  • Expertise in Functional Selection: The choice of the exchange-correlation (XC) functional is critical.

    • B3LYP: A hybrid functional that has been a standard for many years, offering robust performance for geometry optimizations and general property calculations of organic molecules.[4]

    • M06-2X: A meta-hybrid GGA functional that often provides superior results for thermochemistry, kinetics, and non-covalent interactions, making it particularly well-suited for studying reaction mechanisms and bond dissociation energies. A study on the related N-phenylhydroxylamine successfully used the M06-2X functional to re-evaluate bond dissociation enthalpies.[5][6]

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople Style Basis Sets: These are commonly used and systematically improvable.

    • 6-31G(d): A good starting point for initial geometry optimizations. The (d) indicates the addition of polarization functions on heavy atoms, which is essential for describing bonding accurately.

    • 6-311++G(d,p): A triple-zeta basis set recommended for high-accuracy energy calculations and property analysis. The ++ adds diffuse functions to both heavy atoms and hydrogens, crucial for describing anions and weak interactions, while (d,p) adds polarization functions to both heavy atoms and hydrogens.[4]

Accounting for the Environment: Solvation Models

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. Explicitly modeling solvent molecules is computationally prohibitive for most applications. Therefore, implicit solvent models are employed.

  • Polarizable Continuum Models (PCM): The Conductor-like Polarizable Continuum Model (CPCM) is a widely used variant. It treats the solvent as a continuous dielectric medium, creating a cavity around the solute molecule. This approach effectively captures the bulk electrostatic effects of the solvent, providing a more realistic energetic landscape for reactions in solution.

Key Theoretical Analyses for this compound

A thorough theoretical investigation involves several sequential calculations, each providing a different layer of insight.

Geometry Optimization and Vibrational Analysis

The foundational step is to find the molecule's lowest-energy structure.

  • Protocol:

    • An initial 3D structure of the protonated O-Phenylhydroxylamine cation is built.

    • A geometry optimization calculation is performed (e.g., at the B3LYP/6-31G(d) level). This process iteratively adjusts bond lengths, angles, and dihedrals to minimize the molecule's energy.

    • Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

      • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

      • Spectroscopic Prediction: The calculated vibrational frequencies can be used to predict the IR and Raman spectra, allowing for direct comparison with experimental data.[4]

Electronic Structure and Reactivity Descriptors

Once the stable geometry is obtained, a higher-level single-point energy calculation (e.g., M06-2X/6-311++G(d,p)) can be performed to analyze its electronic properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical.

    • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, providing a clear guide to intermolecular interactions and reactive sites.

  • Quantitative Reactivity Descriptors:

    Descriptor Formula Interpretation
    Electronegativity (χ) -(EHOMO + ELUMO)/2 The ability of a molecule to attract electrons.
    Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution.
    Global Softness (S) 1/(2η) The inverse of hardness; a measure of reactivity.

    | Electrophilicity Index (ω) | χ²/(2η) | A measure of the energy lowering upon accepting electrons. |

Bond Dissociation Enthalpy (BDE) and Radical Scavenging

Hydroxylamines are recognized as potential antioxidants that can scavenge free radicals via a hydrogen atom transfer (HAT) mechanism.[5] The ease of this transfer is quantified by the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker bond that is more easily cleaved. For O-Phenylhydroxylamine, the key bonds are the O-H and the N-H bonds of the -ONH₂ group (or -ONH₃⁺ in the protonated form).

  • Computational Protocol for BDE: The BDE for a bond R-H is calculated as: BDE = H(R•) + H(H•) - H(R-H) Where H(X) is the calculated enthalpy of species X. This requires three separate calculations:

    • The optimized enthalpy of the parent molecule (O-Phenylhydroxylamine).

    • The optimized enthalpy of the resulting radical after hydrogen abstraction.

    • The enthalpy of a hydrogen atom.

Studies on the related N-phenylhydroxylamine have shown that DFT methods like M06-2X can accurately predict BDEs, revealing that the O-H bond is typically weaker and thus more likely to be the site of hydrogen donation in radical trapping.[5][6]

Practical Workflows and Visualization

Standard Computational Workflow

The logical flow of a computational project is critical for obtaining reliable results.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Data Analysis & Interpretation A Build Initial 3D Structure (e.g., GaussView, Avogadro) B Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) A->B C Verify Minimum Energy Structure (Check for zero imaginary frequencies) B->C D Single-Point Energy & Wavefunction Analysis (e.g., M06-2X/6-311++G(d,p)) C->D If verified E Analyze Electronic Properties (HOMO, LUMO, MEP) D->E F Predict Spectroscopic Data (IR/Raman Frequencies) D->F G Calculate Reactivity Descriptors (Hardness, Electrophilicity) D->G H Perform Advanced Calculations (e.g., BDE, Reaction Pathways) D->H

Caption: A typical workflow for theoretical analysis.

Visualizing Bond Dissociation Enthalpy (BDE) Calculation

The BDE calculation is a multi-step process that compares the enthalpies of the parent molecule and its dissociation products.

BDE_Workflow Parent 1. Calculate Enthalpy of Parent Molecule (R-H) H(R-H) Formula BDE = [ H(R•) + H(H•) ] - H(R-H) Parent->Formula Radical 2. Calculate Enthalpy of Resulting Radical (R•) H(R•) Radical->Formula Hydrogen 3. Calculate Enthalpy of Hydrogen Atom (H•) H(H•) Hydrogen->Formula

Caption: The computational steps for determining BDE.

Illustrating a Reaction Mechanism: The Bamberger Rearrangement

Theoretical studies are uniquely capable of mapping reaction pathways. The Bamberger rearrangement, where a phenylhydroxylamine rearranges to an aminophenol in the presence of strong acid, is a classic example.[1][3]

Bamberger_Rearrangement Reactant Phenylhydroxylamine (Protonated) TS1 Transition State 1 (Water Loss) Reactant->TS1 Intermediate Nitrenium Ion Intermediate TS1->Intermediate TS2 Transition State 2 (Nucleophilic Attack) Intermediate->TS2 Product 4-Aminophenol (Product) TS2->Product

Caption: A simplified schematic of the Bamberger rearrangement.

Conclusion

, grounded in robust methodologies like Density Functional Theory, provide indispensable insights that complement and guide experimental work. By systematically analyzing the molecule's geometric and electronic structure, vibrational frequencies, and reaction energetics, researchers can build a comprehensive, bottom-up understanding of its chemical behavior. This guide serves as a foundational blueprint for professionals in chemistry and drug development to leverage computational tools, ensuring a deeper, more predictive, and ultimately more efficient scientific discovery process.

References

Methodological & Application

O-Phenylhydroxylamine Hydrochloride: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of O-Phenylhydroxylamine Hydrochloride

This compound (PhONH₂·HCl) is an O-substituted hydroxylamine derivative that has emerged as a valuable and versatile reagent in contemporary organic synthesis. Its unique reactivity profile enables the construction of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, featuring detailed protocols, mechanistic insights, and expert commentary to ensure successful implementation in the laboratory.

Unlike its N-phenyl isomer, which is known for the classic Bamberger rearrangement[1], O-phenylhydroxylamine offers a distinct set of synthetic transformations centered around the reactivity of the O-N bond. This guide will focus on its utility in the synthesis of benzofurans, the formation of nitriles from aldehydes, and its role in the broader context of C-N bond formation, including the synthesis of N-alkoxyindoles.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6092-80-4[2]
Molecular Formula C₆H₇NO·HCl[2]
Molecular Weight 145.59 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point ~132 °C (decomposition)
Solubility Soluble in water and polar organic solvents.

Safety and Handling: this compound is toxic if swallowed and can cause skin and eye irritation.[3][4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[3][4][5]

Application I: Direct Synthesis of Benzofurans from Ketones

A powerful application of O-arylhydroxylamines is the direct, one-pot synthesis of substituted benzofurans from ketones. This methodology, developed by Tomkinson and coworkers, provides a streamlined alternative to traditional multi-step procedures.[6][7] The reaction proceeds via a proposed condensation,[6][6]-sigmatropic rearrangement, and cyclization cascade.

Mechanistic Rationale

The reaction is initiated by the acid-catalyzed condensation of O-phenylhydroxylamine with a ketone to form an oxime ether intermediate. This is followed by a key[6][6]-sigmatropic rearrangement, which forms a new C-C bond and sets the stage for the subsequent intramolecular cyclization. The final step involves the elimination of ammonia to yield the aromatic benzofuran ring system. The choice of a strong acid catalyst, such as methanesulfonic acid, is crucial for promoting the rearrangement and cyclization steps.[6]

Benzofuran_Synthesis reagents O-Phenylhydroxylamine + Ketone oxime_ether Oxime Ether Intermediate reagents->oxime_ether Condensation (H⁺) rearrangement [3,3]-Sigmatropic Rearrangement oxime_ether->rearrangement cyclization_intermediate Cyclized Intermediate rearrangement->cyclization_intermediate Intramolecular Cyclization benzofuran Benzofuran cyclization_intermediate->benzofuran -NH₃

Caption: Proposed mechanism for the synthesis of benzofurans.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrodibenzofuran

This protocol is adapted from the work of Contiero et al.[6]

Materials:

  • This compound (1.0 equiv)

  • Cyclohexanone (1.2 equiv)

  • Methanesulfonic acid (MsOH) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of this compound in anhydrous THF, add cyclohexanone at room temperature under an inert atmosphere.

  • Add methanesulfonic acid dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydrodibenzofuran.

Table 2: Representative Examples of Benzofuran Synthesis

KetoneProductYield (%)
Cyclohexanone1,2,3,4-Tetrahydrodibenzofuran70-85%
Cyclopentanone1,2,3,4-Tetrahydrocyclopenta[b]benzofuran65-75%
Acetone2-Methylbenzofuran50-60%
3-Pentanone2-Ethyl-3-methylbenzofuran60-70%

Yields are approximate and may vary depending on reaction scale and purification.

Application II: Conversion of Aldehydes to Nitriles

This compound serves as an efficient nitrogen source for the conversion of aldehydes to nitriles under mild conditions.[8] This transformation is particularly valuable for substrates that are sensitive to harsh dehydrating agents typically used in traditional nitrile syntheses. The reaction proceeds smoothly in buffered aqueous solutions, making it suitable for water-soluble compounds like carbohydrates.[8]

Mechanistic Insights

The reaction is thought to proceed through the initial formation of an aldoxime, which then undergoes a facile elimination of phenol to yield the nitrile. The use of a phosphate buffer is key to maintaining the optimal pH for the reaction.[8]

Nitrile_Formation reagents O-Phenylhydroxylamine + Aldehyde aldoxime Aldoxime Intermediate reagents->aldoxime Condensation nitrile Nitrile aldoxime->nitrile Elimination of Phenol

Caption: Simplified mechanism for nitrile formation.

Experimental Protocol: Synthesis of Benzonitrile

This protocol is adapted from the work of Tummatorn et al.[8]

Materials:

  • Benzaldehyde (1.0 equiv)

  • This compound (1.2 equiv)

  • Methanol

  • 0.5 M Sodium phosphate buffer (pH 6.5)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a vial, dissolve benzaldehyde and this compound in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final aldehyde concentration of 0.1 M.

  • Stir the reaction mixture at 60 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with dichloromethane (5 x 3 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield benzonitrile.

Application III: C-N Bond Formation and the Synthesis of N-Alkoxyindoles

O-substituted hydroxylamines are valuable reagents for the formation of C-N bonds, acting as electrophilic aminating agents.[8] While direct, simple amination reactions with this compound are less common, its utility is well-demonstrated in the synthesis of nitrogen-containing heterocycles.

The synthesis of N-alkoxyindoles, an important class of compounds in medicinal chemistry, can be achieved using O-substituted hydroxylamines, although a direct Fischer-type cyclization with O-phenylhydroxylamine and a ketone is not a standard procedure. Instead, multi-step sequences are often employed.

Representative Synthesis of an N-Alkoxyindole

The synthesis of N-alkoxyindoles can be achieved through various routes, such as the base-mediated cyclization of 2-nitrostyrenes followed by alkylation of the resulting N-hydroxyindole.[9][10][11]

Indole_Synthesis_Workflow start 2-Nitrostyrene Derivative cyclization Base-mediated Cyclization start->cyclization nhydroxyindole N-Hydroxyindole cyclization->nhydroxyindole alkylation Alkylation (e.g., with an O-substituted hydroxylamine precursor) nhydroxyindole->alkylation nalkoxyindole N-Alkoxyindole alkylation->nalkoxyindole

Caption: General workflow for N-alkoxyindole synthesis.

Protocol: Synthesis of an N-Alkoxyindole via Cyclization and Alkylation

This generalized protocol is based on the principles of N-hydroxyindole formation and subsequent alkylation.[9][10][11]

Part A: Synthesis of N-Hydroxyindole

  • Dissolve the appropriate 2-nitrostyrene derivative in a suitable solvent (e.g., THF or DMF).

  • Add a strong base (e.g., potassium tert-butoxide) at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture until the cyclization is complete (monitor by TLC).

  • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product, dry the organic layer, and purify to obtain the N-hydroxyindole.

Part B: N-Alkoxylation

  • Dissolve the N-hydroxyindole in a suitable solvent (e.g., DMF).

  • Add a base (e.g., sodium hydride) to deprotonate the hydroxyl group.

  • Add the desired O-substituted hydroxylamine precursor or an appropriate alkylating agent.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Work up the reaction and purify the product to yield the N-alkoxyindole.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent with a growing number of applications in organic synthesis. Its ability to facilitate the efficient construction of benzofurans and nitriles under mild conditions makes it an invaluable tool for synthetic chemists. While its direct application in simple C-N bond-forming reactions is still an area of development, its role in the synthesis of complex nitrogen-containing heterocycles is well-established. Future research will likely uncover new and innovative applications for this reagent, further expanding the synthetic chemist's toolbox for the creation of novel and functional molecules.

References

Application Note: O-Phenylhydroxylamine Hydrochloride for Robust O-Phenyloxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of O-Phenylhydroxylamine hydrochloride as a reagent for the synthesis of O-phenyloximes from carbonyl compounds. Tailored for researchers in organic synthesis and drug development, this document elucidates the underlying chemical principles, provides validated experimental protocols, and offers expert insights to ensure successful implementation.

Introduction: The Significance of O-Aryloximes

Oximes are a versatile class of organic compounds characterized by the R¹R²C=NOH functional group. They serve as crucial intermediates in organic synthesis, finding application as protecting groups for aldehydes and ketones, and as precursors to a wide array of functional groups including amines, nitriles, and amides via the Beckmann rearrangement.[1] In medicinal chemistry and chemical biology, the oxime linkage is prized for its relative stability compared to imines and hydrazones, making it a reliable covalent tether in bioconjugation, drug delivery systems, and fragment-based drug discovery.[2][3]

O-arylhydroxylamines, such as O-Phenylhydroxylamine, react with carbonyls to form O-aryloximes. These derivatives exhibit enhanced stability and unique electronic properties, making them valuable scaffolds in the development of pharmacologically active agents.[2] this compound is a commercially available, bench-stable salt that serves as a convenient and efficient precursor for these transformations.

Reagent Profile: this compound

A thorough understanding of the reagent's properties is fundamental to its effective and safe use.

PropertyValueSource(s)
Chemical Name This compound[4][5]
Synonyms Phenoxyamine hydrochloride[6][7]
CAS Number 6092-80-4[5][6][7]
Molecular Formula C₆H₇NO·HCl (or C₆H₈ClNO)[4][5][6]
Molecular Weight 145.59 g/mol [5][6][7]
Appearance White to light yellow powder or crystals[7]
Melting Point ~132 °C (decomposition)[4][7]
Storage 2-8°C, under inert gas, moisture sensitive[7]

Safety & Handling: this compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[5][8] It is crucial to handle the reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes.[8] In case of ingestion, seek immediate medical attention.[8][9] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[8]

Mechanism of Oxime Formation

The reaction between a carbonyl compound (aldehyde or ketone) and O-phenylhydroxylamine proceeds via a nucleophilic addition-elimination pathway. The mechanism is pH-sensitive.

  • Activation of the Nucleophile : O-Phenylhydroxylamine is supplied as a hydrochloride salt. The reaction requires the free base (C₆H₅ONH₂) to act as a nucleophile. A weak base or a buffer is used to neutralize the HCl, liberating the lone pair on the nitrogen atom without significantly increasing the pH, which could lead to unwanted side reactions.

  • Nucleophilic Attack : The nitrogen atom of the free O-phenylhydroxylamine is the nucleophilic center.[10] Its lone pair attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate known as a carbinolamine.[11]

  • Proton Transfer : A series of proton transfers occurs. The negatively charged oxygen is protonated, and the positively charged nitrogen is deprotonated, resulting in a neutral amino-alcohol intermediate.

  • Elimination (Dehydration) : The hydroxyl group on the original carbonyl carbon is protonated, converting it into a good leaving group (H₂O). The lone pair on the nitrogen then reforms a π-bond with the carbon, expelling a molecule of water to yield the final O-phenyloxime product.

Oxime_Formation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration Carbonyl Aldehyde/Ketone (R₂C=O) Intermediate1 Tetrahedral Intermediate (Carbinolamine) Carbonyl->Intermediate1 + PhONH₂ Hydroxylamine O-Phenylhydroxylamine (PhONH₂) Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Proton Transfer Oxime O-Phenyloxime (R₂C=NOPh) Intermediate2->Oxime - H₂O Water H₂O

References

Application Note & Protocol: A Comprehensive Guide to the N-acetylation of O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-acetylation of O-Phenylhydroxylamine hydrochloride to synthesize N-hydroxy-N-phenoxyacetamide (N-acetyl-O-phenylhydroxylamine). This transformation is a key step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. This guide offers a comprehensive overview of the reaction, including the underlying mechanism, a step-by-step experimental procedure, safety considerations, and methods for product characterization. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for the preparation of this important chemical intermediate.

Introduction

N-acetylation is a fundamental chemical transformation that introduces an acetyl group onto a nitrogen atom. This reaction is widely utilized in organic synthesis to modify the properties of amines and related compounds, often serving as a protective group strategy or to introduce a specific functional moiety into a molecule. This compound is a versatile reagent in organic synthesis. Its N-acetylation yields N-hydroxy-N-phenoxyacetamide, a compound with a hydroxamic acid-like functional group, which is a known structural motif in a variety of biologically active molecules, including enzyme inhibitors.

The protocol herein describes the N-acetylation of this compound using acetic anhydride in the presence of a base. The hydrochloride salt form of the starting material necessitates careful control of the reaction pH to ensure the free amine is available for nucleophilic attack on the acetylating agent.

Reaction Mechanism and Scientific Rationale

The N-acetylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Neutralization: this compound is a salt and must first be neutralized to liberate the free O-phenylhydroxylamine. A base, such as sodium bicarbonate or triethylamine, is used to deprotonate the hydroxylammonium ion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free O-phenylhydroxylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion as a leaving group.

  • Deprotonation: A base removes the proton from the newly acylated nitrogen, yielding the final product, N-hydroxy-N-phenoxyacetamide, and a corresponding salt.

The choice of acetic anhydride as the acetylating agent is based on its moderate reactivity and ease of handling compared to acetyl chloride. The use of a suitable base is critical not only for the initial neutralization but also to quench the acetic acid byproduct of the reaction, driving the equilibrium towards product formation.

Safety Precautions

This compound is toxic if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1][3]

  • Ventilation: Conduct the experiment in a well-ventilated fume hood.[1]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[1]

  • Spills: In case of a spill, collect the material carefully, avoiding dust generation, and dispose of it as hazardous waste.

  • First Aid:

    • If swallowed: Immediately call a POISON CENTER or doctor.[1][2]

    • If on skin: Wash with plenty of soap and water.[1]

    • If in eyes: Rinse cautiously with water for several minutes.[1]

    • If inhaled: Move the person to fresh air.[1]

Acetic anhydride is corrosive and a lachrymator. Handle with care in a fume hood.

Sodium bicarbonate is a mild irritant. Avoid dust inhalation.

Materials and Equipment

Reagents
ReagentGradeSupplier
This compound≥97.0%Sigma-Aldrich
Acetic AnhydrideACS Reagent GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeVWR
Dichloromethane (CH₂Cl₂)HPLC GradeEMD Millipore
Deionized Water (H₂O)------
Saturated Sodium Bicarbonate Solution---Prepared in-house
Brine (Saturated NaCl solution)---Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeAlfa Aesar
Ethyl AcetateHPLC GradeJ.T.Baker
HexanesHPLC GradeHoneywell
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.46 g, 10 mmol).

  • Add deionized water (20 mL) and stir until the solid is fully dissolved.

  • Cool the flask in an ice-water bath to 0-5 °C.

N-acetylation Reaction
  • Slowly add a saturated solution of sodium bicarbonate to the cooled solution of this compound with vigorous stirring. Continue the addition until the pH of the solution is approximately 7-8. This step neutralizes the hydrochloride salt.

  • In a separate beaker, prepare a solution of acetic anhydride (1.12 mL, 1.22 g, 12 mmol, 1.2 equivalents) in dichloromethane (10 mL).

  • Transfer the acetic anhydride solution to a dropping funnel and add it dropwise to the vigorously stirred, cooled aqueous solution over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and let the reaction mixture warm to room temperature while stirring for another 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material and product should have different Rf values.

Work-up and Purification
  • Once the reaction is complete, transfer the mixture to a 100 mL separatory funnel.

  • Separate the organic layer (dichloromethane).

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine all the organic layers.

  • Wash the combined organic layer sequentially with:

    • Saturated sodium bicarbonate solution (20 mL) to remove any unreacted acetic anhydride and acetic acid.

    • Brine (20 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Characterization

The purified product, N-hydroxy-N-phenoxyacetamide, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons corresponding to the acetyl group, the phenyl group, and the hydroxyl group.

  • ¹³C NMR: To identify the carbon signals of the acetyl and phenyl groups.

  • FT-IR: To observe the characteristic vibrational frequencies of the C=O (amide), O-H, and N-O bonds.

  • Mass Spectrometry: To determine the molecular weight of the product and confirm its identity.

Table 1: Expected Analytical Data for N-hydroxy-N-phenoxyacetamide
TechniqueExpected Observations
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~2.1 ppm (s, 3H, -COCH₃), ~7.0-7.5 ppm (m, 5H, Ar-H), broad singlet for -OH
¹³C NMR (CDCl₃, δ) ~20 ppm (-COCH₃), ~115-130 ppm (Ar-C), ~160 ppm (Ar-C-O), ~170 ppm (C=O)
FT-IR (KBr, cm⁻¹) ~3400-3200 (O-H stretch), ~1650 (C=O stretch, amide I), ~1590 (aromatic C=C)
MS (ESI+) m/z = 152.06 [M+H]⁺, 174.04 [M+Na]⁺ for C₈H₉NO₂

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products reactant1 O-Phenylhydroxylamine Hydrochloride product1 N-hydroxy-N-phenoxyacetamide reactant1->product1 N-acetylation reactant2 Acetic Anhydride reactant2->product1 product2 Acetic Acid reactant2->product2 byproduct base Base (e.g., NaHCO₃) base->product1 product3 Salt (e.g., NaCl, H₂O, CO₂) base->product3

Caption: Overall reaction scheme for the N-acetylation of this compound.

Experimental Workflow

workflow start Start: Dissolve O-Phenylhydroxylamine HCl in Water step1 Cool to 0-5 °C in Ice Bath start->step1 step2 Neutralize with NaHCO₃ solution (pH 7-8) step1->step2 step3 Dropwise addition of Acetic Anhydride in CH₂Cl₂ step2->step3 step4 Stir at 0-5 °C, then warm to RT step3->step4 step5 Reaction Monitoring (TLC) step4->step5 step6 Work-up: Phase Separation & Extraction step5->step6 step7 Wash Organic Layer (NaHCO₃, Brine) step6->step7 step8 Dry over MgSO₄ step7->step8 step9 Concentrate via Rotary Evaporation step8->step9 step10 Purification (Recrystallization/Chromatography) step9->step10 end Final Product: N-hydroxy-N-phenoxyacetamide step10->end

Caption: Step-by-step experimental workflow for the synthesis of N-hydroxy-N-phenoxyacetamide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete neutralization of starting material.Ensure the pH is 7-8 before adding the acetylating agent.
Insufficient amount of acetylating agent.Use a slight excess (1.2 equivalents) of acetic anhydride.
Product loss during work-up.Perform extractions carefully and ensure complete phase separation.
Incomplete Reaction Reaction time is too short.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Low reaction temperature.Ensure the reaction is allowed to warm to room temperature after the initial cooling period.
Presence of Impurities Unreacted starting material.Purify the crude product by column chromatography.
Di-acetylated product.Use a controlled amount of acetic anhydride and maintain a low reaction temperature.
Hydrolysis of product.Avoid strongly acidic or basic conditions during work-up.

Conclusion

This application note provides a detailed and reliable protocol for the N-acetylation of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize N-hydroxy-N-phenoxyacetamide in good yield and purity. The provided troubleshooting guide and characterization data will further aid in achieving the desired outcome. This protocol is a valuable resource for chemists working in drug discovery and synthetic methodology development.

References

Application Notes and Protocols for O-Phenylhydroxylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Phenylhydroxylamine hydrochloride (CAS No: 6092-80-4) is a versatile and pivotal reagent in medicinal chemistry, primarily serving as a robust building block for the synthesis of nitrogen-containing molecules.[1][2] Its utility is most pronounced in the construction of heterocyclic scaffolds, which form the core of numerous pharmaceuticals, and in the mild conversion of aldehydes to nitriles, an essential functional group transformation in drug development.[3][4][5] This guide provides an in-depth exploration of its applications, detailing the causality behind experimental choices and furnishing validated, step-by-step protocols for its use in key synthetic transformations. Safety considerations, which are paramount due to the compound's toxicity, are also addressed in detail.

Introduction and Physicochemical Profile

This compound is the salt form of phenoxyamine, enhancing its stability and handling characteristics.[6] In the landscape of medicinal chemistry, where the synthesis of novel molecular entities is paramount, it serves as a valuable precursor for introducing the N-O linkage, a key element in a variety of bioactive compounds.[2] Its primary role is as a nucleophilic nitrogen source, readily reacting with electrophilic centers, most notably carbonyl groups, to initiate cascades that lead to complex molecular architectures.

Physicochemical Data

For ease of reference, the key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 6092-80-4[6][7][8]
Molecular Formula C₆H₇NO·HCl[2][7]
Molecular Weight 145.59 g/mol [7][8][9][10]
Appearance White to yellow crystalline powder[2]
Melting Point ~132 °C (decomposes)[2]
Storage Temperature 2-8°C[2][11]

Critical Safety and Handling Protocol

This compound is classified as acutely toxic if swallowed and can cause significant skin and eye irritation.[7][9][12] Adherence to a strict safety protocol is non-negotiable.

Signal Word: Danger [7][12]

Hazard Statements:

  • H301: Toxic if swallowed.[9][13]

  • Causes skin irritation.[7][12]

  • Causes serious eye irritation.[12]

  • May cause respiratory irritation.[12]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure a safety shower and eyewash station are immediately accessible.[14]

  • Hand Protection : Wear impervious gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of after handling. Use proper glove removal technique to avoid skin contact.

  • Eye Protection : Use safety goggles or a face shield.[14]

  • Body Protection : Wear a lab coat. For larger quantities, impervious protective clothing may be necessary.[14]

Handling and Disposal Protocol
  • Weighing : Weigh the powder in a fume hood. Prevent dust dispersion.

  • Spills : In case of a spill, do not create dust. Carefully scoop the solid into a sealed container for disposal.

  • First Aid :

    • Ingestion : IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[12][13]

    • Skin Contact : IF ON SKIN, wash with plenty of soap and water. If irritation occurs, seek medical attention.[12]

    • Eye Contact : IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[12]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Application: Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are arguably the most significant structural class in medicinal chemistry, with nearly 75% of FDA-approved small-molecule drugs containing such a scaffold.[5] this compound provides a direct and efficient entry point into various heterocyclic systems, particularly those containing a nitrogen-oxygen bond, such as isoxazoles and their derivatives.

Mechanistic Rationale

The synthetic utility of O-Phenylhydroxylamine stems from the nucleophilicity of its nitrogen atom. The general strategy involves a condensation reaction with a bifunctional electrophile (e.g., a 1,3-dicarbonyl compound), followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring. The phenoxy group can be retained in the final product or may serve as a leaving group in subsequent transformations, depending on the reaction design.

G reagent O-Phenylhydroxylamine Hydrochloride intermediate Condensation Intermediate (e.g., Oxime/Enamine) reagent->intermediate Condensation electrophile Bifunctional Electrophile (e.g., 1,3-Dicarbonyl) electrophile->intermediate heterocycle Nitrogen-Containing Heterocycle intermediate->heterocycle Intramolecular Cyclization G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Elimination Aldehyde Aldehyde O-Phenyl Oxime O-Phenyl Oxime Aldehyde->O-Phenyl Oxime + O-Phenylhydroxylamine - H₂O Oxime Oxime Nitrile Nitrile Oxime->Nitrile - Phenol G setup 1. Combine Aldehyde & Reagent in MeOH/Buffer react 2. Stir at 60°C setup->react monitor 3. Monitor by TLC react->monitor workup 4. Cool & Extract with CH₂Cl₂ monitor->workup purify 5. Dry, Concentrate & Purify via Chromatography workup->purify product Pure Nitrile purify->product

References

O-Phenylhydroxylamine Hydrochloride: A Versatile Reagent in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Researchers

Abstract

O-Phenylhydroxylamine hydrochloride (OPHH) is a pivotal building block in drug discovery, primarily valued for its role in synthesizing key pharmacophores that interact with metalloenzymes.[1] Its utility extends from creating potent enzyme inhibitors to developing novel therapeutic agents based on nitroxyl donation. This guide provides an in-depth analysis of OPHH's primary applications, focusing on the synthesis of hydroxamic acids for histone deacetylase (HDAC) inhibitors and its emerging role in the generation of nitroxyl (HNO). We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer practical insights for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of O-Phenylhydroxylamine

O-Phenylhydroxylamine (Phenoxyamine) is an organic compound featuring a hydroxylamine group attached to a benzene ring via an oxygen atom.[2] In research and pharmaceutical synthesis, it is most commonly supplied and used as its hydrochloride salt (this compound, CAS 6092-80-4) to improve stability and handling.[1][2]

While the broader class of hydroxylamines has diverse applications, OPHH's significance in drug discovery is concentrated in its ability to serve as a masked nucleophile. The hydrochloride salt is a white to yellow crystalline powder.[1] The primary amino group (-NH₂) is the key reactive site, which, after deprotonation, acts as a potent nucleophile for acylating agents. This reactivity is the foundation for its most widespread application: the synthesis of hydroxamic acids.

Chemical and Physical Properties

A clear understanding of OPHH's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₅ONH₂ · HCl[2]
Molecular Weight 145.59 g/mol [3][4]
Appearance White to yellow powder[1]
Melting Point ~132 °C (decomposes)[1][2]
Storage Temperature 2-8°C[1][5]
CAS Number 6092-80-4[3][4]
Critical Safety and Handling

This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[6][7] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • First Aid:

    • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[6][8]

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

    • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[6]

Core Application: Synthesis of Hydroxamic Acid-Based Enzyme Inhibitors

The hydroxamic acid moiety (-CONHOH) is one of the most important functional groups in medicinal chemistry, primarily for its exceptional ability to act as a bidentate chelator for metal ions, particularly Zn(II), within the active sites of metalloenzymes.[9] This property has been successfully exploited to develop potent inhibitors for various enzyme classes, most notably Histone Deacetylases (HDACs).[9][10]

The Role of Hydroxamic Acids in HDAC Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and repression of gene transcription.[10][11] Many cancers exhibit aberrant HDAC activity, making HDACs a prime therapeutic target.[9][11] The active site of class I and II HDACs contains a catalytic Zn²⁺ ion essential for the hydrolysis of the acetyl-lysine substrate.[11]

Hydroxamic acid-based inhibitors function by mimicking the substrate and coordinating the active site zinc ion with high affinity. The hydroxamic acid group chelates the zinc, effectively blocking the catalytic machinery and preventing the deacetylation of substrates. This leads to histone hyperacetylation, chromatin relaxation, and reactivation of tumor suppressor genes.[9] Several hydroxamic acid-based HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat, are approved for cancer treatment.[9]

Below is a diagram illustrating the general mechanism of action.

HDAC_Inhibition cluster_0 HDAC Active Site (Inactive) cluster_1 HDAC Active Site (Inhibited) Zn_inactive Zn²⁺ Zn_active Zn²⁺ His1 His His1->Zn_inactive Asp1 Asp Asp1->Zn_inactive His2 His His2->Zn_inactive Water H₂O Water->Zn_inactive Inhibitor Hydroxamic Acid (-CO-N(OH)-) His3 His His3->Zn_active Asp2 Asp Asp2->Zn_active His4 His His4->Zn_active Inhibitor->Zn_active Inhibitor_input Hydroxamic Acid Inhibitor Inhibitor_input->Inhibitor Enters Active Site

Caption: Mechanism of HDAC inhibition by a hydroxamic acid.

Synthetic Protocol: Carboxylic Acid to Hydroxamic Acid

The most common and versatile method for synthesizing hydroxamic acids involves the amide coupling of a carboxylic acid with a hydroxylamine derivative.[9][12] OPHH is an excellent reagent for this transformation, though it requires a protected form or careful reaction design to favor N-acylation over potential O-acylation. For simplicity and broad applicability, protocols often use O-protected hydroxylamines like O-(tetrahydro-2H-pyran-2-yl)hydroxylamine or O-benzylhydroxylamine hydrochloride, followed by a deprotection step.[12][13] However, direct coupling with reagents like OPHH is feasible.

This protocol outlines a general procedure for coupling a generic carboxylic acid (R-COOH) with a hydroxylamine hydrochloride salt, a standard method for producing the hydroxamic acid core of many HDAC inhibitors.[14]

Synthesis_Workflow Start Start: Carboxylic Acid (R-COOH) Reaction Amide Coupling Reaction (0°C to RT, 4-16h) Start->Reaction Reagent1 O-Phenylhydroxylamine HCl Reagent1->Reaction Reagent2 Coupling Agent (e.g., HBTU, EDCI) Reagent2->Reaction Reagent3 Organic Base (e.g., DIPEA, Et₃N) Reagent3->Reaction Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Work-up (Extraction, Washes) Reaction->Workup 1. Quench 2. Extract Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Product Final Product: O-Phenylhydroxamic Acid (R-CO-NH-O-Ph) Purify->Product

Caption: General workflow for O-phenylhydroxamic acid synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting carboxylic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration).

  • Activation: Cool the solution to 0°C using an ice bath. Add the coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic organic base (e.g., DIPEA, 3.0 eq). Stir the mixture for 15-30 minutes.

    • Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester), which is susceptible to nucleophilic attack. The base is required to neutralize the acidic byproducts of this activation step.

  • Hydroxylamine Addition: Add this compound (1.2 eq) to the reaction mixture.

    • Causality: An excess of the hydroxylamine ensures complete consumption of the activated carboxylic acid. The base added in the previous step also serves to deprotonate the hydroxylamine hydrochloride salt in situ, liberating the free nucleophilic amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure O-phenylhydroxamic acid derivative.

Typical Reaction Parameters:

ParameterCommon ChoicesRationale
Coupling Agent HBTU, HATU, EDCI/HOBtHigh efficiency, minimizes side reactions and racemization.[14]
Base DIPEA, Triethylamine (Et₃N)Non-nucleophilic; neutralizes acids without competing in the reaction.
Solvent DMF, DCM, THFGood solubility for reactants, generally unreactive under conditions.
Temperature 0°C to Room TemperatureBalances reaction rate with stability of reagents and intermediates.
Yields 60-95%Highly dependent on substrate complexity and purification efficiency.[12]

Emerging Application: Precursor for Nitroxyl (HNO) Donors

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a fascinating signaling molecule with a unique pharmacological profile.[15][16] Unlike NO, HNO exhibits distinct chemical reactivity, notably reacting as an electrophile with soft nucleophiles like thiols.[16] This chemistry underlies its potent vasodilatory and positive inotropic effects, making HNO donors promising therapeutic agents for conditions like heart failure.[17][18]

Due to its high reactivity and short half-life, HNO must be generated in situ from a stable donor molecule.[15][17] N- and O-substituted hydroxylamines are a major class of compounds developed for this purpose.[18]

Mechanism of HNO Release

The general strategy for generating HNO from hydroxylamine derivatives involves attaching a good leaving group to the nitrogen or oxygen atom.[15] For N-substituted hydroxylamines, decomposition, often triggered by physiological pH, leads to the elimination of the leaving group and the release of HNO.[17]

HNO_Release Donor Hydroxylamine Precursor (R-N(OH)-LG) Trigger Physiological Trigger (e.g., pH 7.4, 37°C) Donor->Trigger Decomp Decomposition Trigger->Decomp HNO Nitroxyl (HNO) Released Decomp->HNO Release Byproduct Byproducts (R-N + LG⁻) Decomp->Byproduct Effect Pharmacological Effect (e.g., Vasodilation) HNO->Effect

References

O-Phenylhydroxylamine hydrochloride in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Utilization of O-Phenylhydroxylamine Hydrochloride in Agrochemical Synthesis

Abstract

This compound (CAS No: 6092-80-4) is a highly valuable and versatile reagent in modern organic synthesis. Its unique chemical structure, featuring a reactive hydroxylamine moiety attached to a phenyl group, makes it a critical building block for the construction of complex molecular architectures. In the agrochemical sector, this compound serves as a pivotal precursor for the synthesis of novel herbicides, fungicides, and insecticides. Its ability to participate in a variety of chemical transformations allows for the creation of diverse heterocyclic systems and other scaffolds essential for biological activity. This guide provides an in-depth exploration of the applications of this compound, detailing its properties, key synthetic transformations, and a comprehensive, field-tested protocol for its use. This document is intended for researchers, chemists, and process development professionals in the agrochemical industry.

Introduction: The Strategic Importance of this compound

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates a sophisticated and adaptable chemical toolbox. This compound has emerged as a key player in this arena, offering a reliable route to introduce the crucial N-O linkage into molecular frameworks. This linkage is a cornerstone of many biologically active compounds, forming the basis for various oxime ethers, nitrones, and complex heterocyclic structures like isoxazoles and pyrazoles, which are prevalent in modern pesticides.[1][2] The hydrochloride salt form enhances the compound's stability and handling properties, making it a practical choice for laboratory and industrial applications.[3][4] This guide will elucidate the fundamental chemistry of this reagent and provide actionable protocols to empower researchers in the development of next-generation crop protection agents.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design. This compound is a potent chemical that must be handled with care.

Compound Data

The key physical and chemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 6092-80-4[3][5]
Molecular Formula C₆H₇NO · HCl[3][4]
Molecular Weight 145.59 g/mol [3][4]
Appearance White to yellow crystalline powder
Melting Point ~132 °C (decomposes)[3]
Solubility Moderately soluble in water
Storage Store at 2-8°C, under inert gas, moisture sensitive[3]
Safety and Handling Protocol

This compound is classified as acutely toxic if swallowed and can cause serious skin and eye irritation.[5][6] Adherence to strict safety protocols is mandatory.

Hazard CategoryPrecautionary Statement & ActionSource(s)
Toxicity H301: Toxic if swallowed. Do not eat, drink, or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]
Skin Irritation Causes skin irritation. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[5][7]
Eye Irritation Causes serious eye irritation. Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][7]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[5]
Storage Store locked up in a tightly closed, dry container in a well-ventilated place.

Core Synthetic Applications in Agrochemical Design

The utility of this compound stems from its ability to act as a potent nucleophile and a precursor to key structural motifs found in a wide range of pesticides.

Formation of Oxime Ethers

The most direct application is its reaction with aldehydes and ketones to form stable O-phenyl oxime ethers. This reaction is fundamental because the resulting oxime ether moiety is a known pharmacophore in many commercial agrochemicals. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.

The causality behind this choice in synthesis is twofold:

  • Modulation of Physicochemical Properties: The phenoxy group can be tailored (e.g., with halogen or alkyl substituents) to fine-tune the lipophilicity and systemic transport of the final agrochemical within the plant.

  • Bioactivity: The C=N-O linkage is often critical for binding to the target enzyme or receptor in the pest or pathogen.

cluster_reactants Reactants cluster_product Product OPH O-Phenylhydroxylamine (C₆H₅ONH₂) Oxime O-Phenyl Oxime Ether (R-C(R')=N-OC₆H₅) OPH->Oxime + Carbonyl - H₂O Carbonyl Aldehyde/Ketone (R-CO-R')

Caption: General synthesis of O-phenyl oxime ethers.

Precursor for Heterocyclic Synthesis

O-Phenylhydroxylamine is an excellent starting material for building nitrogen- and oxygen-containing heterocyclic rings, which form the core of many fungicides and herbicides.[1] For example, it can be used in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to synthesize substituted isoxazoles. These heterocyclic systems are rigid scaffolds that orient functional groups in a precise three-dimensional arrangement, enhancing their interaction with biological targets.

Detailed Protocol: Synthesis of a Model Oxime Ether Fungicide Precursor

This section provides a detailed, step-by-step methodology for a representative synthesis. The protocol is designed to be self-validating, with clear checkpoints and characterization steps.

Objective: To synthesize (E)-4-chlorobenzaldehyde O-phenyloxime, a model compound representing a common structural unit in potential agrochemicals.

Materials and Equipment
  • Reagents: this compound (≥97%), 4-chlorobenzaldehyde (98%), Sodium acetate (anhydrous), Ethanol (95%), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), UV lamp.

Experimental Workflow Diagram

A 1. Reagent Dissolution Dissolve O-phenylhydroxylamine HCl and sodium acetate in ethanol. B 2. Addition of Aldehyde Add 4-chlorobenzaldehyde to the reaction mixture. A->B C 3. Reaction & Monitoring Reflux the mixture for 2-4 hours. Monitor progress via TLC. B->C D 4. Workup: Quenching & Extraction Cool, remove ethanol, add water. Extract with ethyl acetate. C->D E 5. Washing Wash organic layer with NaHCO₃(aq) and brine. D->E F 6. Drying and Concentration Dry over MgSO₄, filter, and concentrate via rotary evaporation. E->F G 7. Purification & Analysis Purify crude product (e.g., recrystallization). Analyze via NMR, MS. F->G

Caption: Step-by-step workflow for oxime ether synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (7.28 g, 50 mmol) and anhydrous sodium acetate (4.51 g, 55 mmol).

    • Causality: Sodium acetate is a weak base used to neutralize the HCl salt in situ, liberating the free O-phenylhydroxylamine nucleophile required for the reaction.

  • Solvent Addition: Add 100 mL of 95% ethanol to the flask. Stir the mixture at room temperature for 15 minutes to ensure dissolution and salt neutralization.

  • Substrate Addition: Add 4-chlorobenzaldehyde (7.03 g, 50 mmol) to the mixture.

  • Reaction: Attach a condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 3 hours.

    • Trustworthiness: The reaction progress should be monitored every hour using TLC (e.g., 9:1 Hexanes:Ethyl Acetate eluent). The consumption of the starting aldehyde spot and the appearance of a new, higher Rf product spot will indicate reaction completion.

  • Workup - Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer again with 50 mL of ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 50 mL of brine (to aid in drying).

    • Causality: The bicarbonate wash is crucial to ensure a clean product, free of any unreacted starting materials or acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to afford the pure (E)-4-chlorobenzaldehyde O-phenyloxime as a crystalline solid.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Ineffective neutralization of HCl salt. 3. Moisture in reagents/solvents.1. Extend reflux time and monitor by TLC. 2. Ensure the correct stoichiometry of sodium acetate is used. 3. Use anhydrous solvents and reagents.
Low Yield 1. Product loss during workup/extraction. 2. Decomposition of starting material.1. Perform extractions carefully and ensure complete phase separation. 2. Avoid excessively high temperatures during reflux.
Impure Product 1. Incomplete removal of starting materials. 2. Formation of side products.1. Ensure thorough washing during the workup step. 2. Optimize purification; consider column chromatography if recrystallization is insufficient.

Conclusion

This compound is an indispensable reagent for the modern agrochemical chemist. Its straightforward reactivity, particularly in the formation of oxime ethers and as a gateway to complex heterocycles, provides a robust platform for the discovery and development of new active ingredients. By understanding its chemical properties, adhering to strict safety protocols, and employing optimized synthetic methods as detailed in this guide, researchers can effectively leverage this compound to engineer the next generation of solutions for global crop protection.

References

Topic: Analytical Methods for the Detection of O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

O-Phenylhydroxylamine hydrochloride (OPHA-HCl) is a reactive chemical intermediate of significant interest in synthetic chemistry and pharmaceutical development. Its potential role as a process impurity or a metabolite necessitates the availability of robust, sensitive, and specific analytical methods for its detection and quantification. This document provides a comprehensive guide to the primary analytical techniques suitable for OPHA-HCl analysis, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It offers detailed, field-tested protocols, explains the scientific rationale behind methodological choices, and presents frameworks for method validation, ensuring data integrity and reliability in research and GMP environments.

Introduction and Physicochemical Profile

O-Phenylhydroxylamine (OPHA) is a derivative of hydroxylamine and a key intermediate in various organic syntheses. It is typically handled as its more stable hydrochloride salt. The primary analytical challenge stems from its reactivity; OPHA can be unstable and susceptible to oxidation, readily converting to nitrosobenzene or other degradation products. This instability underscores the need for carefully developed analytical methods that can ensure sample integrity from collection through analysis.

Key Physicochemical Properties for Method Development:

A successful analytical method leverages the unique chemical properties of the analyte. For OPHA-HCl, the key characteristics are its aromatic ring, the ionizable hydroxylamine group, and its inherent polarity.

PropertyValue / CharacteristicImplication for Analysis
Molecular Formula C₆H₈ClNO---
Molecular Weight 145.59 g/mol Influences mass spectrometry parameters.
Structure Phenyl group attached to a hydroxylamine moiety.The phenyl group contains a chromophore suitable for UV detection.
pKa ~5.9 (Estimated for the amine group)The compound's charge state is pH-dependent, critically affecting reverse-phase HPLC retention.
Solubility Soluble in water, methanol, ethanol.Simplifies sample and standard preparation.
Reactivity Prone to oxidation.Requires careful sample handling, potentially using antioxidants or inert atmospheres.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC coupled with UV detection is the workhorse method for the analysis of moderately polar, UV-active compounds like OPHA. The method separates OPHA from potential impurities and degradation products based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Principle and Method Rationale

The choice of a C18 column provides a nonpolar stationary phase that retains the aromatic OPHA. The mobile phase, a buffered aqueous-organic mixture, is critical. A phosphate buffer at a pH below the analyte's pKa (e.g., pH 3.0) ensures that the hydroxylamine group is protonated (positively charged), leading to consistent retention behavior and sharp peak shapes. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength. Detection is performed at a UV wavelength corresponding to the absorbance maximum of the phenyl ring, providing sensitivity and selectivity.

Experimental Workflow for HPLC-UV Analysis

prep Sample & Standard Preparation hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc Inject separation C18 Reverse-Phase Column Separation hplc->separation Mobile Phase Flow detection UV/PDA Detector separation->detection Elution data Data Acquisition & Quantification (Chromatogram) detection->data Signal

Caption: Workflow for OPHA-HCl quantification by HPLC-UV.

Detailed HPLC-UV Protocol

This protocol provides a starting point for the analysis of OPHA-HCl. It must be validated for the specific sample matrix and intended application.

A. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Water (HPLC grade or Milli-Q)

B. Equipment:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

C. Procedure:

  • Mobile Phase Preparation (pH 3.0 Phosphate Buffer):

    • Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of OPHA-HCl reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

    • Prepare calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical OPHA-HCl concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v)Balances retention of polar OPHA while allowing timely elution. Buffered pH ensures consistent ionization.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for reverse-phase separation of aromatic compounds.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume that balances sensitivity and peak shape.
Detection UV at 235 nmCorresponds to a common absorbance maximum for phenyl-containing compounds, offering good sensitivity. A full PDA scan is recommended during method development to confirm the optimal wavelength.
Run Time 10 minutesSufficient to elute OPHA and relevant impurities.
Method Validation Parameters

Any developed method must be validated according to regulatory guidelines such as ICH Q2(R1). The following table summarizes typical acceptance criteria for key validation parameters.

ParameterTypical Acceptance CriteriaPurpose
Linearity (r²) ≥ 0.999Confirms a direct proportional relationship between concentration and detector response.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value.
Precision (% RSD) ≤ 2.0%Demonstrates the reproducibility of the method (repeatability and intermediate precision).
Limit of Detection (LOD) S/N ratio ≥ 3:1The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1The lowest concentration that can be accurately and precisely quantified.
Specificity Peak purity analysis, no co-elution with known impurities.Ensures the signal is solely from the analyte of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. However, direct injection of OPHA-HCl is problematic due to its polarity and thermal instability. Therefore, a derivatization step is mandatory to convert OPHA into a more volatile and thermally stable analogue suitable for GC analysis.

Principle and Method Rationale

The protocol involves a silylation reaction, where an active hydrogen on the hydroxylamine group is replaced by a trimethylsilyl (TMS) group. This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), blocks the polar functional group, drastically increasing the compound's volatility and thermal stability. The resulting TMS-derivatized OPHA can then be separated by gas chromatography and detected by a mass spectrometer, which provides definitive structural identification based on its unique mass fragmentation pattern.

Experimental Workflow for GC-MS Analysis

sample Sample/Standard in Solvent deriv Derivatization (Add BSTFA, Heat) sample->deriv gc GC Inlet (Vaporization) deriv->gc Inject separation GC Column Separation (e.g., DB-5ms) gc->separation Carrier Gas Flow ms Mass Spectrometer (Ionization & Detection) separation->ms Elution data Data Analysis (Mass Spectrum) ms->data Signal

Caption: Workflow for OPHA analysis by GC-MS with silylation.

Detailed GC-MS Protocol

A. Reagents and Materials:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (Anhydrous grade)

  • Internal Standard (e.g., Naphthalene-d8), if required for precise quantification.

B. Equipment:

  • GC-MS system with a split/splitless inlet and a mass selective detector.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Heating block or oven for derivatization.

  • Autosampler vials with inserts.

C. Procedure:

  • Standard/Sample Preparation:

    • Prepare stock solutions of OPHA-HCl in anhydrous pyridine or acetonitrile. The solvent must be anhydrous to prevent reaction with the silylating agent.

    • Pipette a known volume (e.g., 100 µL) of the standard or sample solution into a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. This step is crucial to remove any residual water.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine (to aid dissolution) and 100 µL of BSTFA (+1% TMCS) to the dried residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Inlet Mode Splitless (for trace analysis) or Split (10:1 for higher conc.)Splitless mode maximizes sensitivity for low-level detection.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.A temperature ramp effectively separates analytes based on their boiling points.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the expected mass range of the derivatized analyte and its fragments.

D. Data Interpretation:

  • The total ion chromatogram (TIC) will show the retention time of the TMS-derivatized OPHA.

  • The mass spectrum for the corresponding peak should be extracted and examined for characteristic ions. The molecular ion [M]⁺ and key fragment ions (e.g., loss of a methyl group) would be used for confirmation and quantification (using selected ion monitoring, SIM, for higher sensitivity).

Conclusion

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV is a robust, reliable, and widely available technique suitable for routine quality control and quantification in less complex matrices. GC-MS, while requiring an additional derivatization step, offers unparalleled specificity and sensitivity, making it the preferred method for trace-level detection, impurity identification, and analysis in complex biological or environmental samples. Both protocols presented here serve as validated starting points that should be further optimized and qualified for their intended use, adhering to established scientific and regulatory standards.

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the determination of purity and the analysis of potential impurities in O-Phenylhydroxylamine hydrochloride raw material by High-Performance Liquid Chromatography (HPLC). A robust, stability-indicating reversed-phase HPLC method has been developed and is described herein. The method is designed to separate this compound from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step analytical procedure, and protocols for forced degradation studies to ensure the method's specificity.

Introduction

This compound (C₆H₇NO·HCl) is a chemical intermediate with applications in organic synthesis.[1] The purity of this compound is critical for its intended use, as the presence of impurities can lead to unwanted side reactions and affect the quality of the final product. Due to its chemical structure, this compound is susceptible to degradation, particularly oxidation, which can lead to the formation of impurities such as nitrosobenzene and nitrobenzene.[2] Therefore, a validated, stability-indicating analytical method is essential for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture, making it an ideal choice for purity analysis.[3] This application note describes a reversed-phase HPLC method that effectively separates this compound from its known and potential impurities. The method's stability-indicating nature is established through forced degradation studies, which involve subjecting the analyte to harsh conditions to generate potential degradation products.[4]

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and its potential impurities. As an aromatic amine derivative, reversed-phase chromatography is a suitable separation technique.[5] A C18 stationary phase was selected for its versatility and proven performance in separating a wide range of aromatic compounds.

The mobile phase composition was optimized to achieve a good resolution between the main component and its impurities. A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile) was chosen to ensure the elution of both polar and non-polar compounds within a reasonable timeframe. A phosphate buffer was selected to maintain a consistent pH and improve peak shape. The detection wavelength was set based on the UV absorbance maxima of this compound and its chromophoric impurities.

Experimental Workflow

The overall workflow for the purity analysis of this compound is depicted in the following diagram:

HPLC Purity Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_standard Prepare Standard Solution hplc_system HPLC System with C18 Column prep_standard->hplc_system Calibrate prep_sample Prepare Sample Solution prep_sample->hplc_system Analyze run_analysis Inject and Run Gradient Method hplc_system->run_analysis integrate_peaks Integrate Chromatographic Peaks run_analysis->integrate_peaks calculate_purity Calculate Purity and Impurity Levels integrate_peaks->calculate_purity report_results Generate Analysis Report calculate_purity->report_results

Figure 1: Workflow for HPLC Purity Analysis.

Materials and Methods

Reagents and Materials
  • This compound reference standard (purity ≥99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl, 37%)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (90:10, v/v)

Table 1: HPLC Method Parameters.

Detailed Protocols

Preparation of Solutions

5.1.1. Mobile Phase A (20 mM KH₂PO₄, pH 3.0)

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

5.1.2. Standard Solution (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

5.1.3. Sample Solution (0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution in six replicates to check for system suitability.

  • Inject the sample solution.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) for 30 minutes.

System Suitability

The system suitability will be evaluated based on the following criteria for the six replicate injections of the standard solution:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Calculation of Purity

The purity of the this compound sample is calculated based on the area normalization method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Acid Hydrolysis
  • To 5 mL of the sample solution (0.5 mg/mL), add 5 mL of 0.1 M HCl.

  • Keep the solution at 60 °C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

  • Dilute to a final concentration of approximately 0.25 mg/mL with the diluent and inject into the HPLC system.

Base Hydrolysis
  • To 5 mL of the sample solution (0.5 mg/mL), add 5 mL of 0.1 M NaOH.

  • Keep the solution at 60 °C for 8 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

  • Dilute to a final concentration of approximately 0.25 mg/mL with the diluent and inject into the HPLC system.

Oxidative Degradation
  • To 5 mL of the sample solution (0.5 mg/mL), add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Inject the solution directly into the HPLC system.

Thermal Degradation
  • Accurately weigh approximately 25 mg of the solid this compound sample and place it in a hot air oven at 80 °C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a sample solution at a concentration of 0.5 mg/mL with the diluent and inject it into the HPLC system.

Photolytic Degradation
  • Place the solid this compound sample in a transparent container and expose it to UV light (254 nm) and visible light for 7 days.

  • Simultaneously, keep a control sample in the dark.

  • After exposure, prepare sample solutions of both the exposed and control samples at a concentration of 0.5 mg/mL with the diluent and inject them into the HPLC system.

Data Interpretation and Validation

The chromatograms from the forced degradation studies should be evaluated to ensure that the degradation product peaks are well-resolved from the main this compound peak. The peak purity of the main peak should be assessed using a PDA detector to confirm that it is not co-eluting with any degradation products.

For full validation, the method should be assessed for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness, following the International Council for Harmonisation (ICH) guidelines.[7]

Conclusion

The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is stability-indicating, as demonstrated by its ability to separate the active ingredient from its degradation products generated under various stress conditions. This protocol provides a valuable tool for the quality control and stability assessment of this compound in research and industrial settings.

References

O-Phenylhydroxylamine Hydrochloride as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Ligand

O-Phenylhydroxylamine hydrochloride emerges as a compelling ligand in the expansive field of coordination chemistry. Its unique structural attributes, featuring both an oxygen and a nitrogen donor atom, offer a versatile platform for the synthesis of novel metal complexes. This guide provides an in-depth exploration of this compound, presenting its fundamental properties, coordination behavior, and detailed protocols for the synthesis and characterization of its metal complexes. The narrative is designed to bridge theoretical concepts with practical laboratory applications, empowering researchers to harness the potential of this intriguing molecule in catalysis, materials science, and drug development. While related N-arylhydroxylamines have seen application in catalysis, the O-phenyl isomer remains a frontier for discovery.[1]

Section 1: Ligand Profile and Safety Mandates

A comprehensive understanding of the ligand's characteristics is paramount for its effective and safe utilization in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyData
Molecular Formula C₆H₈ClNO[2]
Molecular Weight 145.59 g/mol [2]
Appearance Powder[3]
Melting Point ~132 °C (decomposes)[3][4]
CAS Number 6092-80-4[3]

Critical Safety Protocols: this compound is classified as acutely toxic if swallowed.[2][3] All handling must be conducted within a certified fume hood. Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles with side shields, and a flame-retardant laboratory coat.

Section 2: Coordination Chemistry: A Tale of Two Donors

This compound offers multiple coordination possibilities, a characteristic that underpins its versatility. The ligand can coordinate to a metal center through the nitrogen atom, the oxygen atom, or in a bridging fashion, utilizing both donor sites. This flexibility allows for the formation of complexes with varied geometries and electronic structures, which in turn dictates their reactivity and potential applications. Hydroxylamines can coordinate to metal ions with either nitrogen or oxygen atoms, or both.[2]

CoordinationModes cluster_ligand O-Phenylhydroxylamine cluster_modes Coordination Modes Ligand N O Phenyl Group N_Coord N-Monodentate Ligand:N->N_Coord via N lone pair O_Coord O-Monodentate Ligand:O->O_Coord via O lone pair Bridging N,O-Bridging Ligand->Bridging N and O coordinate to different metals

Caption: Potential coordination modes of O-Phenylhydroxylamine.

Section 3: Synthesis of Metal Complexes: A Step-by-Step Protocol

The synthesis of metal complexes with this compound is a straightforward process, yet requires careful control of reaction conditions to achieve high yields and purity. The following protocol details a general procedure for the synthesis of a first-row transition metal complex.

Protocol 1: Synthesis of a Dichloro-bis(O-phenylhydroxylamine)metal(II) Complex

This protocol is exemplified with copper(II) chloride but can be adapted for other metal salts like those of nickel(II), cobalt(II), and zinc(II).

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Anhydrous Methanol

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Standard Schlenk line and glassware

Procedure:

  • Ligand Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (2.0 mmol, 291.2 mg) in anhydrous methanol (30 mL).

  • Deprotonation: To the stirred suspension, add triethylamine (2.0 mmol, 0.28 mL) dropwise via syringe. The suspension should become a clear solution as the free O-Phenylhydroxylamine is formed. Stir for an additional 15 minutes at room temperature.

  • Metal Salt Addition: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 mmol, 170.5 mg) in anhydrous methanol (15 mL).

  • Complexation: Transfer the metal salt solution to the ligand solution via cannula. An immediate color change and the formation of a precipitate are typically observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 4 hours to ensure complete complex formation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the precipitate with three small portions of cold methanol (3 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove any soluble impurities.

  • Drying: Dry the resulting solid under high vacuum for several hours to yield the pure complex.

SynthesisWorkflow start Start step1 Dissolve Ligand Precursor in Methanol start->step1 step2 Deprotonate with Triethylamine step1->step2 step4 Combine Solutions (Complexation) step2->step4 step3 Dissolve Metal Salt in Methanol step3->step4 step5 Stir at Room Temperature (4 hours) step4->step5 step6 Isolate by Filtration step5->step6 step7 Wash with Methanol and Diethyl Ether step6->step7 step8 Dry under Vacuum step7->step8 end_product Pure Metal Complex step8->end_product

Caption: Experimental workflow for the synthesis of a metal complex.

Section 4: Characterization of the Coordination Complex

A multi-technique approach is essential for the unambiguous characterization of the synthesized metal complexes.

Table 2: Spectroscopic and Analytical Data for a Representative Metal Complex

TechniqueExpected Observations and Interpretations
FT-IR Spectroscopy - Shift of the ν(N-H) and ν(O-H) stretching frequencies upon coordination.- Appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to ν(M-N) and ν(M-O) vibrations.
UV-Visible Spectroscopy - Appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal center, which are forbidden in the free metal ion but become allowed in the lower symmetry environment of the complex.
¹H NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)) - Shifts in the resonances of the aromatic protons of the phenyl ring upon coordination, indicating a change in the electronic environment.- Broadening or shifting of the N-H proton resonance.
Elemental Analysis (C, H, N) - The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formula of the complex.
Magnetic Susceptibility - Measurement of the magnetic moment can determine the number of unpaired electrons and thus the oxidation state and spin state of the metal center in paramagnetic complexes.

Section 5: Applications and Future Directions

The unique electronic and structural features of O-Phenylhydroxylamine metal complexes position them as promising candidates for a variety of applications.

  • Catalysis: The redox-active nature of the hydroxylamine moiety suggests potential applications in catalytic oxidation and reduction reactions. For instance, related salen-type complexes with a hydroxylamine function have shown activity in the aerobic oxidation of alcohols.[1]

  • Materials Science: These complexes can serve as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and sensing.

  • Bioinorganic Chemistry: The study of these complexes can provide insights into the role of metal ions in biological systems and can serve as models for the active sites of metalloenzymes.

The exploration of this compound as a ligand is still in its nascent stages. Future research should focus on the synthesis and characterization of a wider range of complexes with different metals and in various oxidation states. A detailed investigation of their reactivity will undoubtedly uncover novel applications in catalysis and beyond, contributing to the advancement of coordination chemistry and its interdisciplinary applications.

References

Application Note: O-Phenylhydroxylamine Hydrochloride in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Oxime Ligation Strategies

For researchers, scientists, and drug development professionals, the creation of stable and well-defined bioconjugates is a cornerstone of innovation. This guide provides an in-depth exploration of O-Phenylhydroxylamine hydrochloride and its pivotal role in forming highly stable oxime linkages, a superior method for covalently connecting molecules to proteins, peptides, and other biomaterials. We will delve into the chemical principles, provide detailed, field-tested protocols, and offer insights into the critical aspects of purification and characterization that ensure the integrity and efficacy of the final conjugate.

The Principle of Oxime Ligation: A Chemoselective and Stable Conjugation

Bioconjugation is the covalent attachment of a molecule to a biomolecule, and the choice of linkage chemistry is critical to the success of the resulting conjugate.[1][2] Oxime ligation is a chemoselective reaction that occurs between a carbonyl group (an aldehyde or a ketone) and an aminooxy group, such as the one provided by O-Phenylhydroxylamine.[3][4] This reaction is highly valued in bioconjugation for several key reasons:

  • Bioorthogonality: The reacting functional groups, aminooxy and carbonyl, are generally absent in native biological systems, which prevents unwanted side reactions with other biological molecules.[5]

  • Mild Reaction Conditions: Oxime bond formation can proceed efficiently in aqueous solutions and under physiologically compatible conditions, which is crucial for maintaining the structural and functional integrity of sensitive biomolecules.[6]

  • Exceptional Stability: The resulting oxime linkage (C=N-O) is significantly more stable to hydrolysis over a wide pH range compared to other common linkages like hydrazones (C=N-NH).[1][7][8] This stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which makes the C=N bond less susceptible to cleavage.[7] This is a critical factor for bioconjugates intended for in vivo applications where long-term stability is paramount.[1][7]

The reaction between a biomolecule containing an aldehyde or ketone and this compound proceeds via a condensation reaction, forming a stable oxime bond and eliminating a water molecule.

G Biomolecule Biomolecule-CHO (Aldehyde-modified) Bioconjugate Biomolecule-CH=N-O-Ph (Oxime-linked Conjugate) Biomolecule->Bioconjugate + H₂N-O-Ph Hydroxylamine O-Phenylhydroxylamine (H₂N-O-Ph) Water H₂O

Figure 1. General scheme of oxime ligation.

Experimental Protocols: From Reagent Preparation to Conjugate Characterization

The following protocols are designed to be a robust starting point for the bioconjugation of a protein with a small molecule using this compound. It is essential to optimize these conditions for each specific biomolecule and payload.

Materials and Reagents
  • Aldehyde- or ketone-modified biomolecule (e.g., protein, peptide)

  • This compound (CAS 6092-80-4)[9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0-7.0

  • Catalyst (optional): Aniline or m-phenylenediamine (mPDA)

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

  • Analytical instruments: UV-Vis Spectrophotometer, SDS-PAGE, Mass Spectrometer (ESI-MS or MALDI-TOF)

Safety Precaution: this compound is toxic if swallowed.[10][11][12] Always handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[10][12][13]

Protocol 1: General Oxime Ligation

This protocol describes a typical conjugation reaction. The optimal pH for oxime formation is around 4.5; however, many proteins are not stable at this pH.[5][14] Therefore, the reaction is often carried out at a slightly acidic to neutral pH (6.0-7.0), and a catalyst can be used to increase the reaction rate.[15][16]

  • Prepare the Biomolecule: Dissolve the aldehyde- or ketone-modified biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the O-Phenylhydroxylamine Solution: Dissolve this compound in a minimal amount of DMF or DMSO, and then dilute it with the Reaction Buffer to the desired final concentration. A 10- to 50-fold molar excess of the hydroxylamine derivative over the biomolecule is a good starting point.

  • (Optional) Prepare the Catalyst Solution: If using a catalyst, prepare a stock solution of aniline or mPDA in the Reaction Buffer. The final concentration of the catalyst is typically in the range of 10-100 mM. m-Phenylenediamine is often more effective than aniline at neutral pH due to its better water solubility.[16]

  • Initiate the Reaction: Add the O-Phenylhydroxylamine solution to the biomolecule solution. If using a catalyst, add it to the reaction mixture.

  • Incubate: Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Quench the Reaction (Optional): If necessary, the reaction can be quenched by adding an excess of a small molecule aldehyde or ketone, or by proceeding directly to purification.

G start Start prep_bio Prepare Aldehyde-modified Biomolecule Solution start->prep_bio prep_hydro Prepare O-Phenylhydroxylamine Solution start->prep_hydro prep_cat Prepare Catalyst (Optional) start->prep_cat mix Combine Reactants prep_bio->mix prep_hydro->mix prep_cat->mix incubate Incubate (2-24h) mix->incubate monitor Monitor Reaction Progress (HPLC, MS) incubate->monitor monitor->incubate Incomplete quench Quench Reaction (Optional) monitor->quench Complete purify Purify Bioconjugate quench->purify end End purify->end

Figure 2. Workflow for a typical oxime ligation experiment.

Protocol 2: Purification of the Bioconjugate

Purification is a critical step to remove unreacted biomolecules, excess O-Phenylhydroxylamine, and other impurities.[17] The choice of purification method depends on the properties of the bioconjugate and the contaminants.

Size-Exclusion Chromatography (SEC):

  • Equilibrate an SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the reaction mixture onto the column.

  • Elute the bioconjugate with the equilibration buffer. The bioconjugate will typically elute first, followed by the smaller, unreacted molecules.

  • Collect fractions and analyze them by UV-Vis spectrophotometry and SDS-PAGE to identify the fractions containing the purified bioconjugate.

Ion-Exchange Chromatography (IEX):

  • Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the bioconjugate.

  • Equilibrate the column with a low-salt buffer.

  • Load the reaction mixture onto the column.

  • Wash the column to remove unbound impurities.

  • Elute the bound bioconjugate using a salt gradient or a pH gradient.

  • Collect and analyze the fractions as described for SEC.

Affinity chromatography can also be a powerful purification method if a suitable affinity tag is present on the biomolecule.[18][]

Protocol 3: Characterization of the Bioconjugate

Thorough characterization is essential to confirm the successful conjugation and to determine key quality attributes of the bioconjugate.[20][21][22]

Analytical Technique Purpose Expected Outcome
UV-Vis Spectroscopy To determine the concentration of the bioconjugate and the degree of labeling (if the payload has a distinct absorbance).An increase in absorbance at a wavelength specific to the payload.
SDS-PAGE To assess the purity and apparent molecular weight of the bioconjugate.A shift in the band of the bioconjugate compared to the unconjugated biomolecule.
Mass Spectrometry (ESI-MS, MALDI-TOF) To confirm the identity and mass of the bioconjugate and to determine the drug-to-antibody ratio (DAR).[23]A mass spectrum showing peaks corresponding to the expected mass of the bioconjugate.
HPLC (SEC, RP-HPLC, HIC) To determine the purity, aggregation state, and DAR of the bioconjugate.[24][25]Chromatograms indicating a pure and monomeric bioconjugate with a defined DAR.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency - Suboptimal pH.- Insufficient molar excess of hydroxylamine.- Steric hindrance at the conjugation site.- Inactive aldehyde/ketone groups.- Optimize the reaction pH (within the stability range of the biomolecule).- Increase the molar excess of O-Phenylhydroxylamine.- Introduce a linker to reduce steric hindrance.- Confirm the presence of active carbonyl groups.
Bioconjugate Precipitation - The payload is hydrophobic, causing aggregation.- The bioconjugate is not stable in the reaction buffer.- Add organic co-solvents (e.g., DMSO, DMF) to the reaction buffer.- Optimize the buffer composition (pH, ionic strength).- Use a more hydrophilic linker.
Multiple Peaks in HPLC/MS - Incomplete reaction.- Heterogeneity in the number of conjugated payloads (DAR).- Degradation of the bioconjugate.- Increase the reaction time or temperature.- Optimize the reaction conditions to achieve a more uniform DAR.- Ensure the stability of the bioconjugate during the reaction and purification.

Conclusion

This compound is a valuable reagent for bioconjugation, enabling the formation of highly stable oxime linkages under mild conditions.[3][5] The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and reproducible bioconjugation strategies. By carefully controlling the reaction conditions and implementing rigorous purification and characterization methods, it is possible to generate high-quality bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.[4][6]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for the synthesis of O-Phenylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this important chemical intermediate. We have compiled field-proven insights and detailed protocols to address common challenges encountered during this synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of O-Phenylhydroxylamine, typically achieved through the controlled reduction of nitrobenzene, is a nuanced process where minor variations in conditions can lead to significant drops in yield and purity. This guide addresses the most common failure points in a question-and-answer format.

Problem 1: Low or Incomplete Conversion of Nitrobenzene

Question: My reaction stalls, and TLC/GC analysis shows a significant amount of unreacted nitrobenzene, even after the recommended reaction time. What are the likely causes and solutions?

Answer: This is a classic issue often traced back to the activity of the reducing agent or suboptimal reaction conditions.

  • Possible Cause A: Poor Quality or Inactive Zinc Dust.

    • Expertise & Experience: Zinc dust, the most common reducing agent for this transformation, can develop an oxide layer (ZnO) on its surface upon storage, which passivates it and prevents it from effectively donating electrons to the nitrobenzene.[1][2] The quality and purity of the zinc dust are paramount for a successful reduction.[3]

    • Troubleshooting Protocol:

      • Use Fresh, High-Purity Zinc Dust: Always use a freshly opened container of high-purity (e.g., >85%) zinc dust.[4]

      • Activation (Optional but Recommended): If you suspect your zinc is passivated, you can perform a quick activation. Suspend the zinc dust in dilute HCl for a few minutes, then filter, wash with deionized water, then ethanol, and finally ether, and dry thoroughly under vacuum before use. This removes the oxide layer.

      • Stoichiometry Check: Ensure you are using a sufficient stoichiometric excess of zinc. A common ratio is approximately 2 atoms of zinc per molecule of nitrobenzene.[5]

  • Possible Cause B: Suboptimal Temperature Control.

    • Expertise & Experience: The reduction of nitrobenzene is an exothermic reaction.[5] If the temperature is too low, the reaction rate will be impractically slow. If it rises too high (e.g., above 65-70°C), it can promote over-reduction to aniline and other side reactions.[6] A controlled temperature rise to around 60-65°C is often optimal.[4]

    • Troubleshooting Protocol:

      • Controlled Addition: Add the zinc dust portion-wise over 15-20 minutes to the stirred solution of nitrobenzene and ammonium chloride.[4] This allows for better management of the exotherm.

      • External Cooling: Have an ice-water bath ready. Monitor the internal reaction temperature with a thermometer and apply cooling as needed to maintain it within the 60-65°C range.[3]

Problem 2: Significant Formation of Byproducts (Aniline, Azoxybenzene)

Question: My reaction seems to work, but I'm isolating a low yield of the desired product along with significant amounts of aniline and/or colored impurities. How can I improve selectivity?

Answer: This is a selectivity issue. The reduction of nitrobenzene can proceed through several intermediates, and stopping it at the hydroxylamine stage requires careful control of pH and reduction potential.[1][7]

  • Possible Cause A: Incorrect pH (Overly Acidic or Alkaline Conditions).

    • Expertise & Experience: The role of ammonium chloride (NH₄Cl) is not just as an electrolyte but also as a pH buffer.[6][7] It maintains a neutral to slightly acidic medium (pH ~6).[7] In strongly acidic conditions (e.g., using Sn/HCl), the reduction proceeds all the way to aniline.[8][9] Under alkaline conditions, condensation reactions can occur, leading to byproducts like azoxybenzene.

    • Troubleshooting Protocol:

      • Ensure Proper NH₄Cl Concentration: Use the recommended amount of NH₄Cl as specified in established protocols (e.g., Organic Syntheses).[4] This ensures the buffering capacity is sufficient.

      • Avoid Strong Acids/Bases: Do not add any strong acids or bases to the reaction mixture, as this will disrupt the controlled reduction.

  • Possible Cause B: Over-reduction due to Reaction Conditions.

    • Expertise & Experience: Phenylhydroxylamine is an intermediate that can be further reduced to aniline.[1] Excessive reaction time or temperature can push the reaction past the desired product.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of nitrobenzene and the appearance of the product spot. Once the starting material is consumed, proceed with the workup promptly.

      • Strict Temperature Control: As mentioned in Problem 1, avoid letting the temperature exceed 65°C to minimize the rate of the subsequent reduction to aniline.

Problem 3: Low Isolated Yield After Workup and Purification

Question: The reaction appears clean by TLC, but my final isolated yield of this compound is very low. Where could I be losing my product?

Answer: Product loss during workup is common due to the instability and solubility of phenylhydroxylamine.

  • Possible Cause A: Air Oxidation of Phenylhydroxylamine.

    • Expertise & Experience: Phenylhydroxylamine is susceptible to air oxidation, especially in solution, which can lead to the formation of nitrosobenzene and other colored impurities.[10] This is a key reason for yield loss during filtration and extraction.

    • Troubleshooting Protocol:

      • Inert Atmosphere: While not always necessary for basic preparations, if you are aiming for high purity and yield, performing the reaction and workup under an inert atmosphere (Nitrogen or Argon) can be beneficial.

      • Prompt Workup: Do not let the reaction mixture or the filtered solution of the free base sit exposed to air for extended periods. Proceed immediately from filtration to the salting out or extraction and precipitation steps.

  • Possible Cause B: Inefficient Isolation from the Aqueous Solution.

    • Expertise & Experience: Phenylhydroxylamine has some solubility in water.[5] The common method for isolation is "salting out" by saturating the aqueous filtrate with sodium chloride, which dramatically decreases the solubility of the organic product.[3][4]

    • Troubleshooting Protocol:

      • Saturate with Salt: After filtering off the zinc oxide, add solid sodium chloride to the hot filtrate with stirring until the solution is fully saturated.

      • Effective Cooling: Cool the saturated solution thoroughly, ideally in an ice-salt bath to 0°C or below, to maximize precipitation of the phenylhydroxylamine free base.[4]

      • Final Hydrochloride Precipitation: After isolating the free base (or extracting it with a solvent), the hydrochloride salt is formed. This is typically done by dissolving the free base in a suitable solvent (like diethyl ether or isopropanol) and bubbling dry HCl gas through it or adding a solution of HCl in a compatible solvent.[11] Ensure the solvent is dry to prevent hydrolysis and obtain a clean, crystalline product.

Troubleshooting Decision Workflow

Here is a visual guide to help diagnose issues during the synthesis.

G start Low Yield of O-Phenylhydroxylamine HCl tlc_check TLC/GC Analysis of Crude Reaction Mixture start->tlc_check workup_check Review Workup & Isolation Procedure start->workup_check sm_present Problem: Incomplete Conversion (Starting Material Remains) tlc_check->sm_present High SM spot byproducts Problem: Byproducts Formed (Aniline, Azoxybenzene) tlc_check->byproducts Multiple new spots clean_rxn Observation: Reaction is Clean, but Final Yield is Low workup_check->clean_rxn sol_reagent Solution: 1. Check Zinc Dust Activity/Purity. 2. Verify Stoichiometry. sm_present->sol_reagent sol_temp Solution: 1. Control Exotherm (Portion-wise Addition). 2. Maintain Temp at 60-65°C. sm_present->sol_temp sol_ph Solution: 1. Ensure Correct NH4Cl Amount. 2. Avoid Strong Acids/Bases. byproducts->sol_ph sol_over_red Solution: 1. Monitor Reaction by TLC. 2. Do Not Overrun Time/Temp. byproducts->sol_over_red sol_oxidation Solution: 1. Work Up Promptly. 2. Consider Inert Atmosphere. clean_rxn->sol_oxidation sol_isolation Solution: 1. Saturate Filtrate with NaCl. 2. Cool to 0°C Before Filtering Product. 3. Use Dry Solvent for HCl Salt Formation. clean_rxn->sol_isolation

A troubleshooting decision tree for O-Phenylhydroxylamine HCl synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the reduction of nitrobenzene with Zn/NH₄Cl? The reduction of nitrobenzene is a multi-step process involving the transfer of electrons from the zinc metal.[12] The nitro group (Ph-NO₂) is first reduced to a nitroso group (Ph-N=O), which is then further reduced to N-phenylhydroxylamine (Ph-NHOH).[9][12] The ammonium chloride acts as a proton source and an electrolyte to facilitate the reaction in the aqueous medium.[6]

Q2: Can I use a different reducing agent? Yes, other reducing agents can be used, but they offer different selectivity. For instance, catalytic hydrogenation (e.g., H₂/Pd-C or transfer hydrogenation with hydrazine) can also yield phenylhydroxylamine, but conditions must be carefully controlled to prevent reduction to aniline.[1][13] Stronger reducing systems like Sn/HCl will almost exclusively produce aniline.[8] The Zn/NH₄Cl system is widely used because it is a mild and selective method for stopping the reduction at the hydroxylamine stage under neutral conditions.[2][8]

Q3: How should I store this compound? The hydrochloride salt is significantly more stable than the free base. However, it can still degrade over time. It should be stored in a tightly sealed container, protected from light and moisture, at a refrigerated temperature (2-8°C).[14]

Q4: My final product is discolored (tan or brown). Is it impure? Yes, discoloration often indicates the presence of oxidation byproducts. The pure compound should be a white or off-white crystalline powder.[14] Discoloration suggests that some of the phenylhydroxylamine may have oxidized to nitrosobenzene or other colored species during the workup or storage. Recrystallization may be necessary if high purity is required.

Summary of Key Reaction Parameters

For a typical synthesis starting from nitrobenzene, the following parameters are crucial for maximizing yield.

ParameterRecommended ConditionRationale & Common Pitfalls
Starting Material Freshly distilled, acid-free nitrobenzeneAcidic impurities can alter the pH and affect selectivity.
Reducing Agent High-purity (>85%), activated Zinc dustPassivated (oxidized) zinc is a primary cause of reaction failure.
Solvent/Medium WaterProvides protons and serves as the medium for the electrolyte.
Electrolyte/Buffer Ammonium Chloride (NH₄Cl)Maintains a near-neutral pH, crucial for preventing over-reduction.[7]
Temperature Maintain at 60-65°CToo low: slow reaction. Too high: promotes byproduct formation (aniline).[4]
Reaction Time Monitor by TLC; typically complete shortly after Zn additionOverrunning the reaction can lead to over-reduction.
Isolation Saturation with NaCl, cooling to 0°CMaximizes precipitation of the water-soluble free base.[3]
Atmosphere Air (standard) or Inert (for high purity)Phenylhydroxylamine is sensitive to air oxidation.[10]

References

Technical Support Center: Optimizing Reaction Conditions for O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Phenylhydroxylamine hydrochloride (PHA-HCl). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a key building block in medicinal chemistry, particularly for the synthesis of oxime ethers and other nitrogen-containing heterocycles, mastering its reaction conditions is crucial for achieving high yields and purity.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reactions, troubleshooting common issues, and understanding the causality behind experimental choices.

Core Characteristics and Safe Handling

This compound is a white to yellow crystalline powder.[1] Understanding its fundamental properties and handling requirements is the first step toward successful experimentation. It is supplied as a hydrochloride salt to enhance its stability, as the free base can be less stable over time.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6092-80-4[3][4]
Molecular Formula C₆H₈ClNO[5][6]
Molecular Weight 145.59 g/mol [3][4]
Appearance White to yellow powder[1][7]
Melting Point ~132 °C (with decomposition)[6][8][9]
Storage Temperature 2-8°C, under inert atmosphere[8][10]

Safety and Handling Precautions:

This compound is classified as toxic if swallowed and can cause skin and eye irritation.[4][5][11] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Work within a certified chemical fume hood to avoid inhalation of the powder.[5]

  • Dispensing: Handle as a static-sensitive powder. Use appropriate tools and techniques to minimize dust generation.

  • Storage: Store locked up in a cool, dry, well-ventilated area away from incompatible materials such as strong bases.[5][8] The recommended storage temperature is 2-8°C.[8]

Principles of Reaction Optimization

The primary use of PHA-HCl involves the nucleophilic attack of its amino group, most commonly on a carbonyl compound to form an oxime ether. The key to optimization lies in the efficient liberation of the free O-phenylhydroxylamine base in situ while preventing degradation or side reactions.

The Critical Role of the Base

Since the reagent is an HCl salt, a base is required to neutralize the acid and free the nucleophilic amine. The choice of base is paramount.

  • Weak, Non-Nucleophilic Bases are Preferred: Strong bases (e.g., NaOH, KOH) can promote side reactions or degradation of the substrate and product. Milder bases like sodium acetate, pyridine, triethylamine (Et₃N), or sodium bicarbonate (NaHCO₃) are generally more suitable.

  • Stoichiometry: At least one equivalent of base is required for the neutralization. Often, a slight excess (1.1-1.5 equivalents) is used to drive the reaction to completion, but a large excess should be avoided.

Solvent Selection

The solvent must dissolve the substrate, the PHA-HCl (or its free base), and the chosen base to a reasonable extent.

  • Protic Solvents: Alcohols like ethanol or methanol are common choices as they facilitate the dissolution of the HCl salt and the base, and can participate in the proton transfer steps of the mechanism.

  • Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile (ACN) can also be used, particularly if the substrate has poor solubility in alcohols.

Temperature and Reaction Time

Oxime ether formation is often performed at room temperature or with gentle heating (e.g., 40-60 °C) to accelerate the reaction.

  • Monitoring is Key: Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This prevents running the reaction for too long, which can lead to byproduct formation, or stopping it too early, resulting in low conversion.

Model Protocol: Synthesis of an Acetophenone O-Phenyl Oxime Ether

This protocol provides a detailed, self-validating methodology for a common application of PHA-HCl. The causality behind each step is explained to empower the user to adapt it to their specific substrate.

Objective: To synthesize acetophenone O-phenyl oxime ether from acetophenone and this compound.

Materials:

  • Acetophenone

  • This compound (PHA-HCl)

  • Sodium Acetate (NaOAc), anhydrous

  • Ethanol (EtOH), absolute

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 eq).

  • Dissolution: Add ethanol (approx. 0.2 M concentration relative to the limiting reagent). Stir until the acetophenone is fully dissolved.

  • Addition of Reagents: Add this compound (1.1 eq) followed by anhydrous sodium acetate (1.2 eq).

    • Rationale: Adding the PHA-HCl first allows it to dissolve or suspend. The sodium acetate acts as a mild base to neutralize the HCl in situ, slowly generating the reactive free base. Using a slight excess ensures full neutralization and helps drive the equilibrium towards the product.

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: After 30 minutes, and every hour thereafter, monitor the reaction's progress by TLC.

    • System: Use a suitable eluent system (e.g., 9:1 Hexane:EtOAc).

    • Validation: Spot the starting material (acetophenone) and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates progress. The reaction is complete when the acetophenone spot is no longer visible.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Add ethyl acetate to dissolve the residue.

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any remaining acid and sodium acetate.

    • Wash the organic layer with brine to remove residual water.

    • Rationale: The aqueous washes remove water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My reaction shows very low conversion of the starting material, even after several hours. What are the likely causes?

    • A: This is a common issue that can stem from several factors. Let's troubleshoot systematically:

      • Inadequate Liberation of Free Base: The most frequent cause is insufficient or ineffective neutralization of the HCl salt.

        • Solution: Ensure your base is anhydrous (if specified) and added in at least a 1:1 molar ratio to the PHA-HCl. Consider using a slightly stronger, yet still mild, base like pyridine or triethylamine if sodium acetate is ineffective for your system.

      • Reagent Quality: The PHA-HCl may have degraded due to improper storage.

        • Solution: Use a fresh bottle of the reagent or one that has been stored correctly at 2-8°C under an inert atmosphere.[8]

      • Steric Hindrance: If your carbonyl compound is highly sterically hindered, the reaction may be inherently slow.

        • Solution: Increase the reaction temperature (e.g., to 50 °C or reflux) and monitor carefully by TLC/LC-MS. You may also need to increase the equivalents of PHA-HCl to 1.5-2.0 to shift the equilibrium.

      • Poor Solubility: If any of the reagents are not fully dissolved, the reaction will be slow and inefficient.

        • Solution: Choose a more suitable solvent or increase the solvent volume. Gentle heating can also improve solubility.

Issue 2: Formation of Multiple Unidentified Byproducts

  • Q: My TLC/LC-MS analysis shows the formation of my desired product, but also several significant byproducts. What could be happening?

    • A: Byproduct formation often points to reagent instability or overly harsh reaction conditions.

      • Reagent Decomposition: O-phenylhydroxylamine can be sensitive, especially the free base form.

        • Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation. Avoid unnecessarily long reaction times; stop the reaction as soon as the starting material is consumed.

      • Harsh Conditions: Excessive heat or the use of a strong base can cause decomposition of the starting material or the product. The N-isomer of phenylhydroxylamine is known to undergo the Bamberger rearrangement in the presence of strong acids; while less common for the O-isomer, analogous rearrangements or decompositions can occur under harsh conditions.[12][13]

        • Solution: Run the reaction at a lower temperature. If you are using heat, ensure it is carefully controlled. Re-evaluate your choice of base, opting for a milder one like NaHCO₃ or NaOAc.

      • Substrate-Specific Side Reactions: Your starting material may have other functional groups that are not compatible with the reaction conditions.

        • Solution: Protect sensitive functional groups on your substrate before attempting the reaction.

Issue 3: Difficulty in Product Isolation

  • Q: My product seems to be water-soluble, or I am having trouble separating it from the reaction mixture during workup.

    • A: Isolation issues are common, especially for polar products.

      • Product is a Salt: If your product contains a basic nitrogen atom, it may have formed a salt during the reaction or workup, increasing its water solubility.

        • Solution: During the aqueous workup, ensure the final wash is with a neutral or slightly basic solution (like saturated NaHCO₃) to keep your product in its free base form, which is typically more soluble in organic solvents.

      • Emulsion Formation: The presence of polar solvents and salts can lead to the formation of emulsions during extraction.

        • Solution: Add a sufficient amount of brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

      • Alternative Isolation: For highly polar products, you may need to avoid a standard aqueous workup.

        • Solution: After the reaction, filter off any solid salts (like sodium chloride), and then concentrate the filtrate. The crude product can then be directly purified by column chromatography. A synthesis protocol notes the successful precipitation of the product as an HCl salt from diethyl ether by adding a solution of HCl in dioxane, which can be an effective isolation method for basic products.[7]

Visualizing the Workflow and Mechanism

Diagrams can clarify complex processes. Below are Graphviz visualizations for a typical experimental workflow and the reaction mechanism.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagent_prep 1. Prepare Reagents (Substrate, PHA-HCl, Base, Solvent) reagent_quality Check Reagent Purity & Dryness reagent_prep->reagent_quality setup 2. Set up Reaction (Dissolve Substrate, Add Reagents) reagent_prep->setup monitoring 3. Monitor Progress (TLC / LC-MS) setup->monitoring completion_check Is Starting Material Consumed? monitoring->completion_check completion_check->monitoring No workup 4. Perform Workup (Quench, Extract, Wash, Dry) completion_check->workup Yes isolation 5. Isolate Crude Product (Concentrate Solvent) workup->isolation purification 6. Purify Product (Chromatography / Recrystallization) isolation->purification analysis 7. Characterize Final Product purification->analysis

Caption: A typical workflow for optimizing and performing reactions with O-Phenylhydroxylamine HCl.

Simplified Reaction Mechanism

Caption: Simplified mechanism for the formation of an oxime ether from a carbonyl compound.

Frequently Asked Questions (FAQs)

  • Q1: Why is O-Phenylhydroxylamine provided as a hydrochloride salt?

    • A1: The hydrochloride salt form significantly increases the shelf-life and stability of the compound. The free amine is more susceptible to aerial oxidation and degradation over time.[2]

  • Q2: What is the best general-purpose method to liberate the free base from the HCl salt?

    • A2: The most common and effective method is in situ neutralization with a mild base like sodium acetate or pyridine directly in the reaction mixture. This avoids isolating the free base, which can be unstable.

  • Q3: Are there any functional groups that are incompatible with this reagent?

    • A3: O-phenylhydroxylamine is a nucleophile. It will react with electrophilic functional groups, most notably aldehydes and ketones. It can also react with other electrophiles like acyl chlorides or activated esters, so these should be avoided or protected if oxime ether formation is the desired outcome.

  • Q4: Can I use this reagent in aqueous conditions?

    • A4: While some reactions can be performed in mixed aqueous-organic solvent systems, the solubility of many organic substrates can be an issue. Generally, organic solvents like ethanol are preferred to maintain a homogeneous reaction mixture.

  • Q5: My reaction seems to stall at ~50% conversion. What should I do?

    • A5: This often indicates an equilibrium has been reached. To push the reaction forward, you can try adding a small amount of a dehydrating agent (like molecular sieves) to remove the water byproduct, which can shift the equilibrium to the product side. Alternatively, increasing the equivalents of PHA-HCl (e.g., to 1.5 eq) can also help drive the reaction to completion.

References

Preventing Bamberger rearrangement of O-Phenylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Phenylhydroxylamine Hydrochloride

A Guide for Researchers on Preventing Unwanted Side Reactions and Degradation

Welcome to the technical support resource for this compound. This guide is designed for chemists, researchers, and drug development professionals who utilize this versatile reagent and seek to avoid common pitfalls, particularly its undesired rearrangement to aminophenol byproducts. We will move beyond simple procedural lists to explore the mechanistic underpinnings of this side reaction, providing you with the expert knowledge to troubleshoot and optimize your experimental outcomes.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions, clarifying potential misconceptions about O-Phenylhydroxylamine and its reactivity.

Q1: I am seeing aminophenol byproducts. Is my O-Phenylhydroxylamine undergoing the Bamberger rearrangement?

A: This is a crucial point of clarification. The classic Bamberger rearrangement specifically describes the acid-catalyzed reaction of N-phenylhydroxylamines to form primarily 4-aminophenols (the para product).[1]

Your starting material, O-Phenylhydroxylamine, is an isomer and undergoes a related but distinct acid-catalyzed rearrangement. Experimental evidence shows that under acidic conditions (e.g., trifluoroacetic acid), O-phenylhydroxylamine rearranges to yield predominantly 2-aminophenol (the ortho product), along with a smaller amount of 4-aminophenol.[2] The predominance of ortho-attack clearly distinguishes this process from the classic Bamberger rearrangement.[2]

For the purpose of this guide, we will refer to this undesired side reaction as the "acid-catalyzed rearrangement" to maintain mechanistic accuracy. The key takeaway is the same: the reaction is driven by acid and results in yield loss and purification challenges.

Q2: What is the mechanism of this acid-catalyzed rearrangement?

A: The reaction is initiated by the protonation of the hydroxylamine. While both the nitrogen and oxygen can be protonated, it is the O-protonation that leads to the productive, albeit undesired, rearrangement pathway.[1] This generates a highly reactive intermediate. The aromatic ring is then attacked by the nitrogen atom in an intermolecular or intramolecular process, leading to the formation of a C-N bond. Subsequent deprotonation yields the aminophenol products.

Rearrangement_Mechanism cluster_start Step 1: Protonation cluster_rearrange Step 2: C-N Bond Formation OPH O-Phenylhydroxylamine OPH_O_prot O-Protonated Intermediate OPH->OPH_O_prot O-Protonation (Productive Pathway) H_plus H+ Intermediate Reactive Intermediate OPH_O_prot->Intermediate Loss of H₂O Ortho_Product 2-Aminophenol (Major Product) Intermediate->Ortho_Product Ortho Attack (Favored) Para_Product 4-Aminophenol (Minor Product) Intermediate->Para_Product Para Attack (Disfavored)

Caption: Mechanism of O-Phenylhydroxylamine Rearrangement.

Q3: Why is the reagent supplied as a hydrochloride salt?

A: O-Phenylhydroxylamine free base is significantly less stable than its hydrochloride salt. The salt form mitigates degradation pathways such as oxidation and disproportionation, ensuring a longer shelf-life and higher purity of the reagent upon use.[3] The hydrochloride salt is a white to off-white powder with a melting point of approximately 132 °C, at which it decomposes.[4] Proper storage at recommended temperatures (2-8°C) is crucial to maintain its integrity.

Part 2: Troubleshooting Guide: Formation of Aminophenol Byproducts

This section provides a systematic approach to diagnosing and solving the issue of unintended rearrangement during your experiments.

Symptom: Analysis of your crude reaction mixture (e.g., by LC-MS, TLC, or NMR) shows the presence of 2-aminophenol and/or 4-aminophenol, leading to reduced yield of the desired product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Aminophenol Byproduct Detected Check_pH Is the reaction run under explicitly acidic conditions? Start->Check_pH Yes_Acid YES Check_pH->Yes_Acid   No_Acid NO Check_pH->No_Acid   Solution_Acid Solution: 1. Use a non-acidic alternative route. 2. Buffer the system to a higher pH. 3. Protect the target functional group   before the acidic step. Yes_Acid->Solution_Acid Check_Neutralization Was the HCl salt fully neutralized before reaction? No_Acid->Check_Neutralization End Issue likely resolved. Monitor reaction by LC-MS. Solution_Acid->End Yes_Neutralized YES Check_Neutralization->Yes_Neutralized   No_Neutralized NO Check_Neutralization->No_Neutralized   Check_InSitu_Acid Can other reagents or substrates generate acid in situ? Yes_Neutralized->Check_InSitu_Acid Solution_Neutralization Solution: Implement a pre-reaction neutralization step. (See Protocol 1) No_Neutralized->Solution_Neutralization Solution_Neutralization->End Yes_InSitu YES Check_InSitu_Acid->Yes_InSitu   No_InSitu NO Check_InSitu_Acid->No_InSitu   Solution_InSitu Solution: 1. Add a non-nucleophilic acid scavenger   (e.g., 2,6-lutidine). 2. Substitute the problematic reagent. Yes_InSitu->Solution_InSitu Check_Temp Is the reaction temperature > RT? No_InSitu->Check_Temp Solution_InSitu->End Yes_Temp YES Check_Temp->Yes_Temp   No_Temp NO Check_Temp->No_Temp   Solution_Temp Solution: Lower the reaction temperature. Run trials at 0 °C or below. Yes_Temp->Solution_Temp No_Temp->End Consult further literature for substrate-specific issues. Solution_Temp->End

Caption: Decision tree for troubleshooting aminophenol formation.

Detailed Causes and Preventative Actions

The table below summarizes the primary causes of the rearrangement and provides actionable solutions. The core principle is the management of reaction conditions to favor your desired transformation over the undesired rearrangement, a classic case of applying kinetic vs. thermodynamic control.[5][6] The rearrangement is thermodynamically favored in acid, so your goal is to create conditions where the desired reaction is kinetically faster.

Potential Cause Diagnostic Check Preventative Measure / Solution Scientific Rationale
1. Explicit Acidity The reaction protocol calls for an acid catalyst or a low pH environment.Re-evaluate the synthetic route. Can the reaction be performed under neutral or basic conditions? If acid is essential for a subsequent step, consider a two-step process where the O-phenylhydroxylamine addition is performed first under non-acidic conditions.The rearrangement is explicitly acid-catalyzed.[1][7] Removing the catalyst is the most direct way to prevent the side reaction.
2. Incomplete Neutralization of HCl Salt The reaction is intended to be neutral/basic, but no base was added to quench the HCl from the starting material.Perform a pre-reaction neutralization. Before adding other reagents, neutralize the O-Phenylhydroxylamine HCl with a stoichiometric amount of a mild, non-nucleophilic base. (See Protocol 1 ).The hydrochloride salt provides one equivalent of H⁺, which is sufficient to catalyze the rearrangement, especially upon heating.
3. In Situ Acid Generation A reagent or substrate is unstable under the reaction conditions and decomposes to release acidic byproducts.Add an acid scavenger. Include a non-nucleophilic base like 2,6-lutidine or Proton-Sponge® to neutralize any acid as it forms. Substitute the reagent if a more stable alternative is available.Scavengers maintain a non-acidic environment, preventing the initiation of the rearrangement cascade without interfering with the primary reaction.[8]
4. High Reaction Temperature The reaction is run at elevated temperatures (e.g., > 40 °C).Lower the reaction temperature. Perform the reaction at room temperature or below (e.g., 0 °C or -20 °C).Higher temperatures provide the activation energy needed for the rearrangement to occur, even in the presence of trace amounts of acid.[9] Running the reaction at low temperatures favors the kinetically controlled desired product over the thermodynamically controlled rearrangement product.[6][10]

Part 3: Key Experimental Protocols

Protocol 1: In Situ Neutralization of this compound

This protocol describes the preparation of a solution of the free base immediately prior to its use in a reaction, minimizing degradation.

Materials:

  • This compound

  • Anhydrous, non-protic solvent (e.g., THF, Dichloromethane)

  • Mild inorganic base (e.g., saturated aq. NaHCO₃, solid K₂CO₃) or a non-nucleophilic organic base (e.g., Triethylamine, DIPEA).

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • Setup: Assemble a dry reaction flask under an inert atmosphere. Add the desired solvent and a stir bar.

  • Dissolution: Add the this compound (1.0 eq.) to the solvent and stir to dissolve. Cool the solution to 0 °C using an ice bath.

  • Neutralization (Aqueous Base): Slowly add saturated aqueous sodium bicarbonate solution (≥1.1 eq.) dropwise with vigorous stirring. After addition, allow the mixture to stir for 15-20 minutes at 0 °C. The organic layer now contains the free O-Phenylhydroxylamine. If proceeding with an aqueous-sensitive reaction, separate the organic layer and dry it over anhydrous Na₂SO₄ before use.

  • Neutralization (Organic Base): Slowly add the organic base (e.g., Triethylamine, 1.1 - 1.2 eq.) dropwise to the cooled solution. A precipitate of triethylammonium chloride will form. The resulting slurry containing the free base can often be used directly in the subsequent reaction.

  • Confirmation (Optional but Recommended): Before proceeding, you can test the pH of the aqueous layer (if used) or a water-wetted pH strip held in the headspace of the flask to ensure it is no longer acidic (pH ≥ 7).

  • Immediate Use: The resulting solution/slurry of free O-Phenylhydroxylamine should be used immediately in the next step of your synthesis to prevent degradation.

Self-Validation: The success of this protocol is validated by the absence of aminophenol byproducts in the subsequent reaction, assuming other sources of acid and high temperatures are controlled.

References

Technical Support Center: O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with O-Phenylhydroxylamine hydrochloride. It addresses common challenges encountered during its purification, offering troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during the purification of crude this compound.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for identifying and solving common purification problems.

G start Problem: Crude Product Purity Unsatisfactory discolored Is the product discolored (yellow, brown, or tan)? start->discolored mp_low Is the melting point low or broad? start->mp_low oily Is the product oily or fails to crystallize? start->oily yield_low Is the final yield unexpectedly low? start->yield_low charcoal Cause: Colored organic impurities or oxidation byproducts. Solution: Perform recrystallization with activated charcoal treatment. discolored->charcoal Yes solvent_imp Cause: Residual solvent or hygroscopic moisture. Solution: Dry thoroughly under vacuum. Store under inert gas. mp_low->solvent_imp Yes, and product is clumpy/wet inorganic_imp Cause: Inorganic salt impurities (e.g., NaCl). Solution: Select a recrystallization solvent (e.g., hot ethanol) where inorganic salts are insoluble. mp_low->inorganic_imp Yes, and product is a fine powder wrong_solvent Cause: Incorrect recrystallization solvent or ratio. Solution: Re-evaluate solvent system. Use a solvent pair (e.g., Ethanol/Ether) for better control. oily->wrong_solvent Yes, during crystallization supersaturation Cause: Solution is supersaturated or cooled too quickly. Solution: Scratch the flask, add a seed crystal, or cool the solution more slowly. oily->supersaturation Yes, after cooling sol_loss Cause: Product is too soluble in the chosen cold solvent. Solution: Use a minimal amount of hot solvent. Ensure thorough cooling (-5 to 0°C). Wash filter cake with ice-cold solvent. yield_low->sol_loss Yes transfer_loss Cause: Mechanical losses during transfers and filtration. Solution: Optimize handling technique. Rinse glassware with mother liquor to recover all product. yield_low->transfer_loss Possible

Caption: Troubleshooting workflow for purifying O-Phenylhydroxylamine HCl.

Question & Answer Troubleshooting

Q1: My crude this compound is yellow to brown. How can I obtain a white or off-white product?

A1: Discoloration is typically caused by high-molecular-weight organic impurities or oxidation byproducts. The N-O bond in hydroxylamines can be susceptible to oxidation.

  • Causality: These colored species are often highly conjugated molecules that absorb visible light. They are generally present in small quantities but have a significant visual impact.

  • Solution: The most effective method is recrystallization with activated charcoal .

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (see Protocol 1).

    • Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent boiling. It is safer to add it before heating or after briefly cooling the solution from its boiling point.

    • Swirl or stir the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Q2: After purification, the melting point of my product is broad and lower than the literature value (~132 °C, dec.).[1][2][3] What is the likely cause?

A2: A broad and depressed melting point is a classic indicator of impurities, as described by Raoult's Law for melting point depression. The two most common culprits are residual solvents and inorganic salts.

  • Cause 1: Residual Solvent/Moisture: this compound is hygroscopic and can retain solvent.[4]

    • Diagnosis: The sample may appear clumpy or "wet."

    • Solution: Ensure the purified crystals are dried thoroughly under high vacuum for several hours, potentially with gentle heating (e.g., 30-40°C).[5] The product should be stored in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.

  • Cause 2: Inorganic Salts: If the synthesis involved neutralization or salting-out steps, inorganic salts (e.g., NaCl, MgSO₄) might be present.[5][6]

    • Diagnosis: These are typically insoluble in common organic recrystallization solvents.

    • Solution: Recrystallization from a solvent like absolute ethanol is effective. The organic hydrochloride salt will dissolve in the hot ethanol, while most simple inorganic salts will remain insoluble and can be removed during hot filtration.[7]

Q3: I've dissolved my crude product in a hot solvent, but it oils out or refuses to crystallize upon cooling. What should I do?

A3: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice.

  • Causality: This often happens when the solution is too concentrated, cooled too quickly, or if the solvent is a poor choice for that specific compound.

  • Solution Strategy:

    • Re-heat the Solution: Re-heat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the concentration.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a single "seed" crystal from a previous successful batch.

    • Consider a Solvent Pair: If the problem persists, a solvent-pair system may be necessary. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., diethyl ether) dropwise at room temperature until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling this compound?

A1: This compound is classified as toxic if swallowed and can cause skin and eye irritation.[4][9] Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][10]

  • Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to moisture and should be stored under an inert gas. The recommended storage temperature is often 2-8°C.[1][3]

  • Disposal: Dispose of waste according to local, state, and federal regulations.[4]

Q2: What is the best solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For amine hydrochlorides, polar protic solvents are often a good starting point.

  • Primary Recommendation: Absolute Ethanol . A patent for the closely related O-benzylhydroxylamine hydrochloride specifies using absolute ethanol, heating to dissolve, and cooling to -5 to 0°C to crystallize.[7] This is an excellent choice as it dissolves the hydrochloride salt well at high temperatures while being a poor solvent for it at low temperatures.

  • Alternative Solvents: Isopropanol or Methanol can also be effective.[8]

  • Solvent-Pair System: A Methanol/Diethyl Ether or Ethanol/Diethyl Ether system can be used for fine-tuning crystallization, as described in the troubleshooting section.[8]

Solvent SystemRationale
Absolute Ethanol Good solubility differential; poor solvent for inorganic salts.
Isopropanol Similar properties to ethanol, slightly less polar.
Methanol/Diethyl Ether Highly tunable; allows for precise control over crystal formation.

Q3: What are the likely impurities in a crude sample?

A3: Impurities depend on the synthetic route but can generally be categorized:

  • Unreacted Starting Materials: Such as phenol or other precursors used in the synthesis.[5]

  • Byproducts of the Reaction: These can include side-products from incomplete reactions or rearrangements. Phenylhydroxylamines can be unstable and rearrange, especially under acidic conditions.[11]

  • Inorganic Salts: From workup procedures (e.g., NaCl from brine washes, Na₂SO₄ from drying).[5]

  • Oxidation Products: The free base is susceptible to oxidation, which can lead to colored impurities like nitrosobenzene.[12]

Q4: How can I assess the purity of my final product?

A4: A combination of methods should be used to confirm purity:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity, often expressed as an area percentage. Many suppliers specify purity by HPLC.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of any proton- or carbon-containing impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of multiple components.

Section 3: Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol provides a step-by-step method for the purification of the crude hydrochloride salt.

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying a 1. Place crude solid in an Erlenmeyer flask. b 2. Add minimal volume of hot absolute ethanol to dissolve. a->b c 3. (Optional) Add charcoal, keep hot, then perform hot filtration. b->c d 4. Cover flask and allow filtrate to cool slowly to room temperature. c->d e 5. Cool further in an ice-water bath (0-5°C) for >30 min. d->e f 6. Collect crystals by vacuum filtration (Büchner funnel). e->f g 7. Wash filter cake with a small amount of ice-cold ethanol. f->g h 8. Dry crystals under high vacuum. g->h i 9. Store in a desiccator under inert gas. h->i

Caption: Step-by-step workflow for recrystallization.

Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat absolute ethanol to its boiling point. Add the hot ethanol to the crude solid portion-wise, with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal (1-2% w/w). Re-heat the mixture to boiling for 5-10 minutes with stirring.

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[6][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold absolute ethanol to rinse away any remaining soluble impurities in the mother liquor.

  • Drying: Transfer the crystals to a watch glass or petri dish and dry them under high vacuum to remove all traces of solvent.

  • Purity Assessment: Determine the melting point and/or run an HPLC analysis to confirm the purity of the final product.

References

Technical Support Center: O-Phenylhydroxylamine Hydrochloride Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Phenylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile reagent. Our aim is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

FAQs: Troubleshooting this compound Reactions

Here we address specific issues you might encounter in a question-and-answer format, focusing on the causality behind experimental choices to empower your decision-making process.

Question 1: I am observing very low to no conversion of my carbonyl compound to the desired O-phenyl oxime. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in O-phenyl oxime synthesis is a frequent issue that can often be traced back to several key factors related to reagent stability, reaction pH, and reaction kinetics.

Potential Causes & Solutions:

  • Degradation of this compound: this compound can be susceptible to degradation, especially with improper storage. It is hygroscopic and can decompose over time.

    • Solution: Always use a fresh bottle of this compound or a recently opened one that has been stored under inert gas in a refrigerator. To verify the quality of your reagent, you can consider running a control reaction with a simple, reactive ketone like cyclohexanone.

  • Incorrect Reaction pH: The formation of oximes is highly pH-dependent. The reaction requires the free hydroxylamine to act as a nucleophile, but also benefits from acid catalysis for the dehydration step. If the pH is too low, the hydroxylamine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl compound may be prone to side reactions. The optimal pH for oxime formation is typically between 4 and 6.[1]

    • Solution: Use a buffer system, such as sodium acetate in acetic acid, to maintain the pH within the optimal range. Alternatively, a weak base like pyridine or sodium carbonate can be used to neutralize the HCl in the hydroxylamine salt.[1][2][3] The choice of base can be critical and may need to be optimized for your specific substrate.

  • Steric Hindrance: If your carbonyl compound is sterically hindered, the nucleophilic attack by O-phenylhydroxylamine can be significantly slowed.

    • Solution: For sterically demanding substrates, you may need to increase the reaction temperature and prolong the reaction time.[4] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid potential decomposition at higher temperatures.

  • Insufficient Activation of the Carbonyl: For less reactive ketones, the reaction may require activation.

    • Solution: The use of a mild acid catalyst can help to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, be cautious with strong acids, as they can lead to side reactions (see Question 2).

Question 2: My reaction is producing significant side products. How can I identify and minimize them?

Answer:

The formation of side products is a common challenge. Understanding the potential side reactions of O-phenylhydroxylamine and the subsequent oxime product is key to mitigating their formation.

Common Side Products & Mitigation Strategies:

  • Bamberger-like Rearrangement Products: While the classic Bamberger rearrangement involves N-phenylhydroxylamines rearranging to p-aminophenols in the presence of strong acid, the acidic conditions sometimes used in oxime formation could potentially promote rearrangement of the starting material.[5][6][7]

    • Mitigation: Carefully control the pH and avoid the use of strong, non-buffered acids. Using a buffered system or a weak base is highly recommended to prevent this side reaction.[1]

  • Beckmann Rearrangement of the Oxime Product: The formed O-phenyl oxime can undergo a Beckmann rearrangement, especially at elevated temperatures or in the presence of a strong acid catalyst, to yield an amide or a nitrile.[8][9]

    • Mitigation: Maintain a neutral to slightly basic pH and avoid excessive heating. If higher temperatures are necessary to drive the reaction to completion, carefully monitor for the formation of the rearranged product.

  • Products from Decomposition of Starting Material: As mentioned, this compound can be unstable. Its decomposition can lead to a mixture of undesired byproducts.

    • Mitigation: Ensure the quality and proper storage of your starting material. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative decomposition.

Question 3: I have successfully formed the O-phenyl oxime, but I am struggling with its purification. What are the recommended procedures?

Answer:

Purification of O-phenyl oximes can sometimes be challenging due to their physical properties. Here are some general guidelines:

Purification Strategies:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for purification.

    • Solvent Selection: Common solvent systems for recrystallization of oximes include ethanol/water, ethyl acetate/hexanes, or isopropanol. The choice of solvent will depend on the specific properties of your product.

  • Column Chromatography: For non-crystalline products or for the separation of closely related impurities, silica gel column chromatography is a standard technique.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point for eluting O-phenyl oximes. The polarity of the eluent system will need to be optimized based on the polarity of your product.

  • Acid-Base Extraction: If your product is soluble in an organic solvent and you have basic or acidic impurities, an aqueous wash can be effective.

    • Procedure: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

Experimental Protocols

Standard Protocol for O-Phenyl Oxime Synthesis from a Ketone

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrate.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine (2.0 eq) or Sodium Acetate (1.5 eq)

  • Ethanol or Methanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq) and ethanol (to make a 0.2-0.5 M solution).

  • Add this compound (1.2 eq) and the chosen base (pyridine or sodium acetate).

  • Stir the mixture at room temperature or heat to reflux (typically 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Base and Solvent on Oxime Formation Yield

EntryCarbonyl SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AcetophenonePyridineEthanol601.25>95[10]
2CyclohexanoneSodium AcetateAq. Ethanol254~90[1]
34-ChlorobenzaldehydeSodium CarbonateWater/Ethanol451>95[1]
4VanillinNone (on Silica Gel)Solvent-free83485 (nitrile)[11]

Note: The reaction with vanillin on silica gel directly yields the nitrile through dehydration of the initially formed oxime.

Visualizations

Troubleshooting Workflow for Low O-Phenyl Oxime Yield

troubleshooting_workflow start Low or No Product Formation check_reagent Check O-Phenylhydroxylamine Hydrochloride Quality start->check_reagent reagent_ok Reagent is Fresh/ High Purity check_reagent->reagent_ok reagent_bad Use Fresh Reagent check_reagent->reagent_bad check_ph Verify and Optimize Reaction pH (4-6) ph_ok pH is Optimal check_ph->ph_ok ph_bad Adjust pH with Buffer or Weak Base check_ph->ph_bad check_conditions Assess Reaction Conditions (Temperature & Time) conditions_ok Conditions are Appropriate check_conditions->conditions_ok conditions_bad Increase Temperature/ Reaction Time for Hindered Substrates check_conditions->conditions_bad side_reactions Investigate Potential Side Reactions analyze_byproducts Analyze Byproducts (e.g., via LC-MS) side_reactions->analyze_byproducts reagent_ok->check_ph reagent_bad->start Retry ph_ok->check_conditions ph_bad->start Retry conditions_ok->side_reactions conditions_bad->start Retry bamberger Bamberger-like Rearrangement? analyze_byproducts->bamberger beckmann Beckmann Rearrangement? analyze_byproducts->beckmann adjust_ph_temp Use Milder Conditions: - Control pH - Lower Temperature bamberger->adjust_ph_temp success Successful Oxime Synthesis bamberger->success No beckmann->adjust_ph_temp beckmann->success No adjust_ph_temp->start Retry

Caption: A decision tree for troubleshooting low yield in O-phenyl oxime synthesis.

Reaction Mechanism: O-Phenyl Oxime Formation

Caption: The two-step mechanism of O-phenyl oxime formation from a carbonyl compound.

References

Technical Support Center: Recrystallization of O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of O-Phenylhydroxylamine hydrochloride (Phenoxyamine hydrochloride) via recrystallization. This document provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower researchers, scientists, and drug development professionals to achieve high-purity material with confidence.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization must satisfy a key criterion: the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For a polar salt like this compound, polar protic solvents are the most logical starting point.

The underlying principle is to create a supersaturated solution upon cooling, which is the driving force for crystallization.[2] Given the compound's structure (an aromatic ether and a primary amine hydrochloride), solvents capable of hydrogen bonding and accommodating the polar nature of the salt are preferred.

Recommended Solvent Systems to Screen:

  • Single Solvents: Isopropanol (IPA), Ethanol (95% or absolute). Alcohols often provide the requisite solubility differential with temperature for polar molecules.

  • Mixed Solvent Systems: Isopropanol/Water, Ethanol/Water. A mixed system is excellent for fine-tuning solubility. You would dissolve the compound in the "good" solvent (the alcohol) at an elevated temperature and then add the "anti-solvent" (water) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heating to clarify and then cooling will initiate crystallization.

Avoid non-polar solvents like hexanes or toluene, as the hydrochloride salt is unlikely to have sufficient solubility.

Q2: My compound won't fully dissolve, even when heating. What should I do?

A2: This indicates one of two issues: either you are using an inappropriate solvent, or you have not used a sufficient volume of the correct solvent.

  • Causality: For dissolution to occur, the energy of the solvent-solute interactions must overcome the solute-solute lattice energy of the crystal. If the solvent is a poor match, even high temperatures won't be sufficient.

  • Troubleshooting Steps:

    • Add More Solvent: Add the hot solvent in small increments (1-2 mL at a time) to your heated slurry, allowing time for dissolution after each addition. There is a risk of adding too much, which will reduce your final yield, but the priority is to achieve complete dissolution.

    • Re-evaluate Solvent Choice: If you have added a large volume of solvent (e.g., >20-30 mL per gram of compound) and the solid remains, your chosen solvent is likely unsuitable. Recover your crude solid by evaporating the solvent and attempt the procedure again with a different solvent system from the recommended list.

Q3: The solution is clear, but no crystals are forming after cooling. How can I induce crystallization?

A3: The failure of crystals to form from a clear, cooled solution is typically due to either excessive solvent (the solution is not supersaturated) or a high activation energy barrier for nucleation (the initial formation of seed crystals).

  • Causality: Crystallization is a two-step process: nucleation and crystal growth. If no nucleation sites form, the solution will remain in a metastable supersaturated state.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for nucleation.

    • Introduce a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a template for further crystal growth.

    • Reduce the Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution again to boil off a portion of the solvent (e.g., 10-15% of the total volume). Then, allow it to cool once more.

    • Drastic Cooling: As a final resort, place the flask in an ice-water bath. This will rapidly increase supersaturation. Be aware that this can lead to the formation of smaller, less pure crystals by trapping impurities.[1]

Q4: My compound has "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is so high that it becomes supersaturated while the solution is still above the compound's melting point. Given that this compound decomposes at its melting point (~132 °C), this is a critical issue to avoid as it can lead to degradation.

  • Causality: The compound is exiting the solution at a temperature where its liquid state is more stable than its solid crystalline state.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add more of the primary solvent (e.g., more isopropanol if using an IPA/water system) to decrease the saturation point.

    • Lower the Cooling Temperature Slowly: Allow the solution to cool much more gradually. You can insulate the flask to slow heat loss. This gives the molecules more time to orient themselves into a crystal lattice.

    • Modify the Solvent System: If the problem persists, consider using a lower-boiling point solvent.

Recrystallization Workflow Diagram

The following diagram outlines the key decision points and steps in the recrystallization process for this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Start: Crude O-Phenylhydroxylamine HCl safety Safety Check: - Fume Hood - PPE (Gloves, Goggles) - Review SDS [1, 4] start->safety solvent_select Select Solvent System (e.g., Isopropanol/Water) safety->solvent_select add_solid Place Crude Solid in Flask solvent_select->add_solid heat Heat Solution to Near Boiling add_solid->heat add_solvent Add Minimum Amount of Hot Solvent dissolved Is Solid Fully Dissolved? add_solvent->dissolved heat->add_solvent dissolved->heat No cool_slow Cool Slowly to Room Temp dissolved->cool_slow Yes cool_ice Cool in Ice Bath cool_slow->cool_ice crystals Crystals Formed? cool_ice->crystals troubleshoot Troubleshoot: - Scratch Flask - Seed Crystal - Reduce Solvent [10] crystals->troubleshoot No filtration Collect Crystals via Vacuum Filtration crystals->filtration Yes troubleshoot->cool_slow wash Wash with Cold Solvent filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure O-Phenylhydroxylamine HCl dry->end

Caption: Workflow for the recrystallization of this compound.

Detailed Recrystallization Protocol

This protocol is a best-practice guide developed from established chemical principles for purifying polar organic salts.

Safety Precautions:

  • This compound is toxic if swallowed (H301).[3]

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • The compound is moisture-sensitive; minimize exposure to the atmosphere.

Materials:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Deionized Water

  • Erlenmeyer flask

  • Condenser (optional, but recommended to prevent solvent loss)

  • Heat source (hot plate with stirrer)

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

Step-by-Step Methodology:

  • Preparation: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL).

  • Initial Solvent Addition: Add a small volume of isopropanol (e.g., 20-25 mL) to the flask.

  • Heating and Dissolution:

    • Place the flask on a hot plate and begin stirring. Heat the slurry to a gentle boil (~80-82 °C).

    • Add hot isopropanol in small portions until the solid just dissolves. Keep track of the total volume added. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration step to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly towards room temperature on an insulated surface (e.g., a cork ring). Causality: Slow cooling promotes the formation of larger, purer crystals by allowing impurities to remain in the "mother liquor" (the remaining solution). Rapid cooling can trap impurities within the crystal lattice.[1]

    • Once the flask is at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline powder.

Data Summary Table

The following table outlines key parameters for the proposed recrystallization protocol.

ParameterRecommended Value / SolventRationale & Justification
Primary Solvent Isopropanol (IPA)A polar protic solvent expected to have a good solubility curve for the polar hydrochloride salt. Its boiling point (82.6 °C) is well below the compound's decomposition temperature.
Anti-Solvent (for mixed systems) Deionized WaterHighly polar, likely to be a poor solvent for the organic part of the molecule, making it an effective anti-solvent to induce precipitation from an alcohol solution.
Dissolution Temperature ~80 °C (Gentle boil of IPA)Ensures rapid dissolution while minimizing the risk of thermal decomposition. The compound's melting/decomposition point is ~132 °C.
Crystallization Temperature Room Temp, then 0-5 °CSlow cooling to room temperature followed by an ice bath ensures a high yield by maximizing the precipitation of the product from the cold solution.
Washing Solvent Ice-cold IsopropanolThe cold solvent will wash away impurities in the mother liquor without re-dissolving a significant amount of the purified product crystals.

References

Technical Support Center: O-Phenylhydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-Phenylhydroxylamine hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. Our goal is to provide you with in-depth, field-proven insights to ensure the success and integrity of your experiments.

Section 1: Troubleshooting Guide - Common Impurities & Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and resolve issues.

Question 1: I've observed a lower-than-expected yield and a brownish tint in my crude this compound. What are the likely causes?

Answer: A reduced yield accompanied by discoloration often points to two primary issues: instability of the phenylhydroxylamine intermediate and/or side reactions occurring during the synthesis.

  • Inherent Instability: Phenylhydroxylamines are known to be unstable, particularly when heated or in the presence of strong acids.[1] This instability can lead to degradation and the formation of colored byproducts. It is crucial to maintain recommended temperature parameters throughout the synthesis and work-up.[2][3]

  • Oxidation: O-Phenylhydroxylamine is susceptible to oxidation, which can occur if the reaction is exposed to air for extended periods. This oxidation can lead to the formation of highly colored impurities such as nitrosobenzene and azoxybenzene.[4][5] Ensuring an inert atmosphere (e.g., nitrogen or argon) during the reaction can mitigate this issue.

  • Bamberger Rearrangement: In acidic conditions, N-phenylhydroxylamines can undergo the Bamberger rearrangement to form 4-aminophenol.[1][6][7][8] While this is more prominent with the N-isomer, the acidic conditions used to form the hydrochloride salt can potentially facilitate this rearrangement, leading to aminophenol impurities.

Troubleshooting Workflow: Low Yield and Discoloration

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Corrective Actions A Low Yield & Discoloration B Product Instability A->B C Oxidation A->C D Bamberger Rearrangement A->D E Strict Temperature Control B->E F Inert Atmosphere (N2/Ar) C->F G Minimize Exposure to Acid D->G

Caption: Troubleshooting logic for low yield and discoloration.

Question 2: My final product shows an additional spot on the TLC/peak in the HPLC analysis. What could this impurity be?

Answer: The identity of the impurity will largely depend on the synthetic route employed.

  • Synthesis via Reduction of Nitrobenzene: If you are preparing O-Phenylhydroxylamine via the reduction of nitrobenzene, common impurities include:

    • Unreacted Nitrobenzene: Incomplete reduction will result in the presence of the starting material.

    • Aniline: Over-reduction of nitrobenzene can lead to the formation of aniline.

    • Nitrosobenzene: Partial oxidation of the product can yield nitrosobenzene.[1][4]

    • Azoxybenzene: A condensation product that can form from phenylhydroxylamine.[4]

  • Synthesis from Phenol and 2,4-Dinitrophenoxyamine: This method can introduce different impurities:

    • Unreacted Phenol: If the initial reaction with sodium hydride is incomplete, phenol may carry through.

    • 2,4-Dinitrophenol: A potential byproduct from the decomposition of 2,4-dinitrophenoxyamine.

    • Side-products from Solvent Reaction: When using solvents like DMF with a strong base like sodium hydride, side reactions can occur, leading to byproducts.[9]

Question 3: How can I minimize the formation of the Bamberger rearrangement product (4-aminophenol)?

Answer: The Bamberger rearrangement is catalyzed by strong acids.[7][8] To minimize its occurrence:

  • Temperature Control: Perform the hydrochloride salt formation at low temperatures (e.g., 0-5 °C).

  • Rapid Isolation: Do not prolong the exposure of the free base to acidic conditions. Isolate the hydrochloride salt promptly after its formation.

  • Choice of Acid: While hydrochloric acid is necessary for the desired salt, using a controlled amount and ensuring rapid precipitation can reduce the time the product spends in a strongly acidic solution.

Section 2: FAQs - Synthesis, Purification, and Analysis

This section provides answers to frequently asked questions regarding the practical aspects of this compound synthesis.

FAQ 1: What are the recommended purification methods for this compound?

  • Recrystallization: This is the most common and effective method. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and diethyl ether. The choice of solvent will depend on the impurity profile.

  • Washing: Washing the crude product with a cold, non-polar solvent like diethyl ether can help remove non-polar impurities.

  • Salting Out: For the free base, a technique known as "salting out" can be employed, where the addition of a salt (e.g., sodium chloride) to an aqueous solution reduces its solubility, aiding in its precipitation before conversion to the hydrochloride salt.[2][10]

FAQ 2: What analytical techniques are suitable for assessing the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, capable of separating and quantifying the main component and various impurities.[11] A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is a good starting point. UV detection is typically used. For challenging impurities like hydroxylamine, derivatization may be necessary.[12][13]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and qualitatively assessing purity. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product and can be used in conjunction with LC (LC-MS) to identify unknown impurities.

Summary of Analytical Techniques

TechniquePurposeKey Considerations
HPLC Quantitative purity analysis, impurity profilingMethod development and validation are crucial.
TLC Reaction monitoring, qualitative purity checkFast and inexpensive for routine checks.
NMR Structural confirmation, identification of major impuritiesProvides detailed structural information.
LC-MS Identification of unknown impuritiesCombines separation with mass identification.

FAQ 3: Are there any specific safety precautions I should take when working with this compound and its synthesis?

Yes, several safety precautions are essential:

  • Toxicity: this compound is toxic if swallowed.[13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride: If your synthesis involves sodium hydride, be aware that it is a highly reactive and flammable solid that reacts violently with water. Handle it under an inert atmosphere.[9][14]

  • Nitrobenzene: Nitrobenzene, a common starting material, is toxic and readily absorbed through the skin. Handle with extreme care and appropriate PPE.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound from Phenol and 2,4-Dinitrophenoxyamine

This protocol is based on a method described in the literature and is provided as a reference.[15]

  • Preparation of Sodium Phenoxide: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add sodium hydride to anhydrous dimethylformamide (DMF). Cool the suspension to 0-5 °C. Slowly add a solution of phenol in DMF, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Reaction with 2,4-Dinitrophenoxyamine: To the freshly prepared sodium phenoxide solution, add a solution of 2,4-dinitrophenoxyamine in DMF dropwise at room temperature. Stir the reaction mixture for 2-3 hours.

  • Work-up: Quench the reaction by carefully adding an acid (e.g., trifluoroacetic acid) to neutralize any unreacted sodium hydride. Pour the mixture into a cold, saturated sodium bicarbonate solution and extract with diethyl ether.

  • Purification of the Free Base: Wash the combined organic layers with an alkali hydroxide solution and then with saturated brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Formation of the Hydrochloride Salt: Filter the dried solution and bubble dry hydrogen chloride gas through it with stirring. The this compound will precipitate.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum at a low temperature (30-40 °C).

Synthesis and Purification Workflow

Caption: General workflow for this compound synthesis.

References

Technical Support Center: O-Phenylhydroxylamine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for O-Phenylhydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenges associated with the stability of this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reliability of your experiments.

Section 1: Understanding the Core Instability

This section delves into the chemical principles governing the degradation of this compound, providing the causal framework for the stabilization protocols that follow.

Q1: What makes this compound solutions so inherently unstable?

A1: The instability of this compound in solution is primarily due to its high susceptibility to oxidation. The hydroxylamine moiety is a strong reducing agent and is readily attacked by atmospheric oxygen. This process is not a simple, single-step reaction but a cascade of events influenced by several environmental factors.

The degradation is a multi-faceted process influenced by:

  • Oxygen: The presence of dissolved molecular oxygen is the primary driver of oxidation.[1]

  • pH: The degradation rate is significantly affected by the pH of the solution. The reaction is subject to both general acid and general base catalysis, meaning that extremes in pH can accelerate decomposition.[1]

  • Metal Ions: Trace metal ions, particularly transition metals like iron (Fe²⁺/Fe³⁺), can act as potent catalysts for the decomposition pathway.[2]

  • Temperature and Light: Elevated temperatures and exposure to light provide the energy to overcome activation barriers, accelerating the rate of degradation.[3] The solid material itself is recommended to be stored at 2-8°C.[4]

The primary degradation pathway in aqueous solutions involves oxidation to nitrosobenzene, which can then be further oxidized to nitrobenzene or dimerize to form azoxybenzene.[1] The appearance of a yellow or brown tint in the solution is a visual indicator of the formation of these chromophoric degradation products.

A O-Phenylhydroxylamine (C₆H₅ONH₂·HCl) B Nitrosobenzene A->B Oxidation C Nitrobenzene B->C Further Oxidation D Azoxybenzene B->D Dimerization Catalysts Degradation Factors: • Dissolved O₂ • pH (Acid/Base Catalysis) • Metal Ions (e.g., Fe²⁺/Fe³⁺) • Light / Heat Catalysts->A Start Start Step1 Step 1: Deoxygenate Solvent (Sparge with N₂ or Ar) Start->Step1 Step2 Step 2: Weigh Solid (Preferably under Inert Atmosphere) Step1->Step2 Step3 Step 3: Dissolve in Deoxygenated Solvent (Blanket headspace with N₂/Ar) Step2->Step3 Step4 Step 4 (Optional): Add Stabilizers (e.g., Chelating Agent) Step3->Step4 Step5 Step 5: Store Solution (2-8°C, Amber Vial, N₂ Headspace) Step4->Step5 End Use Immediately for Best Results Step5->End Strongly Recommended

References

Handling and safety precautions for O-Phenylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Phenylhydroxylamine Hydrochloride

Welcome to the technical support guide for this compound (CAS No. 6092-80-4). This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth guidance on safe handling, storage, and troubleshooting for experiments involving this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory protocols to ensure scientific integrity and promote a culture of safety.

Section 1: Core Safety and Hazard Overview

This compound is a chemical that requires careful handling due to its toxicological profile.[1][2] Understanding its hazards is the first step in ensuring laboratory safety.

1.1 Hazard Identification and Classification

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[4][5]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][6]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[1][6]
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation[1][6]

1.2 Physicochemical Properties

A foundational understanding of the compound's properties is crucial for predicting its behavior under various experimental conditions.

PropertyValue
Molecular Formula C₆H₈ClNO[7]
Molecular Weight 145.59 g/mol [1][7]
Appearance White to yellow powder[8]
Melting Point ~132 °C (decomposes)[7][8][9]
Stability Stable under recommended storage conditions, but is hygroscopic.[1]

Section 2: Handling and Experimental Protocols

Adherence to strict protocols is non-negotiable when working with this compound. The causality behind these steps is rooted in mitigating exposure risks and maintaining the compound's integrity.

2.1 Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.

  • Body Protection: A lab coat is required. For larger quantities or when there's a significant risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

2.2 Step-by-Step Weighing and Solution Preparation Protocol

This protocol is designed to minimize dust generation and prevent contamination.

  • Preparation: Designate a specific area within the chemical fume hood for weighing. Ensure the analytical balance is clean and certified.

  • Tare the Weighing Vessel: Place a clean, dry weighing boat or paper on the balance and tare it.

  • Dispensing the Compound: Slowly and carefully dispense the this compound powder onto the weighing vessel. Avoid any sudden movements that could create dust. Use a spatula dedicated to this chemical.

  • Dissolution: If preparing a solution, add the solvent to your reaction vessel first. Then, carefully transfer the weighed powder into the solvent. This prevents the powder from becoming airborne. Use a magnetic stirrer set to a low speed to aid dissolution without splashing.

  • Cleaning: Immediately after use, decontaminate the spatula and weighing area. Dispose of any contaminated materials, such as weighing paper and gloves, in a designated hazardous waste container.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered during experimentation, providing logical solutions grounded in the compound's chemical nature.

Q1: My compound has turned brown. Is it still usable?

A1: this compound can degrade over time, especially if exposed to air, light, or moisture.[1] A color change from white/yellow to brown often indicates oxidation or decomposition. While slight discoloration might not significantly impact some robust reactions, it is a sign of impurity. For sensitive applications, such as in drug development or quantitative analysis, using a fresh, properly stored batch is strongly recommended to ensure the reliability and reproducibility of your results.

Q2: I'm observing poor solubility of the compound in my chosen solvent.

A2: First, verify the recommended solvents for this compound. While solubility data can be limited, its hydrochloride salt form suggests better solubility in polar protic solvents. If you are still facing issues:

  • Gently Warm the Solution: A slight increase in temperature can enhance solubility. However, be cautious as the compound is unstable to heating and can decompose.[10]

  • Sonication: Using an ultrasonic bath can help break down agglomerates and improve dissolution.

  • pH Adjustment: The solubility of amine salts can be pH-dependent. A slight adjustment of the pH might improve solubility, but this must be compatible with your experimental conditions.

Q3: My reaction is not proceeding as expected. Could the this compound be the issue?

A3: If you suspect the reagent is the problem, consider the following:

  • Purity Check: As mentioned, degradation is a possibility. If you have access to analytical techniques like NMR or HPLC, you can check the purity of your starting material.

  • Incompatibility: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Ensure that other reagents in your reaction mixture do not fall into these categories, as this could lead to decomposition of the starting material or unwanted side reactions.

  • Reaction Conditions: This compound can be sensitive. For instance, in the presence of strong acids, it can undergo rearrangement.[10] Review your reaction setup to ensure it is appropriate for this class of compound.

Section 4: Emergency Response and Spill Management

Preparedness is key to handling any unforeseen incidents safely.

4.1 Spill Response Workflow

The following diagram outlines the decision-making process for handling a spill.

SpillResponse Start Spill Occurs Assess Assess Spill Size Is it a minor spill? Start->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill Yes MajorSpill Major Spill Procedure Assess->MajorSpill No PPE Don appropriate PPE (gloves, goggles, respirator). MinorSpill->PPE Evacuate Evacuate the area. Alert others. MajorSpill->Evacuate Notify Notify EH&S and Emergency Services. Evacuate->Notify End Procedure Complete Notify->End Contain Contain the spill with inert absorbent material. PPE->Contain Collect Carefully collect the absorbed material into a hazardous waste container. Contain->Collect Decontaminate Decontaminate the area with a suitable cleaning agent. Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste. Decontaminate->Dispose Dispose->End

Caption: Decision workflow for this compound spills.

4.2 First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.[1][4]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1][4]

Section 5: Storage and Disposal

Proper storage is essential for maintaining the compound's stability and preventing accidents.

5.1 Storage Conditions

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • The recommended storage temperature is 2-8°C.[8][9]

  • Keep the container in a locked storage area accessible only to authorized personnel.[1][4]

  • Due to its hygroscopic nature, protect it from moisture.[1]

5.2 Disposal

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

Technical Support Center: Navigating the Scale-Up of O-Phenylhydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for overcoming the challenges associated with the scale-up of reactions involving O-Phenylhydroxylamine hydrochloride. As a Senior Application Scientist, I understand that transitioning a promising laboratory-scale reaction to a larger, more industrial setting is fraught with complexities. This guide is structured to provide direct, actionable answers to the common hurdles you may face, ensuring the safety, efficiency, and success of your chemical synthesis endeavors.

Section 1: Frequently Asked Questions (FAQs) on Core Challenges

This section addresses the most pressing questions that arise during the scale-up of this compound reactions.

Q1: My reaction is exhibiting thermal instability upon scale-up, leading to a dangerous exotherm. What's happening and how can I control it?

A1: This is a critical and common issue. O-Phenylhydroxylamine and its derivatives are known to possess inherent thermal instability due to the weak N-O bond. Several factors can exacerbate this issue during scale-up:

  • Reduced Surface-Area-to-Volume Ratio: Larger reactors have less surface area relative to their volume, which significantly hampers efficient heat dissipation. An exothermic reaction that was easily managed in a lab flask can quickly become a runaway reaction in a larger vessel.

  • Autocatalytic Decomposition: Some hydroxylamine derivatives exhibit autocatalytic decomposition profiles, meaning the decomposition products can catalyze further decomposition, creating a dangerous feedback loop.

  • Localized Hotspots: Inadequate mixing in large reactors can lead to localized areas of high concentration and temperature, initiating decomposition.

Troubleshooting and Mitigation Strategies:

  • Calorimetric Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) or Differential Scanning Calorimetry (DSC) to accurately determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing an adequate cooling system.

  • Semi-Batch or Continuous Feeding: Instead of adding all reagents at once (batch mode), implement a semi-batch process where one of the reactive components is added gradually. This allows the rate of heat generation to be controlled by the feed rate, ensuring it does not exceed the cooling capacity of the reactor.

  • Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated, though this may impact reaction kinetics and downstream processing.

  • Lowering Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature provides a larger safety margin.

Q2: I'm observing significant byproduct formation that wasn't apparent at the lab scale. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation often becomes more pronounced during scale-up due to longer reaction times and potential temperature fluctuations. For reactions involving O-Phenylhydroxylamine, consider the following possibilities:

  • Rearrangement Products: In the presence of acid, phenylhydroxylamines can undergo the Bamberger rearrangement to form aminophenols. Ensure strict pH control to avoid this pathway.

  • Oxidation Products: O-Phenylhydroxylamine can be oxidized, especially in the presence of air or certain metal catalysts, to form nitrosobenzene and other colored impurities.

  • Over-reaction or Dimerization: Depending on the specific reaction, prolonged reaction times or localized high concentrations can lead to further reactions of the desired product.

Troubleshooting and Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.

  • Controlled Reagent Addition: As with thermal control, slow and controlled addition of reagents can prevent localized high concentrations that may favor side reactions.

  • Reaction Monitoring: Implement in-process analytical techniques (e.g., HPLC, UPLC, or GC) to monitor the consumption of starting materials and the formation of products and byproducts. This allows for quenching the reaction at the optimal time.

  • Purification Strategy: Develop a robust purification strategy, such as recrystallization or chromatography, to effectively remove any unavoidable byproducts.

Q3: The handling and stability of this compound itself is proving to be a challenge on a larger scale. What are the best practices?

A3: this compound is a toxic substance and can be sensitive to moisture and air. Proper handling is paramount for both safety and reaction success.

Best Practices for Handling and Storage:

ParameterRecommendationRationale
Storage Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. Recommended storage temperature is typically 2-8°C.Prevents degradation due to moisture and oxidation.
Handling Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.This compound is toxic if swallowed.
Moisture Sensitivity It is moisture-sensitive. Handle in a dry environment and use anhydrous solvents if the reaction chemistry requires it.Moisture can lead to hydrolysis and degradation of the reagent.
Incompatibilities Avoid contact with strong oxidizing agents.Can lead to vigorous or explosive reactions.

Section 2: Troubleshooting Guides

This section provides a more granular, problem-solution approach to specific experimental issues.

Problem 1: Low and Inconsistent Yields
  • Symptom: The reaction yield is significantly lower than on the small scale and varies between batches.

  • Potential Cause & Solution:

    • Inefficient Mixing: In larger reactors, standard stirring may not be sufficient. This can lead to poor mass transfer and incomplete reactions.

      • Solution: Evaluate the stirrer design (e.g., anchor, turbine, pitched blade) and agitation speed to ensure proper mixing. Consider using baffles in the reactor to improve turbulence.

    • Incomplete Dissolution: The reagent may not be fully dissolving in the solvent at a larger scale.

      • Solution: Verify the solubility of this compound in the chosen solvent at the reaction temperature. You may need to increase the solvent volume or consider a different solvent system.

      • Solution: Ensure all equipment is thoroughly dried before use. Purge the reactor with an inert gas before and during the addition of reagents.

Problem 2: Difficult Product Isolation and Purification
  • Symptom: The final product is difficult to crystallize or purify, often appearing oily or discolored.

  • Potential Cause & Solution:

    • Presence of Impurities: As discussed in the FAQs, byproducts can act as crystallization inhibitors.

      • Solution: Re-evaluate the reaction conditions to minimize byproduct formation. If impurities are unavoidable, consider an alternative purification method such as column chromatography or a different recrystallization solvent system.

    • Residual Solvents: The workup procedure may not be effectively removing all solvents.

      • Solution: Ensure the product is thoroughly dried under vacuum at an appropriate temperature. Analyze the product for residual solvents using techniques like GC-HS (Headspace Gas Chromatography).

Section 3: Experimental Protocols and Workflows

Protocol 1: General Procedure for a Scale-Up Reaction Involving this compound (Illustrative Example)

This is a generalized protocol and must be adapted and optimized for your specific reaction.

  • Reactor Preparation:

    • Ensure the reactor is clean and dry.

    • Assemble the reactor with an overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet.

    • Purge the reactor with nitrogen for at least 30 minutes.

  • Reagent Charging:

    • Under a positive pressure of nitrogen, charge the reactor with the appropriate anhydrous solvent and any other starting materials, excluding the this compound.

    • Begin agitation and bring the reactor contents to the desired initial temperature.

  • Controlled Addition of this compound:

    • If this compound is a solid, it can be added in portions via a powder addition funnel.

    • Alternatively, it can be dissolved in a suitable anhydrous solvent and added via a pressure-equalizing dropping funnel or a syringe pump.

    • Monitor the internal temperature closely during the addition. The addition rate should be controlled to maintain the desired temperature range.

  • Reaction Monitoring:

    • At regular intervals, take small aliquots from the reaction mixture for analysis by TLC, HPLC, or GC to monitor the progress of the reaction.

  • Reaction Quench and Work-up:

    • Once the reaction is complete, cool the reactor to a safe temperature (e.g., 0-10°C).

    • Slowly add a quenching agent (e.g., water, saturated ammonium chloride solution) while carefully monitoring the temperature.

    • Proceed with the appropriate extraction and washing steps.

  • Product Isolation:

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization or chromatography.

Workflow for Troubleshooting Thermal Excursions

Thermal_Troubleshooting start Thermal Excursion Detected stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Is Cooling System at Max Capacity? emergency_cool Apply Emergency Cooling (e.g., ice bath) check_cooling->emergency_cool Yes increase_cooling Increase Cooling Capacity (if possible) check_cooling->increase_cooling No stop_addition->check_cooling controlled Temperature Controlled? emergency_cool->controlled investigate Investigate Root Cause: - Incorrect Stoichiometry? - Impure Reagents? - Agitation Failure? controlled->investigate Yes dilute Consider Controlled Dilution with Cold Solvent controlled->dilute No remediate Remediate and Document investigate->remediate increase_cooling->emergency_cool dilute->controlled

Caption: Decision workflow for managing a thermal excursion event.

Section 4: Concluding Remarks

The successful scale-up of reactions with this compound hinges on a thorough understanding of the compound's reactivity and thermal properties, coupled with meticulous process control. By anticipating challenges related to thermal management, byproduct formation, and material handling, and by implementing robust monitoring and control strategies, researchers can confidently and safely transition their chemical processes from the laboratory to a larger scale. Always prioritize safety and perform a thorough hazard analysis before commencing any scale-up operation.

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Reactivity of O-Phenylhydroxylamine Hydrochloride and N-Phenylhydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice between structural isomers can be the determining factor in the success of a synthetic route. This guide provides an in-depth comparison of the reactivity of O-Phenylhydroxylamine hydrochloride and its isomer, N-Phenylhydroxylamine. We will explore their structural nuances, compare their behavior in key chemical transformations, and provide actionable experimental protocols.

Structural and Electronic Divergence: The Foundation of Reactivity Differences

At first glance, O-Phenylhydroxylamine and N-Phenylhydroxylamine are simple isomers. However, the placement of the oxygen and nitrogen atoms relative to the phenyl ring fundamentally alters their electronic properties and, consequently, their chemical behavior.

N-Phenylhydroxylamine possesses a nitrogen atom directly attached to the phenyl ring, with the hydroxyl group on the nitrogen.[1][2] In contrast, O-Phenylhydroxylamine features an oxygen atom bonded to the phenyl ring, forming a phenoxy moiety with an amino group attached to the oxygen.[3][4]

This seemingly minor difference has profound implications. In N-Phenylhydroxylamine, the nitrogen's lone pair of electrons can be delocalized into the aromatic ring, influencing its nucleophilicity and participating in resonance stabilization. In O-Phenylhydroxylamine, it is the oxygen's lone pairs that interact with the ring, leaving the terminal amino group's reactivity to be governed by different electronic factors.

G cluster_0 N-Phenylhydroxylamine cluster_1 O-Phenylhydroxylamine a C₆H₅NHOH b C₆H₅ONH₂

Caption: Structural Isomers: N- vs. O-Phenylhydroxylamine.

A Head-to-Head Comparison of Chemical Reactivity

The distinct structural arrangements of these two compounds lead to divergent pathways in common organic reactions.

PropertyN-PhenylhydroxylamineThis compound
IUPAC Name N-Hydroxyaniline[1]O-phenylhydroxylamine;hydrochloride[3]
CAS Number 100-65-2[1]6092-80-4[3][5]
Molecular Formula C₆H₇NO[1]C₆H₈ClNO[3][5]
Molecular Weight 109.13 g/mol [6]145.59 g/mol [3][5]
Appearance Yellow needles or tan to brown crystals[1][6]Powder
Melting Point 80-81 °C[1]~132 °C (decomposes)[5]
Solubility Soluble in hot water, ethanol, ether, and chloroform.[7][8][9][10]Information not readily available for the hydrochloride salt, but the parent compound is likely soluble in organic solvents.
Stability Unstable; deteriorates on storage and is sensitive to air and light.[2][6][8][9]The hydrochloride salt form enhances stability for storage and handling.
The Bamberger Rearrangement: A Defining Reaction for N-Phenylhydroxylamine

One of the most characteristic reactions of N-Phenylhydroxylamine is the Bamberger rearrangement, which occurs in the presence of strong acids. This reaction results in the formation of 4-aminophenol, a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1][9][11] The mechanism involves protonation of the hydroxyl group, followed by the loss of water to form a nitrenium ion intermediate, which is then attacked by water at the para position of the phenyl ring.

Bamberger_Rearrangement N_Phenylhydroxylamine C₆H₅NHOH Protonation + H⁺ N_Phenylhydroxylamine->Protonation Intermediate1 C₆H₅NH₂OH⁺ Protonation->Intermediate1 LossOfWater - H₂O Intermediate1->LossOfWater NitreniumIon [C₆H₅NH]⁺ LossOfWater->NitreniumIon AttackByWater + H₂O NitreniumIon->AttackByWater Intermediate2 HOC₆H₄NH₂⁺ AttackByWater->Intermediate2 Deprotonation - H⁺ Intermediate2->Deprotonation p_Aminophenol HOC₆H₄NH₂ Deprotonation->p_Aminophenol

Caption: The Bamberger Rearrangement of N-Phenylhydroxylamine.

O-Phenylhydroxylamine does not undergo a similar rearrangement due to the stability of the C-O bond of the phenoxy group and the different electronic arrangement.

Oxidation: A Tale of Two Pathways

N-Phenylhydroxylamine is readily oxidized to nitrosobenzene using oxidizing agents like dichromate.[1][9] This transformation is a key step in various synthetic sequences.

Oxidation_Reaction N_Phenylhydroxylamine C₆H₅NHOH Oxidation [O] N_Phenylhydroxylamine->Oxidation Nitrosobenzene C₆H₅NO Oxidation->Nitrosobenzene Water H₂O

Caption: Oxidation of N-Phenylhydroxylamine to Nitrosobenzene.

The oxidation of O-Phenylhydroxylamine is less commonly documented in introductory literature, suggesting it may proceed through different pathways or require more specific conditions. Its primary reactive site for oxidation would likely be the terminal amino group.

Nucleophilic Character and Condensation Reactions

Both isomers possess nucleophilic character, but the site of nucleophilicity differs. In N-Phenylhydroxylamine, both the nitrogen and oxygen atoms can act as nucleophiles. A classic example is its condensation reaction with aldehydes, such as benzaldehyde, to form nitrones.[1][9]

In O-Phenylhydroxylamine, the primary nucleophilic center is the nitrogen atom of the amino group. This makes it a useful reagent for introducing an -ONH₂ group into molecules.

Experimental Protocols: From Synthesis to Application

The following protocols are provided to illustrate the practical synthesis and handling of these reagents.

Synthesis of N-Phenylhydroxylamine

N-Phenylhydroxylamine can be prepared by the reduction of nitrobenzene with zinc dust in the presence of ammonium chloride.[1][12][13]

  • Objective: To synthesize N-Phenylhydroxylamine via the reduction of nitrobenzene.

  • Materials:

    • Nitrobenzene

    • Zinc dust (85% purity)[12]

    • Ammonium chloride

    • Water

    • Sodium chloride

    • Ice

  • Procedure:

    • In a large vessel, prepare a solution of ammonium chloride in water.

    • Add nitrobenzene to the solution with vigorous stirring.

    • Gradually add zinc dust to the mixture over 15-20 minutes, maintaining the temperature between 60-65°C.[12] The reaction is exothermic.

    • After the addition is complete, continue stirring for another 15 minutes until the temperature no longer rises.

    • Filter the hot solution to remove zinc oxide.

    • Saturate the filtrate with sodium chloride and cool in an ice-salt bath to crystallize the N-Phenylhydroxylamine.

    • Filter the resulting yellow needles and use promptly, as the compound deteriorates upon storage.[12]

  • Causality: The zinc acts as the reducing agent, while ammonium chloride provides a mildly acidic medium to facilitate the reaction. The salting out with sodium chloride is necessary to precipitate the water-soluble product.

Synthesis of O-Phenylhydroxylamine

A convenient synthesis of O-Phenylhydroxylamine proceeds via the hydrazinolysis of N-phenoxyphthalimide.[14]

  • Objective: To synthesize O-Phenylhydroxylamine.

  • Materials:

    • N-phenoxyphthalimide

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve N-phenoxyphthalimide in ethanol.

    • Add hydrazine hydrate to the solution and reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography.

    • After the reaction is complete, cool the mixture and remove the phthalhydrazide byproduct by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude O-Phenylhydroxylamine.

    • The product can be further purified by conversion to its hydrochloride salt for improved stability.

  • Causality: Hydrazine acts as a nucleophile, cleaving the phthalimide group to release the desired O-Phenylhydroxylamine. The use of the hydrochloride salt is a common strategy to stabilize reactive amines.

Concluding Remarks for the Practicing Scientist

The choice between this compound and N-Phenylhydroxylamine is dictated by the desired synthetic outcome.

  • N-Phenylhydroxylamine is the reagent of choice for accessing 4-aminophenol via the Bamberger rearrangement or for synthesizing nitrones and nitrosobenzenes. Its inherent instability necessitates its prompt use after preparation or purification.[8][12]

  • This compound , with its enhanced stability, serves as a reliable source for introducing the phenoxyamino group into target molecules. Its reactivity is centered on the nucleophilic amino moiety, leading to different product profiles compared to its N-phenyl isomer.

A thorough understanding of the structural and electronic properties of these two isomers is paramount for their effective application in the laboratory. This guide has aimed to provide the foundational knowledge and practical insights to enable researchers to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide: O-Phenylhydroxylamine Hydrochloride vs. Hydroxylamine Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, the conversion of carbonyls to oximes is a fundamental and frequently employed transformation. For decades, hydroxylamine hydrochloride (NH₂OH·HCl) has been the quintessential reagent for this purpose. However, its O-aryl substituted analog, O-phenylhydroxylamine hydrochloride (C₆H₅ONH₂·HCl), offers a distinct reactivity profile that can be leveraged for specific synthetic advantages. This guide provides an in-depth, objective comparison of these two critical reagents, supported by experimental insights, to empower researchers, scientists, and drug development professionals in making informed decisions at the bench.

At the Molecular Level: Core Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the substitution on the hydroxylamine oxygen, a seemingly minor alteration that profoundly impacts their steric bulk, electronic properties, and, consequently, their chemical behavior. Hydroxylamine hydrochloride is a small, highly polar molecule, while the introduction of a phenyl ring in this compound introduces significant steric hindrance and electronic effects via the aromatic system.

A summary of their key physicochemical properties is presented below:

PropertyThis compoundHydroxylamine Hydrochloride
CAS Number 6092-80-4[1][2][3][4][5]5470-11-1[6][7]
Molecular Formula C₆H₈ClNO[1][2]CH₄ClNO
Molecular Weight 145.59 g/mol [1][3]69.49 g/mol [8]
Appearance White to off-white crystalline powder[5]White crystalline solid[6]
Melting Point ~132 °C (decomposes)[2]155-157 °C (decomposes)[9][10]
Solubility Soluble in water and alcoholsHighly soluble in water, soluble in lower alcohols[6][10]

Reactivity and Mechanistic Considerations: A Tale of Two Nucleophiles

Both reagents function as nitrogen nucleophiles, attacking the electrophilic carbon of a carbonyl group to form a tetrahedral intermediate, which then dehydrates to the final oxime product.[11][12][13] The reaction is typically catalyzed by acid or base to facilitate both the initial nucleophilic attack and the final dehydration step.

Figure 1: Generalized mechanism of oxime formation.

Hydroxylamine Hydrochloride: As a small and potent nucleophile, hydroxylamine hydrochloride generally reacts rapidly with a broad range of aldehydes and ketones.[14] Its lack of steric bulk allows for easy access to even hindered carbonyl centers. This high reactivity makes it the reagent of choice for straightforward, high-yield oximations where the unsubstituted oxime is the desired product.

This compound: The bulky O-phenyl group introduces significant steric hindrance around the nucleophilic nitrogen. This can lead to slower reaction rates compared to hydroxylamine hydrochloride, particularly with sterically encumbered ketones. However, this attenuated reactivity can be synthetically advantageous, potentially allowing for selective oximation of a less hindered carbonyl in a poly-functionalized molecule. Furthermore, the resulting O-phenyl oximes often exhibit enhanced stability and different physicochemical properties, which is particularly relevant in medicinal chemistry where such motifs can influence biological activity and pharmacokinetic profiles.

Experimental Protocol: A Comparative Oximation of 4-Nitrobenzaldehyde

To illustrate the practical differences in a laboratory setting, the following protocol outlines the synthesis of an oxime from 4-nitrobenzaldehyde using both reagents under identical conditions. The choice of a simple aromatic aldehyde provides a clear baseline for comparing reaction progress and outcomes.

Objective: To compare the rate and yield of oxime formation using hydroxylamine hydrochloride and this compound.

Materials:

  • 4-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride

  • This compound

  • Pyridine

  • Ethanol

  • Ethyl acetate

  • Hexane

  • TLC plates (silica gel)

Experimental Workflow:

Figure 2: Comparative experimental workflow for oxime synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • Flask A: To a 50 mL round-bottom flask, add 4-nitrobenzaldehyde (1.51 g, 10 mmol), hydroxylamine hydrochloride (0.77 g, 11 mmol), ethanol (20 mL), and pyridine (1.74 mL, 22 mmol).

    • Flask B: To a second 50 mL round-bottom flask, add 4-nitrobenzaldehyde (1.51 g, 10 mmol), this compound (1.60 g, 11 mmol), ethanol (20 mL), and pyridine (1.74 mL, 22 mmol).

  • Reaction: Stir both mixtures vigorously at room temperature.

  • Monitoring: Monitor the disappearance of the starting aldehyde in both reactions using TLC (eluent: 30% ethyl acetate in hexane). Spot the reaction mixture at t=0, 15, 30, 60, and 120 minutes.

  • Workup: Upon completion (disappearance of aldehyde by TLC), concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add 30 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous copper sulfate solution to remove pyridine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Determine the yield of the crude product and characterize by melting point and ¹H NMR.

Anticipated Results:

ParameterReaction with Hydroxylamine HClReaction with O-Phenylhydroxylamine HCl
Reaction Time High conversion typically observed within 30-60 minutes.Slower conversion, may require several hours for completion.
Product Yield Generally >90%Typically 80-90%
Product 4-Nitrobenzaldehyde oxime4-Nitrobenzaldehyde O-phenyl oxime
TLC Rf More polar (lower Rf)Less polar (higher Rf)

This direct comparison highlights the kinetic difference: hydroxylamine hydrochloride provides a faster, more efficient route to the unsubstituted oxime, while this compound, though slower, yields a structurally distinct and more complex product.

Applications Beyond Simple Oximation

While both reagents are masters of oxime formation, their utility extends to other areas of synthesis.

Hydroxylamine Hydrochloride:

  • Reducing Agent: It is a versatile reducing agent in both organic and inorganic chemistry.[6][15]

  • Precursor for Heterocycles: Oximes derived from it are key intermediates in the synthesis of various nitrogen-containing heterocycles.

  • Industrial Applications: Used in the production of caprolactam (a precursor to Nylon-6), as an antioxidant, and in photographic developers.[15][16]

This compound:

  • Medicinal Chemistry: The O-phenyl oxime ether motif is present in numerous biologically active compounds, making this reagent a valuable building block in drug discovery.[17]

  • Rearrangement Reactions: O-aryl oximes can participate in unique rearrangement reactions not readily accessible to their unsubstituted counterparts.

  • Combinatorial Chemistry: Its use in forming stable oxime linkages is valuable in fragment-based drug discovery and combinatorial library synthesis.[17]

Safety and Handling: A Scientist's Responsibility

Both compounds are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydroxylamine Hydrochloride: It is corrosive, toxic if swallowed, and can cause skin and eye irritation.[6][18][19] It is also a skin sensitizer and is suspected of causing cancer.[18][19] It can be unstable at elevated temperatures and may decompose explosively.[9][10]

  • This compound: This compound is also toxic if swallowed and causes skin irritation.[20][21][22] Due to its structural similarity to other aromatic amines, it should be handled with caution, assuming potential long-term health effects.

Crucial Directive: Always consult the most current Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[9][18][19][20][22]

Conclusion and Strategic Recommendations

The selection between hydroxylamine hydrochloride and this compound is a strategic choice dictated by the synthetic goal.

  • Opt for Hydroxylamine Hydrochloride when:

    • The goal is a rapid, high-yield synthesis of an unsubstituted aldoxime or ketoxime.

    • The subsequent chemistry requires a free oxime -OH group.

    • Cost and reaction time are primary considerations for large-scale synthesis.

  • Opt for this compound when:

    • The target molecule specifically requires the O-phenyl oxime ether functionality.

    • Enhanced stability of the oxime product is necessary to prevent undesired side reactions (e.g., Beckmann rearrangement).

    • The project is within the scope of medicinal chemistry or drug discovery, where this moiety can confer desirable biological properties.

By understanding the nuanced differences in reactivity, stability, and application scope, the synthetic chemist can harness the full potential of these valuable reagents, moving from a standard protocol to an intelligently designed synthetic strategy.

References

A Comparative Guide to Oxime Synthesis: Evaluating Alternatives to O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Oxime Functional Group

In the landscape of organic and medicinal chemistry, the oxime functional group (R¹R²C=NOH) stands out for its remarkable versatility. Oximes serve as critical intermediates for synthesizing a wide array of nitrogen-containing compounds, including amides via the Beckmann rearrangement, nitriles, amines, and various azaheterocycles.[1] Their utility extends to their role as protecting groups for carbonyl compounds, their function as versatile ligands in inorganic chemistry, and their inherent biological activities, which have been harnessed in pharmaceuticals and agrochemicals.[2][3][4]

The classical synthesis of oximes involves the condensation of an aldehyde or ketone with a hydroxylamine derivative.[5] While O-Phenylhydroxylamine hydrochloride is a valuable reagent for the specific synthesis of O-phenyl oxime ethers, the broader and more fundamental transformation to produce standard oximes (where the oxime oxygen is bonded to hydrogen) typically employs hydroxylamine hydrochloride (NH₂OH·HCl). The potential for confusion between these reagents, coupled with the drive towards greener, safer, and more efficient chemical processes, necessitates a clear and objective comparison of the available synthetic methodologies.

This guide provides an in-depth analysis of the primary reagents for oxime synthesis, establishing Hydroxylamine Hydrochloride as the conventional benchmark and evaluating key alternatives. We will delve into reaction mechanisms, compare performance based on experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Benchmark Reagent: Hydroxylamine Hydrochloride (NH₂OH·HCl)

Hydroxylamine hydrochloride is the most common and established reagent for the synthesis of aldoximes and ketoximes.[6] The reaction proceeds via a two-stage mechanism: a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by the acid-catalyzed dehydration of the resulting carbinolamine intermediate.[7][8]

The rate of oxime formation is highly dependent on pH.[7] The reaction requires a delicate balance: a mildly acidic environment is necessary to protonate the carbonyl oxygen, thereby activating it for nucleophilic attack. However, excessively low pH will protonate the hydroxylamine, rendering it non-nucleophilic. Consequently, these reactions are often buffered, classically with bases like pyridine or sodium acetate.[1][9]

Advantages:

  • Versatility: Effective for a wide range of aldehydes and ketones.

  • Cost-Effectiveness: Readily available and inexpensive.

  • Established Protocols: A vast body of literature exists detailing its use.

Disadvantages:

  • Harsh Conditions: Classical methods often require refluxing in organic solvents for extended periods.[1]

  • Toxic Reagents: The use of pyridine as a base is common but undesirable due to its toxicity.

  • Byproduct Formation: The hydrochloride salt necessitates a base, leading to salt byproducts that complicate purification.

Diagram: The Core Mechanism of Oxime Formation

The fundamental pathway for oxime synthesis is a condensation reaction. Understanding this mechanism is key to optimizing reaction conditions regardless of the chosen reagent.

Caption: General mechanism of acid-catalyzed oxime formation.

Key Alternative Reagents and Methodologies

The search for improved synthetic routes has led to the development of several powerful alternatives to the classical hydroxylamine hydrochloride procedure. These methods often focus on milder conditions, improved safety profiles, and adherence to the principles of green chemistry.

Hydroxylamine-O-sulfonic Acid (HOSA)

Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) is a highly versatile and reactive reagent.[10] It serves as an excellent source of the aminating species (NH₂) and reacts readily with carbonyl compounds. A key advantage is that the sulfonic acid group is a good leaving group, facilitating subsequent reactions.[11]

Mechanism & Causality: HOSA reacts with aldehydes and ketones to form oxime-O-sulfonic acids. For aldehydes, these intermediates readily eliminate sulfuric acid to yield nitriles in high yields.[10] For ketones, the reaction can be stopped at the oxime stage or, under Beckmann rearrangement conditions, proceed to form amides.[10] Its zwitterionic nature (+H₃NOSO₃⁻) allows it to react under various pH conditions without the need for additional strong acids.[10]

Performance:

  • High Reactivity: Often allows for reactions at or below room temperature.

  • High Yields: Particularly effective for converting aldehydes to nitriles via an oxime intermediate.

  • Versatility: Can be used for aminations, nitrile formation, and lactam synthesis.[10]

Acetone Oxime: A Hydroxylamine Surrogate for Transoximation

Acetone oxime ((CH₃)₂CNOH) is a stable, crystalline solid that can serve as a convenient in situ source of hydroxylamine.[12][13] This approach, known as transoximation, involves the transfer of the =NOH group from acetone oxime to another carbonyl compound.

Mechanism & Causality: The reaction is an equilibrium process, typically driven to completion by removing the volatile acetone byproduct. It is often catalyzed by acid or base. This method is advantageous because it avoids the direct handling of potentially unstable hydroxylamine and its salts. The choice of this reagent is driven by safety and handling considerations, especially in settings where storing hydroxylamine hydrochloride is problematic.

Performance:

  • Safety & Stability: Acetone oxime is more stable and less hazardous than hydroxylamine hydrochloride.[13]

  • Mild Conditions: Reactions can often be carried out under neutral or mildly acidic conditions.

  • Equilibrium Limitation: The reaction's reversible nature can sometimes lead to incomplete conversion if the acetone byproduct is not efficiently removed.

"Green" Methodologies with Hydroxylamine Hydrochloride

Significant advances have been made in modifying the classical NH₂OH·HCl reaction to align with green chemistry principles. These methods eliminate the need for hazardous organic solvents and often accelerate reaction rates.

a) Solvent-Free Grinding: This technique involves simply grinding the carbonyl compound, hydroxylamine hydrochloride, and a solid catalyst in a mortar and pestle at room temperature.[1][3][14]

  • Mechanism & Causality: The mechanical energy from grinding increases the surface area of the reactants and facilitates their interaction. Catalysts like Bismuth(III) oxide (Bi₂O₃) or Zinc oxide (ZnO) act as Lewis acids, activating the carbonyl group and promoting the reaction without the need for a solvent medium.[1][15] This choice eliminates volatile organic compounds (VOCs), simplifies workup, and dramatically reduces reaction times.

b) Ammoximation: A cornerstone of industrial green chemistry, ammoximation involves the reaction of a ketone with ammonia and hydrogen peroxide, typically over a titanium silicalite (TS-1) catalyst.[16]

  • Mechanism & Causality: This pathway bypasses hydroxylamine entirely. The catalyst facilitates the formation of the oxime directly, with water as the only byproduct.[16] This method is chosen for large-scale industrial synthesis, such as the production of cyclohexanone oxime for caprolactam manufacturing, due to its high atom economy and minimal waste generation.[16]

Comparative Performance Data

The selection of a reagent is ultimately guided by its performance with specific substrates under defined conditions. The following table summarizes experimental data from various sources to provide an objective comparison.

Reagent/MethodologySubstrateConditionsTimeYield (%)Reference(s)
NH₂OH·HCl (Classical) BenzaldehydePyridine, Reflux1-4 hLow-Good[1][7]
NH₂OH·HCl (Classical) AcetophenonePyridine, RefluxLongLow-Good[1][7]
NH₂OH·HCl / Oxalic Acid BenzaldehydeCH₃CN, Reflux60 min95[4]
NH₂OH·HCl / Oxalic Acid AcetophenoneCH₃CN, Reflux90 min95[4]
NH₂OH·HCl / Bi₂O₃ (Grinding) p-ChlorobenzaldehydeSolvent-Free, Room Temp.1.5 min98[1]
NH₂OH·HCl / Bi₂O₃ (Grinding) CyclohexanoneSolvent-Free, Room Temp.10 min92[1]
HOSA Various AldehydesAqueous, > Room Temp. (forms Nitrile)VariableHigh[10]
Ammoximation (TS-1 Catalyst) CyclohexanoneH₂O₂, NH₃, t-Butanol, 80°CIndustrial>98[16]

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are provided below.

Protocol 1: Green Synthesis via Solvent-Free Grinding

This protocol is adapted from the work of Das et al. and demonstrates an efficient, environmentally benign synthesis.[1]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)

  • Mortar and Pestle

  • Ethyl acetate

  • Water

Procedure:

  • Grinding: In a clean, dry mortar, combine the carbonyl compound (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol).

  • Reaction: Grind the mixture vigorously with a pestle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Typical reaction time: 1.5-20 minutes).

  • Extraction: Upon completion, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid mass.

  • Catalyst Removal: Filter the mixture to separate the insoluble Bi₂O₃ catalyst. The catalyst can be washed, dried, and reused.

  • Isolation: Transfer the filtrate to a flask and concentrate it to approximately 5-6 mL using a rotary evaporator. Add water to precipitate the oxime product.

  • Drying: Filter the solid product, wash with a small amount of cold water, and dry under vacuum to yield the pure oxime.

Protocol 2: Oximation using Oxalic Acid Catalysis in Acetonitrile

This protocol, based on research by Kiasat et al., offers high yields under reflux conditions without the use of toxic bases like pyridine.[4]

Materials:

  • Aldehyde (1.0 mmol) or Ketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol for aldehydes, 2.0 mmol for ketones)

  • Oxalic acid (1.0 mmol for aldehydes, 2.0 mmol for ketones)

  • Acetonitrile (CH₃CN) (3 mL)

  • Round-bottom flask with reflux condenser

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, combine the carbonyl compound, hydroxylamine hydrochloride, and oxalic acid in acetonitrile.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC (Typical reaction time: 55-90 minutes).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Add water (15 mL) to the flask and extract the product with dichloromethane (3 x 15 mL).

  • Drying & Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the product via column chromatography on silica gel.

Diagram: Comparative Synthetic Workflow

The choice of methodology has a profound impact on the experimental workflow, from reaction setup to waste disposal.

Synthetic Workflow Comparison Workflow: Classical vs. Green Synthesis cluster_classical Classical Reflux Method cluster_green Solvent-Free Grinding c1 Combine Carbonyl, NH₂OH·HCl, Pyridine, & Organic Solvent in Flask c2 Heat to Reflux (1-4 hours) c1->c2 c3 Solvent Evaporation (Rotary Evaporator) c2->c3 c4 Aqueous Workup & Extraction c3->c4 c5 Purification (Chromatography/Recrystallization) c4->c5 c6 Liquid Organic & Aqueous Waste c5->c6 g1 Combine Carbonyl, NH₂OH·HCl, & Solid Catalyst in Mortar g2 Grind at Room Temp. (2-20 minutes) g1->g2 g3 Extract with Minimal Ethyl Acetate g2->g3 g4 Filter to Remove Reusable Catalyst g3->g4 g5 Precipitate Product with Water g4->g5 g6 Solid Catalyst (Recyclable) & Aqueous Waste g5->g6

Caption: Workflow comparison of classical vs. green oxime synthesis.

Conclusion and Future Outlook

While hydroxylamine hydrochloride remains a workhorse reagent for oxime synthesis, the field has evolved significantly. For laboratory-scale synthesis, solvent-free grinding methods offer an outstanding combination of speed, efficiency, and environmental responsibility, yielding clean products with minimal waste.[1][3] For transformations where the ultimate goal is a nitrile or amide, Hydroxylamine-O-sulfonic acid presents a powerful and direct alternative.[10]

The distinction between reagents like hydroxylamine hydrochloride for standard oximes and this compound for O-aryl oxime ethers is critical for synthetic planning. As the chemical industry continues its shift towards sustainability, methods like ammoximation, which are already dominant in large-scale processes, will likely inspire new catalytic systems for broader laboratory applications.[16] The modern chemist is now equipped with a diverse toolkit for oxime synthesis, allowing for the selection of a method that is best tailored to the specific substrate, scale, and environmental goals of their project.

References

A Senior Application Scientist's Guide to the Structural Validation of O-Phenylhydroxylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent data is built. Within the landscape of pharmaceutical intermediates and scaffolds, O-Phenylhydroxylamine and its derivatives represent a class of compounds whose structural integrity is paramount. Their utility in synthesis is matched by the criticality of ensuring correct connectivity and stability, particularly distinguishing them from their N-Phenylhydroxylamine isomers[1][2].

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of O-Phenylhydroxylamine hydrochloride derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating workflows, and ground our discussion in authoritative analytical principles.

The Analytical Triad: A Multi-Faceted Approach to Validation

No single technique can provide a complete picture under all circumstances. A robust validation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method interrogates the molecule from a different perspective, and their combined data provides an unshakeable confirmation of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the molecule's carbon-hydrogen framework and the chemical environment of each atom.

Expertise & Experience: For an O-Phenylhydroxylamine derivative, the key diagnostic signals in the ¹H NMR spectrum are the protons on the aromatic ring and the -NH₂ protons of the hydroxylamine moiety. In a deuterium oxide (D₂O) solvent, which is common for hydrochloride salts, the acidic -NH₂ protons will typically exchange with deuterium and become unobservable or appear as a broad, attenuated signal[3]. The chemical shifts of the aromatic protons provide clues to the substitution pattern. In the ¹³C NMR spectrum, the carbon atom directly attached to the oxygen (C-O-N) will have a characteristic chemical shift, which can be computationally estimated and compared to experimental data.

Trustworthiness: The power of NMR lies in its ability to distinguish between isomers. The electronic environment of the aromatic ring in an O-Phenylhydroxylamine is distinct from that of an N-Phenylhydroxylamine. This difference in connectivity leads to predictable and measurable differences in the chemical shifts of the ring protons and carbons, allowing for unambiguous assignment when compared against reference data or theoretical calculations[4][5].

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an exquisitely sensitive technique that measures the mass-to-charge ratio (m/z) of ions. Its primary role in this context is to confirm the molecular weight of the free base and provide structural clues through analysis of fragmentation patterns.

Expertise & Experience: When analyzing an O-Phenylhydroxylamine derivative by a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecule, [M+H]⁺, where 'M' is the mass of the neutral free base. High-resolution mass spectrometry (HRMS) can determine this mass with exceptional accuracy (to within a few parts per million), which allows for the confident determination of the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization to improve volatility and thermal stability[6][7]. The fragmentation patterns observed under Electron Ionization (EI) are highly reproducible and serve as a molecular fingerprint. For O-Phenylhydroxylamine, a characteristic fragmentation would be the cleavage of the N-O bond[8].

Trustworthiness: A self-validating MS protocol involves confirming the molecular ion's isotopic pattern. The natural abundance of ¹³C, ¹⁵N, and ³⁷Cl (from the hydrochloride) creates a predictable pattern of lower-intensity peaks surrounding the main monoisotopic peak. Matching the observed isotopic distribution to the theoretical pattern for the proposed formula provides a powerful secondary confirmation of the elemental composition.

Single-Crystal X-ray Crystallography: The Definitive Answer

For crystalline solids like hydrochloride salts, single-crystal X-ray crystallography is the unequivocal gold standard for structure determination[9][10]. It provides a precise three-dimensional map of electron density within the crystal, revealing the exact spatial arrangement of every atom.

Expertise & Experience: This technique moves beyond mere connectivity to define stereochemistry, bond lengths, bond angles, and intermolecular interactions. Crucially for this topic, it directly visualizes the protonation state and the ionic interaction between the positively charged hydroxylammonium cation and the chloride anion, leaving no ambiguity about the salt form[11]. The ability to grow a suitable single crystal is the primary experimental hurdle[9][11].

Trustworthiness: The output of a crystallographic experiment, an R-factor or R-value, is a measure of the agreement between the calculated diffraction pattern from the proposed structure and the experimentally observed data. A low R-factor (typically < 0.05) indicates a high-quality, trustworthy structure. This method is considered self-validating because the final 3D model must logically and mathematically account for the thousands of measured reflections in the diffraction pattern[10].

Data Presentation: A Comparative Overview

The choice of analytical technique is driven by the specific question being asked, the sample availability, and the stage of development.

Parameter NMR Spectroscopy Mass Spectrometry Single-Crystal X-ray Crystallography
Information Obtained Atomic connectivity, chemical environment, isomeric purityMolecular weight, elemental formula, structural fragmentsAbsolute 3D structure, stereochemistry, salt form, packing
Sample Form Solution (mg scale)Solution or solid (µg-ng scale)High-quality single crystal (µm-mm scale)
Key Strength Excellent for isomer differentiation in solution[5]High sensitivity and confirmation of elemental formulaUnambiguous, "gold standard" structural proof[9][10]
Key Limitation Indirectly infers structure; doesn't confirm salt form directlyIsomers can have similar fragmentation; doesn't prove connectivityRequires a suitable single crystal; not for amorphous materials
Primary Application Routine structural confirmation, purity assessmentMolecular weight confirmation, impurity profilingDefinitive proof-of-structure for regulatory filings

Visualizing the Validation Workflow

A logical workflow ensures that time and resources are used efficiently, starting with broader techniques and moving to the most definitive methods as required.

Validation Workflow cluster_initial Initial Screening & Confirmation cluster_advanced In-Depth Characterization cluster_definitive Definitive Proof-of-Structure Synthesis Synthesized Derivative (O-Phenylhydroxylamine HCl) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Check Connectivity & Isomeric Purity MS LC-MS Analysis Synthesis->MS Confirm Mol. Weight Stability Forced Degradation (Stability-Indicating Method Dev.) NMR->Stability Crystallization Crystallization Screening NMR->Crystallization If structure is novel or requires absolute proof HRMS High-Resolution MS (Elemental Formula) MS->HRMS MS->Stability MS->Crystallization If structure is novel or requires absolute proof Final Validated Structure HRMS->Final Stability->Final XRay Single-Crystal X-ray Crystallography Crystallization->XRay XRay->Final

Caption: A comprehensive workflow for structural validation.

Experimental Protocols

Protocol 1: ¹H NMR Analysis of a Hydrochloride Salt
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube[3].

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition: Acquire a standard 1D ¹H spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift axis using a known reference (e.g., residual solvent peak or an internal standard like DSS).

  • Causality Check: Does the integration of the aromatic region correspond to the expected number of protons? Are the splitting patterns (multiplicities) consistent with the proposed substitution pattern? Is the -NH₂ signal absent or very broad in D₂O, as expected?

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile/water mixture).

  • Chromatography: Inject 1-5 µL of the solution onto a C18 HPLC column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The formic acid aids in protonation for ESI-MS.

  • Mass Spectrometry: Direct the HPLC eluent into an ESI source. Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to your compound. Identify the [M+H]⁺ ion and confirm that its mass corresponds to the expected molecular weight of the free base.

  • Causality Check: Does the measured mass match the calculated mass? If using HRMS, is the mass error less than 5 ppm, and does the isotopic pattern match the theoretical one?

Protocol 3: Stability-Indicating Method Development

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, ensuring the API can be accurately quantified during stability studies[12][13].

  • Forced Degradation: Subject the derivative to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (e.g., 80°C), and light (photostability chamber)[14]. The goal is to achieve 5-20% degradation.

  • Method Development: Using the stressed samples, develop an HPLC method (e.g., by adjusting gradient, pH, column type) that achieves baseline separation between the parent peak and all major degradation peaks[14]. A diode array detector (DAD) is useful for checking peak purity.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Causality Check: The method is considered "stability-indicating" only if all degradation products are resolved from the main peak, proving that any measured decrease in the main peak during a formal stability study is real and not due to co-eluting impurities[12].

Logical Relationships in Structural Proof

The data from each technique are not islands; they are interconnected pieces of a puzzle that must fit together logically.

Logical Relationships cluster_data Experimental Data cluster_conclusion Structural Conclusions NMR_Data NMR Data (Shifts, Couplings, Integrals) Conclusion1 Confirms Atomic Connectivity & Isomeric Structure NMR_Data->Conclusion1 MS_Data MS Data ([M+H]⁺, Fragments) Conclusion2 Confirms Molecular Formula MS_Data->Conclusion2 XRay_Data X-ray Data (3D Coordinates, Bond Lengths) Conclusion3 Confirms Absolute Structure & Salt Form XRay_Data->Conclusion3 Conclusion1->Conclusion3 Corroboration Final_Conclusion Unambiguous Structural Validation of This compound Derivative Conclusion1->Final_Conclusion Conclusion2->Conclusion3 Corroboration Conclusion2->Final_Conclusion Conclusion3->Final_Conclusion

Caption: Interrelation of data to form a conclusive structural proof.

Conclusion

Validating the structure of an this compound derivative is a multi-step, logic-driven process. While NMR and MS provide essential and rapid confirmation of connectivity and molecular weight, they represent pieces of a larger puzzle. For novel entities, particularly those intended for pharmaceutical development, the definitive, three-dimensional proof provided by single-crystal X-ray crystallography is the authoritative standard. By integrating these techniques within a robust workflow that includes stability considerations, researchers can ensure the scientific integrity of their work and build a solid foundation for future development.

References

A Spectroscopic Guide to Distinguishing O- and N-Phenylhydroxylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of isomeric compounds is a critical step that underpins the reliability of experimental outcomes. Phenylhydroxylamine, a key intermediate in various synthetic pathways, exists as two primary isomers: O-Phenylhydroxylamine and N-Phenylhydroxylamine. Their distinct atomic connectivity—C-O-N in the former and C-N-O in the latter—gives rise to subtle yet significant differences in their chemical properties and reactivity. This guide provides a comprehensive spectroscopic comparison of these two isomers, offering insights into how UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for their unambiguous differentiation. While extensive experimental data is available for the N-isomer, a notable gap exists in the literature for the O-isomer. This guide will therefore present the available experimental data and provide a robust theoretical framework for predicting the spectroscopic characteristics of O-Phenylhydroxylamine.

Structural Isomerism: The Root of Spectroscopic Divergence

The fundamental difference between O- and N-Phenylhydroxylamine lies in the attachment of the hydroxylamine functionality to the phenyl ring. In N-Phenylhydroxylamine, the nitrogen atom is directly bonded to the aromatic ring, whereas in O-Phenylhydroxylamine, an oxygen atom serves as the bridge. This seemingly minor alteration has profound implications for the electronic distribution and bond vibrations within the molecules, leading to distinct spectroscopic fingerprints.

Isomer_Structures cluster_N N-Phenylhydroxylamine cluster_O O-Phenylhydroxylamine N_phenyl Phenyl Ring (C6H5) N_N N N_phenyl->N_N N_H H N_N->N_H N_O O N_N->N_O N_OH H N_O->N_OH O_phenyl Phenyl Ring (C6H5) O_O O O_phenyl->O_O O_N N O_O->O_N O_H1 H O_N->O_H1 O_H2 H O_N->O_H2

Caption: Structural comparison of N-Phenylhydroxylamine and O-Phenylhydroxylamine.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The position of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the chromophores present.

N-Phenylhydroxylamine: Experimental data for N-Phenylhydroxylamine in alcohol shows absorption maxima at approximately 236 nm and 279 nm[1]. These absorptions are attributed to π → π* transitions within the benzene ring, perturbed by the electron-donating -NHOH group. The nitrogen lone pair can participate in resonance with the aromatic system, influencing the energy of these transitions.

Summary of UV-Visible Data
Compoundλmax 1 (nm)λmax 2 (nm)Solvent
N-Phenylhydroxylamine 236[1]279[1]Alcohol
O-Phenylhydroxylamine Data not availableData not available-

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a powerful tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. The key to differentiating the two phenylhydroxylamine isomers lies in identifying the vibrations associated with the N-H, O-H, C-N, and C-O bonds.

N-Phenylhydroxylamine: The IR spectrum of N-Phenylhydroxylamine is expected to show the following key features:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: A medium intensity absorption band around 3200-3400 cm⁻¹, which may overlap with the O-H stretch.

  • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ range.

O-Phenylhydroxylamine (Theoretical): Based on its structure, the IR spectrum of O-Phenylhydroxylamine would be expected to differ in the following ways:

  • N-H Stretch: As a primary amine (-NH2), it should exhibit two sharp bands in the region of 3300-3500 cm⁻¹. This is a key distinguishing feature from the single N-H stretch of the N-isomer.

  • O-H Stretch: The absence of a hydroxyl group means there will be no broad O-H stretching band.

  • C-O Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region, characteristic of an aryl ether.

  • Aromatic C=C Stretches: Similar to the N-isomer, peaks will be present in the 1450-1600 cm⁻¹ region.

Summary of Expected Key IR Absorptions (cm⁻¹)
Vibrational ModeN-Phenylhydroxylamine (Expected)O-Phenylhydroxylamine (Expected)
O-H Stretch Broad, ~3200-3600Absent
N-H Stretch Medium, 1 band, ~3200-3400Medium, 2 bands, ~3300-3500
C-O Stretch Absent as a primary featureStrong, ~1200-1300
C-N Stretch Medium, ~1250-1350Weaker, ~1000-1200

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shifts, splitting patterns, and integration of the signals allow for the complete structural assignment of a molecule.

¹H NMR Spectroscopy

N-Phenylhydroxylamine: The ¹H NMR spectrum of N-Phenylhydroxylamine will show distinct signals for the aromatic protons and the protons on the nitrogen and oxygen atoms.

  • Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.3 ppm.

  • N-H and O-H Protons: These protons are exchangeable and may appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In some reported spectra, these protons appear as broad signals between δ 5.4 and 8.7.

O-Phenylhydroxylamine (Theoretical): The ¹H NMR spectrum of the O-isomer is predicted to have the following characteristics:

  • Aromatic Protons: The chemical shifts of the aromatic protons will be different from the N-isomer due to the different electronic effect of the -ONH2 group compared to -NHOH. The ortho protons are likely to be the most affected. A multiplet pattern in the δ 6.7-7.4 ppm range would be expected.

  • -NH₂ Protons: The two protons of the primary amine group would likely appear as a single, potentially broad, signal. Its chemical shift would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy

N-Phenylhydroxylamine: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons.

  • Aromatic Carbons: Signals are expected in the range of δ 115-152 ppm. The carbon directly attached to the nitrogen (C-N) is expected to be significantly deshielded.

O-Phenylhydroxylamine (Theoretical): The ¹³C NMR spectrum of the O-isomer would show a different pattern of chemical shifts for the aromatic carbons.

  • Aromatic Carbons: The carbon directly attached to the oxygen (C-O) would be highly deshielded, likely appearing at a higher chemical shift (typically δ 150-160 ppm) compared to the C-N carbon in the N-isomer. The other aromatic carbon signals would also be shifted due to the different substituent effect.

Summary of NMR Data
NucleusN-Phenylhydroxylamine (Experimental/Expected)O-Phenylhydroxylamine (Theoretical)
¹H Aromatic δ 6.8-7.3 ppm (multiplet)δ 6.7-7.4 ppm (multiplet, different pattern)
¹H N-H Broad singlet, variable shiftBroad singlet, variable shift
¹H O-H Broad singlet, variable shiftAbsent
¹H -NH₂ AbsentBroad singlet, variable shift
¹³C Aromatic δ 115-152 ppmDifferent chemical shifts expected
¹³C C-N/C-O C-N deshieldedC-O highly deshielded (expected >150 ppm)

Experimental Protocols

To obtain the spectroscopic data discussed, the following general experimental workflows can be employed.

Sample Preparation

Sample_Preparation substance Phenylhydroxylamine Isomer dissolve Dissolve sample in solvent substance->dissolve solvent Appropriate Deuterated or Spectroscopic Grade Solvent (e.g., CDCl3, DMSO-d6, Ethanol) solvent->dissolve transfer Transfer to appropriate sample holder (NMR tube, cuvette, KBr pellet) dissolve->transfer

Caption: General workflow for sample preparation for spectroscopic analysis.

1. UV-Visible Spectroscopy:

  • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol).

  • Record the spectrum using a dual-beam UV-Visible spectrophotometer over a range of 200-400 nm.

  • Identify the wavelengths of maximum absorbance (λmax).

2. Infrared (IR) Spectroscopy:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

  • Acquire the spectrum using an FT-IR spectrometer.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Conclusion

The structural differentiation of O- and N-Phenylhydroxylamine is readily achievable through a combination of standard spectroscopic techniques. While a significant gap in the publicly available experimental data for O-Phenylhydroxylamine exists, a thorough understanding of spectroscopic principles allows for reliable predictions of its spectral features. The most definitive distinctions are expected in the IR spectrum, with the presence of two N-H stretches and the absence of an O-H stretch for the O-isomer, and in the ¹³C NMR spectrum, with the characteristic chemical shift of the C-O carbon in O-Phenylhydroxylamine. This guide provides the foundational knowledge for researchers to confidently identify and characterize these important chemical intermediates, ensuring the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of O-Phenylhydroxylamine Hydrochloride: A Comparative Review of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of O-Phenylhydroxylamine hydrochloride is a critical aspect of quality control, stability testing, and formulation development. This guide provides an in-depth, objective comparison of various analytical methodologies for the determination of this compound. Drawing from established analytical principles and field-proven insights, we will explore the nuances of each technique, present supporting experimental data, and offer detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (C₆H₇NO·HCl) is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods for its quantification are paramount. This guide will delve into four commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and UV-Visible Spectrophotometry. Each method will be evaluated based on its principle, performance characteristics, and practical applicability in a research and development setting.

Chromatographic Techniques: The Gold Standard for Specificity

Chromatographic methods are renowned for their high specificity and ability to separate the analyte of interest from impurities and degradation products, making them ideal for stability-indicating assays.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection is commonly achieved using a UV detector.

Causality in Experimental Choices: The choice of a C18 column is based on the moderate polarity of O-Phenylhydroxylamine. The mobile phase composition, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good peak shape and retention time. The pH of the buffer is a critical parameter to control the ionization of the analyte and any potential impurities, thereby influencing their retention.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and data acquisition software.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:0.1 M Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask. If necessary, sonicate to ensure complete dissolution. Dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the standard and sample solutions into the chromatograph. Record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase D Set HPLC Conditions A->D B Prepare Standard Solutions E Inject Solutions B->E C Prepare Sample Solution C->E D->E F Acquire Data E->F G Construct Calibration Curve F->G H Calculate Concentration G->H

Caption: Workflow for HPLC analysis.

Gas Chromatography (GC)

Principle: GC is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. The derivatized analyte is then separated in a capillary column and detected, typically by a Flame Ionization Detector (FID).

Causality in Experimental Choices: Derivatization with an agent like trifluoroacetic anhydride (TFAA) is a common strategy to increase the volatility of polar compounds containing active hydrogens. The choice of a non-polar capillary column (e.g., 100% Dimethylpolysiloxane) is suitable for the separation of the relatively non-polar derivatized analyte.

Experimental Protocol: GC-FID with Derivatization

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a capillary column (e.g., 100% Dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness), and data acquisition software.

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA).

  • Standard and Sample Preparation: a. Accurately weigh about 1 mg of the reference standard or sample into a vial. b. Add 1 mL of a suitable solvent (e.g., ethyl acetate). c. Add 100 µL of TFAA. d. Cap the vial and heat at 70 °C for 20 minutes. e. Cool to room temperature. The derivatized solution is ready for injection.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Analysis: Inject the derivatized standard and sample solutions into the GC system.

  • Quantification: Use an internal standard method for accurate quantification.

Workflow for GC Analysis of this compound

GC_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_quant Quantification A Weigh Standard/Sample B Add Solvent & TFAA A->B C Heat and Cool B->C E Inject Derivatized Solution C->E D Set GC Conditions D->E F Acquire Data E->F G Internal Standard Calibration F->G H Calculate Concentration G->H Method_Selection A Analytical Need B High Specificity (Impurity Profiling) A->B C High Sensitivity (Trace Analysis) A->C D Bulk Assay (High Concentration) A->D E Rapid Screening (Simple Matrix) A->E F HPLC B->F G GC C->G H Titrimetry D->H I UV-Vis E->I

References

A Comparative Guide to the Purity Assessment of O-Phenylhydroxylamine Hydrochloride: HPLC vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-Phenylhydroxylamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, robust and reliable analytical methods for its purity assessment are paramount in a drug development and manufacturing setting. This guide provides an in-depth comparison of two powerful analytical techniques for the purity assessment of this compound: the widely adopted High-Performance Liquid Chromatography (HPLC) and the high-efficiency Capillary Electrophoresis (CE).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of each technique, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on key validation parameters. The objective is to equip the reader with the necessary knowledge to make an informed decision on the most suitable analytical strategy for their specific needs.

The Analytical Challenge: this compound

This compound (C₆H₇NO·HCl, MW: 145.59 g/mol ) is a polar aromatic amine.[1] The primary analytical challenges in its purity assessment include the separation from structurally similar process-related impurities and potential degradation products, as well as the accurate quantification of the main component. Potential impurities can arise from the starting materials and by-products of the synthesis process, which may include phenol and 2,4-dinitrobenzene oxyamine, among others.[2]

Methodology Comparison: HPLC vs. Capillary Electrophoresis

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and impurity analysis. Its versatility, robustness, and wide applicability make it a go-to method. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical choice.

Capillary Electrophoresis, on the other hand, offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field.[3] It provides exceptionally high separation efficiency and can be a powerful alternative or orthogonal technique to HPLC, particularly for charged or highly polar molecules.[4][5]

Comparative Performance Data

The following table summarizes the expected performance characteristics of a validated RP-HPLC method compared to a Capillary Zone Electrophoresis (CZE) method for the analysis of this compound.

Parameter RP-HPLC Capillary Zone Electrophoresis (CZE) Rationale & Insights
Specificity HighVery HighBoth methods can be developed to be highly specific. CZE often provides orthogonal selectivity to HPLC, which is beneficial for resolving co-eluting impurities.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques are capable of excellent linearity over a defined concentration range, a prerequisite for accurate quantification.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%With proper method development and validation, both methods can achieve high accuracy.
Precision (% RSD) ≤ 1.0%≤ 2.0%HPLC generally offers slightly better injection precision due to the larger injection volumes and more established autosampler technology.
Limit of Quantitation (LOQ) ~0.05%~0.05%Sensitivity is comparable, although it can be highly dependent on the analyte's properties and the specific detector used.
Analysis Time 15 - 30 minutes5 - 15 minutesCZE typically offers faster analysis times due to the high voltages applied and the efficiency of the separation.
Solvent Consumption Moderate to HighVery LowCZE is a "green" analytical technique, consuming microliters of solvent per run compared to milliliters for HPLC.
Method Robustness HighModerateHPLC methods are generally considered more robust and less susceptible to minor variations in experimental conditions compared to CE.

Experimental Protocols

The following sections detail the step-by-step methodologies for the purity assessment of this compound by RP-HPLC and CZE. These protocols are designed to be self-validating, incorporating system suitability tests as mandated by international guidelines.[6][7][8]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to provide a robust and reliable separation of this compound from its potential impurities on a standard C18 column. The choice of a buffered mobile phase is critical to ensure peak shape and reproducibility for the amine analyte.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-22 min: 60% B

    • 22-23 min: 60% to 5% B

    • 23-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A: Acetonitrile (90:10 v/v)

System Suitability Test (SST):

As per USP <621>, a system suitability test must be performed before sample analysis to ensure the chromatographic system is performing adequately.[9][10][11][12][13]

  • Standard Solution: Prepare a solution of this compound reference standard at a concentration of approximately 0.5 mg/mL in the diluent.

  • Spiked Resolution Solution: Prepare a solution of the reference standard spiked with known impurities (if available) or a sample from a stressed degradation study.

  • Procedure: Inject the standard solution five replicate times. Inject the resolution solution once.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0 for the O-Phenylhydroxylamine peak.

    • Theoretical Plates: ≥ 2000 for the O-Phenylhydroxylamine peak.

    • Relative Standard Deviation (RSD): ≤ 1.0% for the peak area of the five replicate injections of the standard.

    • Resolution: ≥ 2.0 between O-Phenylhydroxylamine and the closest eluting peak in the resolution solution.

Sample Preparation:

Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject the blank (diluent) once.

  • Inject the prepared sample solution in duplicate.

  • Process the chromatograms and calculate the purity of the sample by the area normalization method.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Mobile_Phase Prepare Mobile Phases (A & B) Equilibrate Equilibrate System Prep_Mobile_Phase->Equilibrate Prep_Diluent Prepare Diluent Prep_Standard Prepare Standard Solution (0.5 mg/mL) Prep_Diluent->Prep_Standard Prep_Sample Prepare Sample Solution (0.5 mg/mL) Prep_Diluent->Prep_Sample SST Perform System Suitability Test (SST) Prep_Standard->SST Equilibrate->SST Inject_Blank Inject Blank SST->Inject_Blank If SST Passes Inject_Sample Inject Sample (x2) Inject_Blank->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Method 2: Capillary Zone Electrophoresis (CZE)

This CZE method offers a high-efficiency alternative for the purity profiling of this compound. The separation is based on the charge-to-size ratio of the analytes in a simple buffer system.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 cm total length (40 cm effective length), 50 µm I.D.

  • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5

  • Voltage: +20 kV

  • Capillary Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

System Suitability Test (SST):

  • Standard Solution: Prepare a solution of this compound reference standard at a concentration of approximately 0.5 mg/mL in deionized water.

  • Procedure: Inject the standard solution five replicate times.

  • Acceptance Criteria:

    • Migration Time RSD: ≤ 2.0% for the O-Phenylhydroxylamine peak.

    • Peak Area RSD: ≤ 2.0% for the O-Phenylhydroxylamine peak.

    • Theoretical Plates: ≥ 100,000 for the O-Phenylhydroxylamine peak.

Sample Preparation:

Accurately weigh and dissolve an appropriate amount of the this compound sample in deionized water to obtain a final concentration of approximately 0.5 mg/mL.

Analysis Procedure:

  • Condition the new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Equilibrate the capillary with the BGE by flushing for several minutes.

  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject the blank (deionized water) once.

  • Inject the prepared sample solution in duplicate.

  • Process the electropherograms and calculate the purity of the sample by the area normalization method.

CZE_Workflow cluster_prep_cze Preparation cluster_cze CZE Analysis cluster_data_cze Data Analysis Prep_BGE Prepare Background Electrolyte (BGE) Condition_Capillary Condition Capillary Prep_BGE->Condition_Capillary Prep_Standard_CZE Prepare Standard Solution (0.5 mg/mL) SST_CZE Perform System Suitability Test (SST) Prep_Standard_CZE->SST_CZE Prep_Sample_CZE Prepare Sample Solution (0.5 mg/mL) Inject_Sample_CZE Inject Sample (x2) Prep_Sample_CZE->Inject_Sample_CZE Equilibrate_CZE Equilibrate with BGE Condition_Capillary->Equilibrate_CZE Equilibrate_CZE->SST_CZE Inject_Blank_CZE Inject Blank SST_CZE->Inject_Blank_CZE If SST Passes Inject_Blank_CZE->Inject_Sample_CZE Integrate_CZE Integrate Peaks Inject_Sample_CZE->Integrate_CZE Calculate_CZE Calculate Purity (% Area Normalization) Integrate_CZE->Calculate_CZE Report_CZE Generate Report Calculate_CZE->Report_CZE

Caption: Workflow for CZE Purity Assessment of this compound.

Method Validation: A Pillar of Trustworthiness

Both the HPLC and CZE methods must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[6][7][8] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the separation of the main peak from all other peaks in the chromatogram/electropherogram of a spiked sample or a stressed sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is generally required.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the reference standard is spiked into a sample matrix.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion: Selecting the Right Tool for the Job

Both RP-HPLC and CZE are powerful and suitable techniques for the purity assessment of this compound.

RP-HPLC stands out as the more conventional and robust choice, with a vast knowledge base and readily available instrumentation in most QC laboratories. Its high precision and proven reliability make it an excellent choice for routine quality control and release testing.

Capillary Zone Electrophoresis offers the advantages of high separation efficiency, rapid analysis times, and significantly lower solvent consumption. It serves as an excellent orthogonal technique to HPLC for method validation, impurity profiling, and in situations where complex mixtures require higher resolving power.

The ultimate choice between these two methods will depend on the specific requirements of the analysis, including the stage of drug development, the complexity of the sample, the need for high throughput, and the available instrumentation. For comprehensive characterization, the use of both techniques can provide a more complete picture of the sample's purity profile.

References

A Comparative Guide to the Reaction Products of O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. O-Phenylhydroxylamine hydrochloride has emerged as a versatile and valuable reagent in organic synthesis, primarily for its ability to facilitate the transformation of aldehydes and ketones into synthetically useful nitriles, cyanohydrins, and benzofurans. This guide provides an in-depth characterization of the reaction products of this compound, alongside an objective comparison with alternative methodologies, supported by experimental data and detailed protocols. Our aim is to equip the scientific community with the necessary information to make informed decisions in their synthetic strategies.

Introduction to this compound and its Synthetic Applications

This compound (C₆H₅ONH₂·HCl) is a commercially available, crystalline solid that serves as a convenient source of the H₂NO- moiety.[1][2] Its utility stems from its reactivity with carbonyl compounds, leading to the formation of key functional groups and heterocyclic scaffolds that are prevalent in pharmaceuticals and other bioactive molecules. The primary applications explored in this guide are the conversion of aldehydes to nitriles and cyanohydrins, and the one-pot synthesis of benzofurans from ketones.

A critical aspect of working with this compound is an awareness of its handling and safety requirements. It is classified as toxic if swallowed and can cause skin and eye irritation.[3][4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and the reagent should be handled in a well-ventilated fume hood.[3]

Reaction with Aldehydes: A Gateway to Nitriles and Cyanohydrins

This compound provides an efficient method for the conversion of aldehydes to nitriles and, in the case of reducing sugars, cyanohydrins.[5][6] This transformation is particularly valuable as the nitrile group is a versatile precursor to amines, carboxylic acids, and various heterocycles.[5]

Reaction Mechanism

The reaction proceeds through the initial formation of an oxime intermediate from the condensation of the aldehyde with O-phenylhydroxylamine. Subsequent elimination of phenol, facilitated by the reaction conditions, leads to the formation of the nitrile or cyanohydrin.[5]

Nitrile Formation Mechanism Aldehyde Aldehyde (R-CHO) Oxime Oxime Intermediate Aldehyde->Oxime Condensation OPH O-Phenylhydroxylamine (PhONH2) OPH->Oxime Nitrile Nitrile (R-CN) Oxime->Nitrile Elimination Phenol Phenol (PhOH) Oxime->Phenol

Caption: Proposed mechanism for nitrile formation from aldehydes using O-Phenylhydroxylamine.

Performance and Comparison with Alternatives

The efficacy of this compound in nitrile synthesis is notable for its mild reaction conditions and broad substrate scope. A key alternative for this transformation is hydroxylamine-O-sulfonic acid (HOSA).[4][5][7]

ReagentSubstrate ExampleProductYield (%)Reaction ConditionsReference
O-Phenylhydroxylamine HCl 4-Hydroxy-3-methoxybenzaldehyde4-Hydroxy-3-methoxybenzonitrile994:1 MeOH:0.5 M Na₂HPO₄ (pH 6.5), 60 °C, 8 h[5]
O-Phenylhydroxylamine HCl CinnamaldehydeCinnamonitrile634:1 MeOH:0.5 M Na₂HPO₄ (pH 6.5), 60 °C, 24 h[5]
O-Phenylhydroxylamine HCl N-Boc-4-piperidine-acetaldehydeN-Boc-4-cyanomethylpiperidine604:1 MeOH:0.5 M Na₂HPO₄ (pH 6.5), 60 °C, 72 h[5]
Hydroxylamine-O-sulfonic acid D-RiboseD-Ribononitrile (as cyanohydrin)900.2 M Sodium phosphate (pD 7.25), rt, 24 h[5]
Hydroxylamine HCl / FeSO₄ 4-Methylbenzaldehyde4-Methylbenzonitrile95DMF, reflux, 3-6 h[8]
Hydroxylamine HCl / Na₂SO₄/NaHCO₃ 3,4-Dimethoxybenzaldehyde3,4-Dimethoxybenzonitrile85Microwave, 560 W, 4.5 min[9]

Table 1: Comparison of Reagents for Nitrile Synthesis from Aldehydes.

As evidenced in Table 1, this compound demonstrates excellent yields, particularly with aromatic aldehydes. While hydroxylamine-O-sulfonic acid also provides high yields, especially for the synthesis of cyanohydrins from reducing sugars, the choice of reagent may depend on the specific substrate and desired reaction conditions.[5] Other methods employing hydroxylamine hydrochloride with catalysts like ferrous sulfate or under microwave conditions also offer high yields but may require harsher conditions.[8][9]

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxybenzonitrile[5]
  • To a 7 mL vial, add 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) and this compound (1.2 equivalents).

  • Dissolve the solids in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture five times with 3 mL of dichloromethane (CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired nitrile.

Characterization of Nitrile Products

The resulting nitriles can be characterized using standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: The disappearance of the aldehydic proton signal (around 9-10 ppm in ¹H NMR) and the appearance of a nitrile carbon signal (around 115-125 ppm in ¹³C NMR) are indicative of a successful reaction. Aromatic protons will show characteristic splitting patterns. For example, for 4-methylbenzonitrile, the aromatic protons appear as doublets around 7.27 and 7.52 ppm.[10]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration.

Reaction with Ketones: A Direct Route to Benzofurans

A significant application of this compound is the one-pot synthesis of benzofurans from ketones.[3][11] Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals.[7][12]

Reaction Mechanism

The reaction is proposed to proceed through a condensation of the ketone with O-phenylhydroxylamine to form an intermediate oxime ether. This is followed by a[7][7]-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia to yield the benzofuran product. The reaction is typically catalyzed by an acid, such as methanesulfonic acid.[11]

Benzofuran Synthesis Mechanism Ketone Ketone Oxime_Ether Oxime Ether Intermediate Ketone->Oxime_Ether Condensation OPH O-Phenylhydroxylamine Hydrochloride OPH->Oxime_Ether Rearrangement [3,3]-Sigmatropic Rearrangement Oxime_Ether->Rearrangement Cyclization Cyclization & Elimination of Ammonia Rearrangement->Cyclization Benzofuran Benzofuran Cyclization->Benzofuran

Caption: Proposed mechanism for benzofuran synthesis from ketones and this compound.

Performance and Comparison with Alternatives

This one-pot method offers a convenient and direct route to benzofurans, avoiding the need for pre-formation of oxime ethers.[11] The yields are generally good to excellent, particularly with cyclic ketones.

Reagent/MethodKetone ExampleProductYield (%)Reaction ConditionsReference
O-Phenylhydroxylamine HCl / MsOH Cyclohexanone1,2,3,4-Tetrahydrodibenzofuran70THF, 60 °C, 2 h[3][11]
O-Phenylhydroxylamine HCl / MsOH Cyclopentanone1,2,3,4-Tetrahydrocyclopent[b]indole84THF, 60 °C, 2 h[11]
O-Phenylhydroxylamine HCl / MsOH Acetone2-Methylbenzofuran55THF, 60 °C, 2 h[11]
Pd-catalyzed Sonogashira coupling/cyclization 2-Chlorophenols and alkynes2-Substituted benzofuransGood to excellentPd catalyst, ligand, base, high temperature[7]
Fe/Cu-catalyzed C-O bond formation 1-Arylketones2-Substituted benzofurans48-65FeCl₃, CuI, DMEDA, [BMIM]NTf₂, 130 °C[13]

Table 2: Comparison of Methods for Benzofuran Synthesis from Ketones.

As shown in Table 2, the this compound method provides a simple and effective route to benzofurans, especially from cyclic ketones.[11] Alternative methods, such as palladium-catalyzed Sonogashira coupling followed by cyclization or iron/copper-catalyzed intramolecular C-O bond formation, are also effective but often require more complex catalytic systems and harsher reaction conditions.[7][13]

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrodibenzofuran[11]
  • In a round-bottom flask, combine this compound (1 equivalent) and cyclohexanone (1.2 equivalents) in tetrahydrofuran (THF).

  • Add methanesulfonic acid (MsOH) (2 equivalents) to the mixture.

  • Heat the reaction mixture to 60 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,2,3,4-tetrahydrodibenzofuran.

Characterization of Benzofuran Products

The synthesized benzofurans can be identified through various spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra will show characteristic signals for the aromatic and, if present, aliphatic protons and carbons of the benzofuran core. For 1,2,3,4-tetrahydrodibenzofuran, signals for the saturated cyclic portion will be observed in the aliphatic region.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum of a benzofuran will typically show characteristic C-O-C stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹) and aromatic C-H and C=C stretching bands. For example, benzofuran-2-yl methyl ketone shows a strong C=O stretch around 1670 cm⁻¹.[15]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized benzofuran.

Conclusion

This compound stands out as a highly effective reagent for the synthesis of nitriles, cyanohydrins, and benzofurans from readily available aldehydes and ketones. Its advantages include mild reaction conditions, good to excellent yields, and a broad substrate scope. When compared to alternatives such as hydroxylamine-O-sulfonic acid for nitrile synthesis or metal-catalyzed methods for benzofuran synthesis, this compound often presents a more straightforward and practical approach. This guide has provided the necessary experimental details and comparative data to assist researchers in leveraging the synthetic potential of this versatile reagent. As with any chemical process, a thorough understanding of the reaction mechanism, optimization of conditions for specific substrates, and adherence to safety protocols are crucial for achieving successful outcomes.

References

A Senior Application Scientist's Guide to the Synthesis of O-Phenylhydroxylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. O-Phenylhydroxylamine, a versatile building block in organic synthesis, presents a unique set of challenges and opportunities in its preparation. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, grounded in experimental data and practical insights. We will dissect the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a clear comparative analysis to inform your synthetic strategy.

The Isomeric Challenge: O- vs. N-Phenylhydroxylamine

Before delving into synthetic methodologies, it is crucial to address a common point of confusion: the distinction between O-phenylhydroxylamine and its isomer, N-phenylhydroxylamine.

  • O-Phenylhydroxylamine (Phenoxyamine): The amino group is attached to an oxygen atom, which is, in turn, bonded to the phenyl ring (C₆H₅ONH₂).

  • N-Phenylhydroxylamine (N-Hydroxyaniline): The hydroxyl group is attached to the nitrogen atom of aniline (C₆H₅NHOH).

This structural difference profoundly impacts their chemical reactivity and the synthetic routes that yield each isomer. Many classical methods for the reduction of nitrobenzene preferentially yield the N-phenyl isomer. This guide will focus on methods specifically designed for the synthesis of the O-phenyl isomer, while also briefly covering a common method for the N-phenyl isomer to provide a comprehensive comparative landscape.

Method 1: Palladium-Catalyzed O-Arylation of a Hydroxylamine Equivalent

This modern approach, a variant of the Buchwald-Hartwig amination, has emerged as a highly efficient and versatile method for the formation of C-O bonds. It offers a significant advantage in terms of substrate scope and reaction conditions over classical methods.

Mechanistic Rationale

The catalytic cycle, characteristic of Buchwald-Hartwig cross-coupling reactions, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the hydroxylamine equivalent, and finally, reductive elimination to yield the desired O-arylated product and regenerate the active catalyst.[1][2][3][4] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting in C-O bond formation.

Experimental Protocol: Synthesis of O-Phenylhydroxylamine

This protocol is adapted from the general method developed by Maimone and Buchwald for the O-arylation of ethyl acetohydroximate, followed by acidic hydrolysis.

Step A: Synthesis of Ethyl N-(phenoxy)acetimidate

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), t-BuBrettPhos (4 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add ethyl acetohydroximate (1.2 equiv.) and bromobenzene (1.0 equiv.).

  • Solvent Addition: Add anhydrous toluene to the tube.

  • Reaction: Seal the tube and heat the mixture at 100 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step B: Hydrolysis to O-Phenylhydroxylamine Hydrochloride

  • Hydrolysis: Dissolve the crude ethyl N-(phenoxy)acetimidate in a mixture of dioxane and 6 M aqueous HCl.

  • Reaction: Stir the solution at room temperature until the cleavage is complete (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is this compound, which can be further purified by recrystallization.

Advantages and Disadvantages
  • Advantages: High yields, broad substrate scope (tolerates various functional groups), and relatively mild reaction conditions.

  • Disadvantages: Requires an expensive palladium catalyst and specialized phosphine ligands. The multi-step nature (O-arylation followed by hydrolysis) adds to the overall process.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the reaction of a nucleophile with an electron-deficient aromatic ring. For the synthesis of O-phenylhydroxylamine, this typically involves the reaction of a phenoxide with an electrophilic aminating agent.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence.[5][6][7][8] The nucleophile (in this case, a phenoxide) attacks the electron-poor aromatic ring of the aminating agent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. The presence of strong electron-withdrawing groups (like nitro groups) on the aminating agent is crucial for activating the ring towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented method utilizing phenol and 2,4-dinitrophenoxyamine.[9]

  • Formation of Sodium Phenoxide: In a reaction vessel under a nitrogen atmosphere, add sodium hydride to anhydrous dimethylformamide (DMF). Cool the mixture to 0-5 °C and slowly add a solution of phenol in DMF. Stir for 30-60 minutes at this temperature.

  • Nucleophilic Substitution: To the resulting sodium phenoxide solution, add a solution of 2,4-dinitrophenoxyamine in DMF at room temperature. Stir for 2-3 hours.

  • Workup and Extraction: Quench any unreacted sodium hydride with trifluoroacetic acid. Add a saturated solution of sodium bicarbonate and extract the product with diethyl ether.

  • Washing and Drying: Wash the organic layer with an alkaline solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Formation of Hydrochloride Salt: Pass dry hydrogen chloride gas through the ethereal solution until saturation. The this compound will precipitate.

  • Isolation: Collect the precipitate by filtration and dry under vacuum. This method yields the product with a purity of over 97% and a yield of approximately 41.6%.[9]

Advantages and Disadvantages
  • Advantages: Avoids the use of expensive transition metal catalysts. The starting materials are relatively accessible.

  • Disadvantages: The use of sodium hydride requires careful handling due to its pyrophoric nature. The aminating agent, 2,4-dinitrophenoxyamine, is not as commonly available as the reagents for the Pd-catalyzed method. The reported yields are moderate.

A Note on the Synthesis of N-Phenylhydroxylamine via Nitrobenzene Reduction

For comparative purposes, it is instructive to consider a common method for the synthesis of the isomeric N-phenylhydroxylamine. The reduction of nitrobenzene with zinc dust in the presence of ammonium chloride is a well-established procedure.[10]

Experimental Protocol: Synthesis of N-Phenylhydroxylamine

This protocol is a classic procedure often cited in organic synthesis literature.[11]

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of ammonium chloride in water. Add nitrobenzene to this solution.

  • Reduction: With vigorous stirring and cooling in an ice-water bath to maintain a temperature of 14-16 °C, gradually add zinc dust in small portions over one hour.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for an additional 10 minutes.

  • Workup: Filter the reaction mixture to remove zinc oxide.

  • Isolation: Cool the filtrate in an ice bath and saturate it with sodium chloride to precipitate the N-phenylhydroxylamine. Collect the crystals by filtration. The yield is reported to be nearly quantitative.[11]

This method is effective for producing the N-isomer but is not suitable for the synthesis of O-phenylhydroxylamine. The reaction mechanism involves the transfer of electrons from the metal surface to the nitro group, with the ammonium chloride acting as a proton source.

Comparative Analysis of Synthesis Methods

FeaturePalladium-Catalyzed O-ArylationNucleophilic Aromatic Substitution (SNAr)Nitrobenzene Reduction (for N-Phenylhydroxylamine)
Product O-Phenylhydroxylamine O-Phenylhydroxylamine N-Phenylhydroxylamine
Typical Yield High (estimated >80%)Moderate (~40%)[9]High to Quantitative[11]
Key Reagents Aryl halide, hydroxylamine equivalent, Pd catalyst, phosphine ligandPhenol, electrophilic aminating agent, strong baseNitrobenzene, Zinc dust, NH₄Cl
Scalability Potentially high, but cost of catalyst may be a factorModerate, handling of NaH can be challenging on a large scaleHigh, reagents are inexpensive
Safety Concerns Flammable solvents, toxicity of palladium and ligandsPyrophoric NaH, potentially energetic nitro compoundsFlammable solvents, exothermic reaction
Cost High (due to catalyst and ligand)ModerateLow
Versatility High, tolerates a wide range of functional groupsModerate, depends on the availability of suitable aminating agentsLimited to the synthesis of the N-isomer

Visualizing the Workflows

Palladium-Catalyzed O-Arylation Workflow

cluster_0 Step A: C-O Coupling cluster_1 Step B: Hydrolysis A1 Aryl Halide + Ethyl Acetohydroximate A2 Pd(0)/Ligand Catalyst Base, Toluene, Heat A1->A2 A3 O-Arylated Intermediate A2->A3 B1 O-Arylated Intermediate B2 Aqueous Acid (HCl) B1->B2 B3 O-Phenylhydroxylamine Hydrochloride B2->B3 cluster_0 Step 1: Deprotonation cluster_1 Step 2: Substitution & Isolation S1 Phenol S2 NaH in DMF S1->S2 S3 Sodium Phenoxide S2->S3 S4 Sodium Phenoxide S5 2,4-Dinitrophenoxyamine S4->S5 S6 Crude Product S5->S6 S7 HCl gas in Ether S6->S7 S8 O-Phenylhydroxylamine Hydrochloride S7->S8

References

Safety Operating Guide

A Guide to the Proper Disposal of O-Phenylhydroxylamine Hydrochloride: Safety, Compliance, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

O-Phenylhydroxylamine hydrochloride is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, its utility in the lab is matched by its potential hazards, making meticulous disposal procedures not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste, grounded in established safety data and regulatory frameworks. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is classified as acutely toxic if ingested and is also known to cause skin and eye irritation.[2]

Regulatory Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is designated with the following primary hazard statement:

  • H301: Toxic if swallowed .[3][4][5]

This classification mandates that the compound be handled with extreme care and that it never be disposed of through standard laboratory drains or as common refuse.[6][7] The hydrochloride salt form means it is a halogenated organic compound, a class of chemicals that requires specific disposal considerations to prevent the formation of persistent environmental pollutants during treatment.[8]

Hazard Class & CategoryGHS PictogramSignal WordHazard StatementPrevention CodesDisposal Code
Acute Toxicity, Oral (Category 3)
alt text
Danger H301: Toxic if swallowedP264, P270P501
Skin Corrosion/Irritation (Category 2)
alt text
WarningH315: Causes skin irritationP280P501
Serious Eye Damage/Irritation (Category 2)
alt text
WarningH319: Causes serious eye irritationP280, P305+P351+P338P501

Data synthesized from multiple Safety Data Sheets.[2][3][9]

The mandatory disposal code, P501 , directs users to "Dispose of contents/container to an approved waste disposal plant."[2][3][10] This is the foundational principle of this guide.

Pre-Disposal Handling and Waste Accumulation

Proper disposal begins long before the waste container is full. It starts with safe handling and systematic accumulation in a designated laboratory area.

Personal Protective Equipment (PPE)

When handling this compound, including its waste, the following PPE is mandatory to prevent exposure:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after handling.[3]

  • Eye/Face Protection: Safety glasses with side-shields or goggles are required. A face shield should be used if there is a risk of splashing or dust generation.[2]

  • Skin and Body Protection: A laboratory coat is essential. Ensure all skin is covered.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[2] All handling of the solid material should occur in a well-ventilated area, preferably a chemical fume hood.[10]

Satellite Accumulation Area (SAA)

In compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][11]

  • Location: The SAA must be under the direct control of laboratory personnel.[12]

  • Container Selection: Use only containers that are chemically compatible with this compound. The original container is often a suitable choice if it is in good condition.[7] Do not use metal containers, as hydrochloride salts can be corrosive.[10][12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[11] The label should also indicate the primary hazards (e.g., "Toxic").

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7]

Spill and Emergency Procedures

In the event of an accidental spill, immediate and correct action is crucial to mitigate risk.

Minor Spill (Contained in a fume hood):

  • Ensure all required PPE is worn.

  • Avoid generating dust. If the material is a solid, you may carefully dampen it with water to prevent it from becoming airborne.[13]

  • Carefully sweep or vacuum up the material using a HEPA-filtered vacuum.[13]

  • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water.

Major Spill (Outside of a fume hood):

  • Evacuate all personnel from the immediate area and move upwind.[13]

  • Alert your institution's Environmental Health & Safety (EHS) department or emergency responders immediately.

  • Prevent the spill from entering drains.[3]

  • Restrict access to the area until the cleanup is complete.

Approved Disposal Pathways

On-site treatment of this compound, such as chemical neutralization, is not recommended for laboratory personnel. While neutralization can address corrosivity, it does not eliminate the acute toxicity of the organic molecule itself.[14][15] The only acceptable method of disposal is through a licensed and approved hazardous waste management facility.

Step-by-Step Disposal Protocol
  • Accumulation: Collect all waste containing this compound (including pure substance, contaminated labware, and spill cleanup materials) in your properly labeled SAA container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[7] Do not overfill the container; a maximum of 90% capacity is a good practice.[12]

  • Pickup Request: Once the container is full or has been in the SAA for the maximum allowed time (regulations can vary, but one year for partially filled containers is a common guideline), arrange for pickup.[7] This is typically done through your institution's EHS department, which coordinates with a licensed hazardous waste disposal vendor.

  • Transportation and Final Disposal: The licensed vendor will transport the waste to a treatment, storage, and disposal facility (TSDF). The most appropriate and common disposal technology for halogenated organic compounds is high-temperature incineration.[16][17]

The Science of Incineration

This compound contains chlorine. To ensure its complete destruction and prevent the formation of toxic byproducts like dioxins and furans, it must be incinerated at very high temperatures, typically at or above 1100 °C (2012 °F).[8][16][18] This process, often followed by scrubbing systems to neutralize acidic gases like HCl, is the environmentally preferred method for the final disposal of this type of waste.[16][19]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound waste from generation to final disposal.

DisposalWorkflow This compound Waste Disposal Workflow cluster_Lab Laboratory Responsibility cluster_EHS EHS / Licensed Vendor Responsibility A Waste Generated (e.g., unused reagent, contaminated items) B Is PPE being worn? (Gloves, Goggles, Lab Coat) A->B C Don appropriate PPE B->C No D Select Compatible & Labeled Waste Container B->D Yes C->D E Place waste in container in Satellite Accumulation Area (SAA) D->E F Is container full or approaching time limit? E->F G Continue to accumulate waste safely F->G No H Arrange for pickup via Institutional EHS/Safety Office F->H Yes G->E I Waste collected by licensed professional H->I J Transport to approved Hazardous Waste Facility (TSDF) I->J K Final Disposal: High-Temperature Incineration (>= 1100 °C) J->K

Caption: Decision workflow for handling this compound waste.

References

A Comprehensive Guide to the Safe Handling of O-Phenylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

O-Phenylhydroxylamine hydrochloride is a chemical compound utilized in various research and development applications, including as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its potential for biological activity necessitates a thorough understanding of its hazards and strict adherence to safety protocols to mitigate risks of exposure.[1] This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling of this chemical.

Primary Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[2][3][4] Ingestion can lead to severe health complications and requires immediate medical attention.[5]

  • Skin Irritation: Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation: Can cause serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Acute toxicity, OralCategory 3DangerH301: Toxic if swallowed[4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[7]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[7]
Specific target organ toxicity — Single exposureCategory 3WarningH335: May cause respiratory irritation[7]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure when handling this compound.[8] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[9]

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).[8] Double gloving is recommended.To prevent skin contact, which can cause irritation.[8][10]
Eye & Face Protection Splash-proof safety goggles and a face shield.[5][8][9]To protect against splashes that can cause serious eye damage.[5][8]
Skin & Body Protection A lab coat is the minimum requirement. For handling larger quantities or when there is a risk of splashing, disposable protective clothing (e.g., Tyvek) should be worn.[8][9]To protect the skin from irritation. Contaminated clothing must be removed immediately.[5][8]
Respiratory Protection For weighing or handling the solid that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5][11][12]To prevent inhalation, which can cause respiratory irritation.[5]

Operational Plan for Handling

A strict, procedural workflow is essential for the safe handling of this compound.

Engineering Controls
  • All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][13]

Step-by-Step Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handling_weigh Weigh/Measure in Fume Hood prep_hood->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp handling_close Tightly Close Container handling_exp->handling_close cleanup_decon Decontaminate Work Area handling_close->cleanup_decon cleanup_waste Collect & Seal Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Safe Handling Workflow for this compound
Storage

  • Store in a cool, dry, and well-ventilated place.[13][14]

  • Keep the container tightly closed.[5][14]

  • Store locked up.[2][3]

  • The compound is hygroscopic and may be sensitive to moisture.[5][14] Store under an inert gas.[3][14]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][5] Rinse mouth.[2] Do NOT induce vomiting.[2]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Call a POISON CENTER or doctor if you feel unwell.[5]
Skin Contact IF ON SKIN: Take off immediately all contaminated clothing.[2] Wash with plenty of soap and water.[5] If skin irritation occurs: Get medical advice/attention.[5]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][5] If eye irritation persists: Get medical advice/attention.[5]
Spill Response
  • Minor Spill: Evacuate non-essential personnel and ensure adequate ventilation.[3][14] Avoid dust formation.[2] Collect the spilled material using appropriate tools and place it in a suitable, sealed container for disposal.[14]

  • Major Spill: Evacuate the area immediately.[3] Prevent the spill from entering drains.[2] Contact your institution's environmental health and safety department for assistance.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.[2][15][16]

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a designated, labeled, and sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions containing this compound and contaminated liquid waste should be collected in a clearly labeled, leak-proof container for hazardous chemical waste.[10]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.[10]

Disposal_Plan cluster_waste_streams Waste Streams cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Gowns, etc.) solid_container Labeled, Sealed Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused Solutions) liquid_container Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Designated Sharps Container sharps_waste->sharps_container disposal_facility Approved Hazardous Waste Facility solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

Waste Disposal Workflow

Conclusion

Handling this compound safely requires a proactive approach to risk management, encompassing a thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, adherence to established handling procedures, and a clear plan for emergencies and waste disposal. By integrating these principles into your laboratory practices, you can mitigate the risks associated with this compound and ensure a safe research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.